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Azido-PEG6-MS

Cat. No.: B3327555
M. Wt: 385.44 g/mol
InChI Key: VSSFOIKXGWLEBU-UHFFFAOYSA-N
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Description

Azido-PEG6-MS is a useful research compound. Its molecular formula is C13H27N3O8S and its molecular weight is 385.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27N3O8S B3327555 Azido-PEG6-MS

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O8S/c1-25(17,18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-15-16-14/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFOIKXGWLEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG6-MS: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG6-MS, chemically known as 1-Azido-20-methanesulfonyl-3,6,9,12,15,18-hexaoxaicosane, is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a methanesulfonyl (mesylate) group separated by a six-unit PEG chain, allows for the sequential and orthogonal conjugation of two different molecules. This attribute is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide functional group enables highly specific and efficient "click chemistry" reactions, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Name 1-Azido-20-methanesulfonyl-3,6,9,12,15,18-hexaoxaicosaneN/A
Synonyms Azido-PEG6-Mesylate, N3-PEG6-OMsN/A
Molecular Formula C13H27N3O8S[1]
Molecular Weight 385.4 g/mol [1]
Appearance Varies (typically a colorless to pale yellow oil or solid)N/A
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM[1]
Purity Typically >95% or >98% depending on the supplierN/A
Storage Conditions -20°C for long-term storage[1]

Functional Roles and Applications

This compound is a versatile tool in the molecular toolbox of chemists and biologists. Its bifunctionality allows for a two-step, controlled conjugation strategy.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group (-N3) is a key component for "click chemistry," a set of biocompatible and highly efficient reactions.[2] Specifically, it participates in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable 1,4-disubstituted triazole linkage. It is known for its high yield and reliability under mild conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

The Methanesulfonyl (Mesylate) Group: A Reactive Handle for Nucleophilic Substitution

The methanesulfonyl group (-OMs) is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the conjugation of molecules containing nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH). This reaction is a fundamental method for attaching the linker to a protein, peptide, or small molecule drug.

The PEG6 Spacer: Enhancing Physicochemical Properties

The six-unit polyethylene glycol (PEG) chain confers several advantageous properties to the linker and the final conjugate:

  • Increased Hydrophilicity: The PEG spacer improves the solubility of hydrophobic molecules in aqueous environments, which is often a challenge in drug development.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a drug, reducing renal clearance and extending its circulation half-life.

  • Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and can shield the conjugated molecule from the immune system, reducing its immunogenicity.

Key Applications

The unique features of this compound make it particularly well-suited for the synthesis of:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used to link the target protein ligand to the E3 ligase ligand in a controlled, stepwise manner.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The bifunctional nature of this compound allows for the precise attachment of the drug and the antibody.

  • Bioconjugation and Surface Modification: This linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules for a wide range of applications in diagnostics, and materials science.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available hexaethylene glycol. The general strategy involves the desymmetrization of the diol, followed by the sequential introduction of the azide and mesylate functionalities.

Protocol 1: Synthesis of α-azido-ω-hydroxy-hexaethylene glycol (Azido-PEG6-OH)

This protocol is adapted from the general procedure for the synthesis of azide-terminated PEGs.

  • Mesylation of Hexaethylene Glycol:

    • Dissolve hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise.

    • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-mesylated intermediate.

  • Azidation of the Mono-mesylated Intermediate:

    • Dissolve the mono-mesylated hexaethylene glycol (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (3 equivalents).

    • Heat the reaction mixture to 80-90°C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Azido-PEG6-OH.

Protocol 2: Mesylation of Azido-PEG6-OH to yield this compound

This protocol is a standard procedure for mesylation of an alcohol.

  • Dissolve Azido-PEG6-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add triethylamine (1.5 equivalents) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Application in PROTAC Synthesis: A Sequential Conjugation Approach

The bifunctional nature of this compound allows for a strategic, two-step synthesis of a PROTAC, first by reacting the more labile mesylate group, followed by the click reaction with the stable azide group.

Protocol 3: Sequential PROTAC Synthesis using this compound

This protocol outlines a general procedure that can be adapted for specific target protein and E3 ligase ligands.

Step 1: Conjugation of the E3 Ligase Ligand via Nucleophilic Substitution

  • Dissolve the E3 ligase ligand containing a nucleophilic handle (e.g., a primary amine or a thiol; 1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add this compound (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the intermediate product (E3 Ligand-PEG6-Azide) by flash chromatography or preparative HPLC.

Step 2: Conjugation of the Target Protein Ligand via Click Chemistry (CuAAC)

  • Dissolve the purified E3 Ligand-PEG6-Azide (1 equivalent) and the target protein ligand functionalized with a terminal alkyne (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMSO).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change to yellow/orange is typically observed.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_synthesis Synthesis of this compound Hexaethylene\nglycol Hexaethylene glycol Mono-mesylated\nPEG6-OH Mono-mesylated PEG6-OH Hexaethylene\nglycol->Mono-mesylated\nPEG6-OH  MsCl, Et3N in DCM Azido-PEG6-OH Azido-PEG6-OH Mono-mesylated\nPEG6-OH->Azido-PEG6-OH  NaN3 in DMF This compound This compound Azido-PEG6-OH->this compound  MsCl, Et3N in DCM

Figure 1. Synthetic pathway for this compound.

G cluster_protac Sequential PROTAC Synthesis Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) E3 Ligase Ligand\n(with -NH2 or -SH) E3 Ligase Ligand (with -NH2 or -SH) Reaction 1 DIPEA in DMF E3 Ligase Ligand\n(with -NH2 or -SH)->Reaction 1 This compound This compound This compound->Reaction 1 E3 Ligand-PEG6-Azide\n(Intermediate) E3 Ligand-PEG6-Azide (Intermediate) Reaction 2 CuSO4, NaAsc in tBuOH/H2O E3 Ligand-PEG6-Azide\n(Intermediate)->Reaction 2 Reaction 1->E3 Ligand-PEG6-Azide\n(Intermediate) Target Protein Ligand\n(with Alkyne) Target Protein Ligand (with Alkyne) Target Protein Ligand\n(with Alkyne)->Reaction 2 Final PROTAC Final PROTAC Reaction 2->Final PROTAC

Figure 2. Workflow for sequential PROTAC synthesis.

G cluster_reactivity Orthogonal Reactivity of this compound cluster_azide Azide Reactivity cluster_mesylate Mesylate Reactivity This compound This compound Azide-Alkyne\nCycloaddition Click Chemistry (CuAAC or SPAAC) This compound->Azide-Alkyne\nCycloaddition Azide end Nucleophilic\nSubstitution SN2 Reaction This compound->Nucleophilic\nSubstitution Mesylate end Alkyne-containing\nmolecule Alkyne-containing molecule Alkyne-containing\nmolecule->Azide-Alkyne\nCycloaddition Stable Triazole\nLinkage Stable Triazole Linkage Azide-Alkyne\nCycloaddition->Stable Triazole\nLinkage Nucleophile-containing\nmolecule (-NH2, -SH) Nucleophile-containing molecule (-NH2, -SH) Nucleophile-containing\nmolecule (-NH2, -SH)->Nucleophilic\nSubstitution Stable C-N or C-S\nBond Stable C-N or C-S Bond Nucleophilic\nSubstitution->Stable C-N or C-S\nBond

Figure 3. Logical relationship of functional groups.

Conclusion

This compound stands out as a powerful and versatile heterobifunctional linker for advanced applications in drug development and bioconjugation. Its well-defined structure, combining the specific reactivity of an azide group for click chemistry and a mesylate group for nucleophilic substitution, with the beneficial properties of a PEG spacer, enables the precise and controlled construction of complex biomolecular conjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers and scientists to effectively harness the potential of this compound in their pursuit of novel therapeutics and innovative biotechnologies. As the demand for more sophisticated and targeted biological agents continues to grow, the utility of such well-designed molecular linkers will undoubtedly become even more critical.

References

An In-Depth Technical Guide to Azido-PEG6-MS: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-MS is a heterobifunctional linker molecule that has emerged as a critical tool in modern chemical biology and drug discovery. Its unique architecture, featuring a terminal azide group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal mesylate (MS) group, provides researchers with a versatile platform for the precise construction of complex biomolecular conjugates. This guide offers a comprehensive overview of the chemical structure, properties, and applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Chemical Structure and Properties

This compound, systematically named 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate, is a well-defined, monodisperse polyethylene glycol (PEG) linker. The presence of the hydrophilic PEG6 chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can be advantageous for biological applications.[1]

The molecule possesses two key reactive functional groups:

  • Azide Group (-N3): This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring, covalently linking it to a molecule bearing an alkyne or a strained alkyne (like DBCO or BCN), respectively.[2][3]

  • Mesylate Group (-OMs): The methanesulfonyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the efficient coupling of this compound to molecules with nucleophilic functional groups such as amines, thiols, or hydroxyls.

This dual functionality allows for a sequential and controlled approach to the synthesis of complex molecules.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound and its closely related analogues is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Name 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate[4][5]
CAS Number 352439-38-4
Molecular Formula C13H27N3O8S
Molecular Weight 385.43 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95%
Solubility ≥ 100 mg/mL in DMSO
Storage Conditions -20°C for long-term storage

Key Applications in Research and Drug Development

The primary application of this compound lies in its use as a linker in the synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as its length, flexibility, and chemical composition significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase) and, consequently, the efficiency of protein degradation.

The bifunctional nature of this compound allows for the sequential attachment of a target protein ligand and an E3 ligase ligand, with the PEG6 spacer providing the necessary distance and flexibility.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published in peer-reviewed literature, the following are representative protocols for the key reactions it is designed for, based on methodologies for closely related azide-PEG linkers. These should be optimized for specific substrates and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for the "click" reaction between an azide-functionalized PEG linker and an alkyne-containing molecule, a common step in PROTAC synthesis.

Reagents and Materials:

  • Alkyne-functionalized protein of interest (POI) ligand

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, t-BuOH/water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/PBS).

    • Add the THPTA solution to the reaction mixture to a final concentration of 5 times the copper concentration.

    • Add the CuSO4 solution to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.

  • Reaction and Monitoring:

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS to observe the consumption of starting materials and the formation of the product.

  • Purification:

    • Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the desired conjugate.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry approach, which is ideal for reactions involving sensitive biological molecules or in living systems.

Reagents and Materials:

  • DBCO- or BCN-functionalized molecule

  • This compound

  • Solvent (e.g., DMSO, PBS)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of DMSO.

    • Dissolve this compound in a compatible buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a reaction vessel, combine the DBCO- or BCN-functionalized molecule (1 equivalent) and this compound (1.2-1.5 equivalents).

    • Ensure the final concentration of any organic solvent (like DMSO) is kept low (ideally <10% v/v) to maintain the integrity of biomolecules, if present.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the product using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

    • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for the application of this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product and Analysis POI_Ligand Protein of Interest (POI) Ligand with Nucleophile Step1 Step 1: Nucleophilic Substitution POI_Ligand->Step1 Azido_PEG6_MS This compound (Bifunctional Linker) Azido_PEG6_MS->Step1 E3_Ligase_Ligand E3 Ligase Ligand with Alkyne Step2 Step 2: Click Chemistry (CuAAC) E3_Ligase_Ligand->Step2 Intermediate Azido-PEG6-POI_Ligand Intermediate Step1->Intermediate Formation of Azide-Linker-Ligand Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Formation of Triazole Ring Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Click_Chemistry_Options cluster_cuaac Copper-Catalyzed (CuAAC) cluster_spaac Strain-Promoted (SPAAC) Azido_PEG6_MS This compound (Azide Terminus) Alkyne Terminal Alkyne Azido_PEG6_MS->Alkyne Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Azido_PEG6_MS->Strained_Alkyne CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Alkyne->CuAAC_Reaction Triazole1 1,4-Disubstituted Triazole CuAAC_Reaction->Triazole1 SPAAC_Reaction No Catalyst Required Strained_Alkyne->SPAAC_Reaction Triazole2 Triazole Product SPAAC_Reaction->Triazole2

References

Technical Guide: Azido-PEG6-MS in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG6-Mesylate (Azido-PEG6-MS), a heterobifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Data

This compound is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer, an azide group, and a mesylate group. The PEG linker enhances solubility and provides spatial separation between conjugated molecules, while the terminal functional groups allow for sequential, orthogonal reactions.

PropertyValue
Chemical Name Azido-PEG6-Mesylate
Synonyms Azide-PEG6-Mes, 1-Azido-17-mesyloxy-3,6,9,12,15-pentaoxaheptadecane
CAS Number 352439-38-4
Molecular Weight 385.4 g/mol
Molecular Formula C13H27N3O8S

Functional Applications in Drug Development

This compound is primarily utilized as a linker in the construction of bifunctional molecules. Its key value lies in its dual reactivity:

  • Mesylate Group: The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with primary amines on a target molecule to form a stable amine linkage.

  • Azide Group: The azide group is used in bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.

This dual functionality makes this compound a valuable component in the modular assembly of complex therapeutic agents like PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation. The following are generalized protocols and may require optimization for specific molecules.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Molecule

This protocol describes the reaction of the mesylate group of this compound with a primary amine on a molecule of interest (Molecule A), which could be a target protein ligand or an E3 ligase ligand.

Reagents and Materials:

  • Molecule A (containing a primary amine)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Under an inert atmosphere, dissolve Molecule A in the anhydrous solvent.

  • Add the tertiary amine base to the solution (typically 2-3 equivalents).

  • In a separate flask, dissolve this compound (typically 1.1-1.5 equivalents) in the anhydrous solvent.

  • Add the this compound solution dropwise to the solution of Molecule A.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the progress of the reaction by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., by adding water).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Azido-PEG6-Molecule-A conjugate by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule (Molecule B).

Reagents and Materials:

  • Azido-PEG6-Molecule-A conjugate (from Protocol 1)

  • Molecule B (containing a terminal alkyne)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • LC-MS for reaction monitoring

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the Azido-PEG6-Molecule-A conjugate and Molecule B (typically 1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 0.2 equivalents).

  • In another vial, prepare an aqueous solution of CuSO4·5H2O (typically 0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the formation of the triazole-linked product by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC molecule by preparative HPLC.

Visualizing Workflows and Pathways

PROTAC Assembly Logic

The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.

PROTAC_Assembly cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) Molecule_A Molecule A (e.g., Target Ligand with -NH2) Intermediate Azido-PEG6-Molecule A (N3-PEG6-NH-Molecule A) Molecule_A->Intermediate + this compound (Base, Solvent) Azido_PEG6_MS This compound (N3-PEG6-OMs) Intermediate_ref Azido-PEG6-Molecule A Molecule_B Molecule B (e.g., E3 Ligase Ligand with Alkyne) Final_PROTAC Final PROTAC Molecule Intermediate_ref->Final_PROTAC + Molecule B (CuSO4, NaAsc)

Caption: Logical workflow for the two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC and E3 Ligase Recycled Degradation->Recycle

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG6-MS (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate), a heterobifunctional linker critical in the fields of bioconjugation and targeted therapeutics. This document details its synthesis, characterization, and application, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring a six-unit polyethylene glycol (PEG) spacer, an azide (N₃) group at one terminus, and a methanesulfonyl (mesylate, Ms) group at the other. The hydrophilic PEG chain enhances solubility and pharmacokinetic properties, while the terminal functional groups offer orthogonal reactivity. The azide group is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to alkyne- or strained cycloalkyne-containing molecules.[1] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amines, to form stable covalent bonds. These characteristics make this compound a valuable component in the construction of complex biomolecules, including PROTACs and Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate[2]
Synonyms Azido-PEG6-Mesylate, N3-PEG6-OMs
CAS Number 352439-38-4[2]
Molecular Formula C₁₃H₂₇N₃O₈S[2]
Molecular Weight 385.43 g/mol
Appearance Typically a colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM[3]
Storage Recommended storage at -20°C for long-term stability

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hexaethylene glycol. The general strategy involves the selective functionalization of the terminal hydroxyl groups.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process: mesylation of Hexaethylene glycol monoazide, or a sequential functionalization of hexaethylene glycol. A common route is the mesylation of Azido-PEG6-Alcohol.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Azidation cluster_step2 Step 2: Mesylation cluster_product Final Product Hexaethylene_glycol Hexaethylene glycol Azidation Introduction of Azide Hexaethylene_glycol->Azidation 1. NaN₃, etc. Azido_PEG6_OH Azido_PEG6_OH Azidation->Azido_PEG6_OH Intermediate: Azido-PEG6-Alcohol Mesylation Mesylation of Hydroxyl Azido_PEG6_MS This compound Mesylation->Azido_PEG6_MS 2. MsCl, Et₃N Azido_PEG6_OH->Mesylation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Azido-PEG6-Alcohol

This protocol is a representative procedure for the synthesis of the intermediate, Azido-PEG6-Alcohol, from hexaethylene glycol.

Materials:

  • Hexaethylene glycol

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄) or Diiodine (I₂)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triphenylphosphine, followed by the cautious portion-wise addition of carbon tetrabromide or a solution of iodine in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the mono-halogenated PEG6 intermediate.

  • Dissolve the purified intermediate in anhydrous DMF and add sodium azide.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Azido-PEG6-Alcohol.

Experimental Protocol: Mesylation of Azido-PEG6-Alcohol

Materials:

  • Azido-PEG6-Alcohol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve Azido-PEG6-Alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusExpected Chemical Shift (δ, ppm)Assignment
¹H NMR ~4.37-CH₂-OMs
~3.80-3.60PEG backbone (-O-CH₂-CH₂-O-)
~3.39-CH₂-N₃
~3.08-SO₂-CH₃
¹³C NMR ~70.9-70.0PEG backbone (-O-CH₂-CH₂-O-)
~69.1-CH₂-OMs
~50.6-CH₂-N₃
~37.7-SO₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) should be observed.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺386.16
[M+Na]⁺408.14
Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized this compound. A single major peak in the chromatogram is indicative of high purity.

Applications in Drug Development: PROTACs

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

PROTAC Assembly Workflow

The synthesis of a PROTAC using this compound typically involves two sequential conjugation steps, leveraging the orthogonal reactivity of the azide and mesylate groups.

PROTAC_Assembly cluster_components Components cluster_reactions Conjugation Steps cluster_product Final Product Azido_PEG6_MS This compound Click_Reaction Click Chemistry (CuAAC or SPAAC) Azido_PEG6_MS->Click_Reaction POI_Ligand POI Ligand (with alkyne) POI_Ligand->Click_Reaction E3_Ligand E3 Ligand (with amine) Nucleophilic_Substitution Nucleophilic Substitution E3_Ligand->Nucleophilic_Substitution Intermediate Intermediate Click_Reaction->Intermediate Intermediate: POI-Linker-N₃ PROTAC PROTAC Molecule Nucleophilic_Substitution->PROTAC Intermediate->Nucleophilic_Substitution

Caption: PROTAC assembly using this compound.

Mechanism of Action of PROTACs

Once assembled, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its defined structure, favorable physicochemical properties, and orthogonal reactivity make it an ideal building block for the construction of sophisticated molecular architectures like PROTACs. The detailed synthetic and characterization protocols provided in this guide serve as a valuable resource for its effective utilization in the laboratory. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers such as this compound will undoubtedly grow.

References

The Cornerstone of a New Therapeutic Modality: An In-depth Guide to PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate virtually any protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[2][3] While initially viewed as a simple spacer, the linker is now understood to be a pivotal element that profoundly influences a PROTAC's efficacy and drug-like properties.[3][4]

Among the diverse chemical scaffolds used for linkers, polyethylene glycol (PEG) has emerged as a dominant and versatile choice. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that addresses many of the challenges inherent in PROTAC design. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core mechanisms and workflows that underpin this transformative technology.

The Impact of PEG Linkers on PROTAC Physicochemical Properties

A primary challenge in PROTAC development is managing the molecule's physicochemical properties. PROTACs are often large (Molecular Weight > 800 Da) and lipophilic, which can lead to poor aqueous solubility and limited cell permeability—major obstacles to bioavailability.

Solubility: PEG linkers are a well-established strategy to counteract poor solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity of the entire molecule and improving its compatibility with aqueous physiological environments. This enhancement is crucial for both in vitro assays and in vivo applications.

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be a significant advantage. Compared to rigid alkyl chains, flexible PEG linkers can allow the PROTAC to adopt a folded conformation. This conformational adaptability can shield the molecule's polar surface area, creating a more compact, transiently lipophilic structure that is better suited for membrane traversal. However, an optimal balance must be struck, as excessive PEGylation can lead to reduced permeability.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

PROTAC TargetLinker CompositionAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Estrogen Receptor (ER)9-atom alkylLowModerate
Estrogen Receptor (ER)12-atom (PEG3)ModerateHigh
Estrogen Receptor (ER)16-atom (PEG4)HighOptimal
Bruton's Tyrosine Kinase (BTK)4-PEG unitsIncreasedModerate
Bruton's Tyrosine Kinase (BTK)8-PEG unitsHighSub-optimal

Note: Data is compiled and representative of trends reported in scientific literature. Absolute values are target and system-dependent.

The Role of PEG Linkers in PROTAC Biological Activity

The linker is not a passive tether; its length, flexibility, and attachment points are critical determinants of biological function. Its primary role is to enable the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.

Ternary Complex Formation and Stability: The geometry of the ternary complex is paramount for efficient ubiquitination. The linker must be long and flexible enough to span the distance between the POI and the E3 ligase without inducing steric hindrance. If the linker is too short, it can prevent the complex from forming. Conversely, an excessively long linker can lead to unproductive binding modes or an increased entropic penalty upon complex formation, reducing stability and potency. PEG linkers offer a systematic way to modulate this distance, allowing for empirical optimization for each specific POI-E3 ligase pair.

Degradation Efficacy (DC₅₀ and Dₘₐₓ): The stability of the ternary complex directly correlates with the efficiency of protein degradation. This is quantified by two key metrics: the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achievable). Studies have repeatedly shown that systematically varying the number of PEG units can have a profound impact on both DC₅₀ and Dₘₐₓ, highlighting the necessity of linker optimization in any PROTAC development campaign. For instance, in targeting TBK1, linkers shorter than 12 atoms failed to induce degradation, while a 21-atom linker provided a DC₅₀ of 3 nM and a Dₘₐₓ of 96%.

Table 2: Effect of PEG Linker Length on Biological Activity

PROTAC TargetLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Cooperativity (α)
TBK17-atom> 1000< 10Low
TBK112-atomSub-micromolar~80Moderate
TBK121-atom396High
TBK129-atom29276Decreased
ERα9-atomHigh~60Sub-optimal
ERα16-atomLow> 90Optimal

Note: Data is compiled and representative of trends reported in scientific literature. Absolute values are target and system-dependent.

Visualizing Core Concepts in PROTAC Technology

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Recognition & Entry E3->POI Ub Transfer E2 E2~Ub E2->E3 Recruitment Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTACs form a ternary complex, leading to POI ubiquitination and degradation.

PROTAC_Workflow PROTAC Development Workflow A 1. Design & Synthesis (Vary PEG Linker Length) B 2. Physicochemical Analysis (Solubility, Permeability) A->B C 3. In Vitro Degradation Assay (Western Blot, DC50/Dmax) B->C D 4. Ternary Complex Analysis (SPR, ITC) C->D Mechanistic Insight E 5. Cellular Potency & Toxicity (Cell Viability Assays) C->E Biological Effect F 6. Lead Optimization D->F E->F F->A Iterative Refinement

Caption: A typical workflow for the design and evaluation of novel PROTAC molecules.

Key Experimental Protocols

Successful PROTAC development relies on robust and reproducible experimental methods. Below are detailed protocols for essential assays.

Protocol 1: Target Protein Degradation via Western Blot

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 for ERα, Mino for BTK) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

  • Chip Preparation:

    • Immobilize a high-affinity antibody for the protein tag (e.g., anti-His) on a CM5 sensor chip using standard amine coupling chemistry.

    • Capture the His-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex) on the chip surface.

  • Binary Interaction Analysis:

    • To determine the PROTAC's affinity for the E3 ligase, inject a series of PROTAC concentrations over the captured E3 ligase and measure the binding response.

    • Separately, determine the PROTAC's affinity for the POI in solution or by immobilizing the POI.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI over the E3 ligase surface.

    • The formation of the ternary complex will result in a concentration-dependent increase in the SPR signal.

    • Fit the data to appropriate binding models to determine the stability and cooperativity (α) of the ternary complex. A cooperative complex (α > 1) is often indicative of a potent PROTAC.

Conclusion

PEG linkers are a powerful and indispensable tool in the design of effective PROTACs. They provide a strategic means to enhance solubility, modulate cell permeability, and, most importantly, optimize the geometry of the ternary complex for efficient and potent protein degradation. While early PROTAC design often involved a "trial and error" approach to linker selection, the field is rapidly moving towards more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path to designing next-generation PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.

References

An In-depth Technical Guide to Azido-PEG6-MS for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG6-MS, a heterobifunctional linker, and its application in click chemistry for the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool featuring a hexaethylene glycol (PEG6) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and reduced immunogenicity to the conjugated molecules.[1][2] This linker is bifunctional, possessing two distinct reactive moieties: an azide group (-N₃) for "click" chemistry and a methanesulfonyl (mesylate, -MS) group.[3]

The azide group is a key component for bioorthogonal click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is highly specific and efficient, allowing for the covalent linkage of the azide-modified molecule to another molecule bearing an alkyne group, even in complex biological environments.

The methanesulfonyl group is a good leaving group in nucleophilic substitution reactions. This allows for the initial conjugation of the this compound linker to a molecule of interest, typically through reaction with a primary amine to form a stable sulfonamide bond. This dual functionality makes this compound an ideal linker for sequentially conjugating two different molecules.

Physicochemical Properties and Comparison of Azido-PEG6 Linkers

The choice of linker is critical in the design of bioconjugates, influencing properties such as solubility, stability, and in vivo pharmacokinetics. The following table summarizes the key quantitative data for this compound and compares it with other commonly used Azido-PEG6 linkers with different functionalities.

PropertyThis compoundAzido-PEG6-AzideAzido-PEG6-AmineAzido-PEG6-AcidAzido-PEG6-NHS Ester
Molecular Weight ( g/mol ) 385.43376.41350.42379.40476.50
Chemical Formula C₁₃H₂₇N₃O₈SC₁₄H₂₈N₆O₆C₁₄H₃₀N₄O₆C₁₅H₂₉N₃O₈C₁₉H₃₂N₄O₁₀
CAS Number 352439-38-41243536-56-2957486-82-7361189-66-42055014-64-5
Purity >95%>95%>95%>98%>98%
Appearance LiquidLiquidLiquidLiquidLiquid
Solubility DMSO, DMF, DCM, WaterDMSO, WaterDMSO, WaterDMSO, DMF, DCM, WaterDMSO, DMF, DCM, Water
Storage Conditions -20°C, 3 years (pure form)4°C (sealed, away from moisture)0-4°C (short term), -20°C (long term)-20°C-20°C
Reactive Towards Primary AminesAlkynes, BCN, DBCOCarboxylic acids, NHS esters, AldehydesPrimary Amines (with activators)Primary Amines

Experimental Protocols

This section details the experimental procedures for the two-step conjugation process using this compound: initial conjugation via the mesylate group and subsequent click chemistry reaction.

Protocol for Conjugation of this compound to a Primary Amine

This protocol describes the reaction of the methanesulfonyl group of this compound with a primary amine on a molecule of interest (e.g., a protein or a small molecule ligand for a PROTAC).

Materials:

  • Molecule of interest containing a primary amine (e.g., protein, small molecule).

  • This compound.

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

  • Base (e.g., Triethylamine (TEA) or Pyridine).

  • Reaction buffer (for proteins): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free).

  • Quenching reagent: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) for proteins, Reverse-Phase HPLC for small molecules).

Procedure for a Small Molecule:

  • Dissolution: Dissolve the amine-containing small molecule (1.0 eq.) and a base such as triethylamine (1.3 eq.) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of this compound: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the azido-functionalized molecule by column chromatography or reverse-phase HPLC.

Procedure for a Protein:

  • Buffer Exchange: If the protein solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent like DMSO immediately before use.

  • Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the azido-modified protein using techniques like SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azido-functionalized molecule (prepared in section 3.1) and an alkyne-containing molecule.

Materials:

  • Azido-functionalized molecule.

  • Alkyne-containing molecule.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water).

  • Reaction buffer: PBS, pH 7.4.

  • Purification system (e.g., SEC, RP-HPLC).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azido-functionalized molecule (1.0 eq.) and the alkyne-containing molecule (1.5-2.0 eq.) in the reaction buffer.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ stock solution with the THPTA or TBTA ligand stock solution in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Initiation of Click Reaction: Add the premixed copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC for proteins, RP-HPLC for small molecules) to remove excess reagents and the copper catalyst.

  • Analysis: Characterize the final conjugate by mass spectrometry and other relevant analytical techniques to confirm the successful click reaction and determine purity.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound.

G cluster_0 Step 1: Conjugation via Mesylate Group cluster_1 Step 2: Click Chemistry (CuAAC) mol_a Molecule A (with Primary Amine) reaction1 Nucleophilic Substitution (Base, Aprotic Solvent) mol_a->reaction1 linker This compound linker->reaction1 intermediate Azido-PEG6-Molecule A reaction1->intermediate purification1 Purification (HPLC or SEC) intermediate->purification1 purified_intermediate Purified Azido-PEG6- Molecule A purification1->purified_intermediate catalyst CuSO4, Sodium Ascorbate, THPTA/TBTA purified_intermediate->catalyst mol_b Molecule B (with Alkyne Group) mol_b->catalyst final_product Molecule A-PEG6-Molecule B (Final Conjugate) catalyst->final_product purification2 Purification (HPLC or SEC) final_product->purification2

General workflow for bioconjugation using this compound.

PROTAC_Synthesis cluster_workflow PROTAC Synthesis Workflow poi_ligand Protein of Interest (POI) Ligand with Amine step1 Mesylate Conjugation poi_ligand->step1 azido_peg_ms This compound azido_peg_ms->step1 azido_poi_ligand Azido-PEG6-POI Ligand step1->azido_poi_ligand step2 Click Chemistry (CuAAC) azido_poi_ligand->step2 e3_ligand E3 Ligase Ligand with Alkyne e3_ligand->step2 protac Final PROTAC Molecule step2->protac

Workflow for PROTAC synthesis using this compound.

Signaling_Pathway protac PROTAC (POI Ligand-Linker-E3 Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination poly_ub_poi Polyubiquitinated POI ubiquitination->poly_ub_poi proteasome Proteasome poly_ub_poi->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for the construction of complex bioconjugates. Its distinct reactive ends allow for a controlled, sequential conjugation strategy, first through a stable sulfonamide linkage and subsequently via a highly efficient and bioorthogonal click reaction. The inclusion of a PEG6 spacer enhances the physicochemical properties of the final conjugate, making it a valuable tool for researchers and scientists in the field of drug development, particularly for the synthesis of ADCs and PROTACs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful application of this compound in advanced bioconjugation strategies.

References

An In-depth Technical Guide to Linkers for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][] The linker, a critical component covalently connecting the antibody and the payload, is paramount to the success of an ADC.[1] It dictates the stability of the conjugate in circulation, the mechanism and efficiency of drug release at the tumor site, and ultimately, the therapeutic window of the ADC.[][3] An ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity while facilitating efficient payload liberation upon reaching the target tumor. This guide provides a comprehensive technical overview of ADC linkers, focusing on their classification, mechanisms of action, and the experimental protocols used for their evaluation.

Core Concepts in ADC Linker Technology

The fundamental role of the linker is to maintain a stable connection between the antibody and the cytotoxic drug during systemic circulation and to enable the release of the payload in the targeted tumor cells. This dual-functionality is crucial for maximizing the therapeutic index, which is the balance between efficacy and toxicity. Linker technology has evolved significantly, leading to the development of sophisticated molecules that can respond to specific physiological triggers within the tumor microenvironment or inside cancer cells.

Linkers are broadly classified into two main categories: cleavable and non-cleavable .

Cleavable Linkers

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells. This controlled release mechanism is a key feature of many successful ADCs. More than 80% of clinically approved ADCs utilize cleavable linkers. There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker.

  • pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the plasma.

A significant advantage of cleavable linkers is their ability to induce a bystander effect . This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.

Non-Cleavable Linkers

In contrast, non-cleavable linkers are composed of stable chemical bonds, such as a thioether bond formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization. This process liberates the payload still attached to the linker and an amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window due to reduced off-target toxicity. However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, generally precluding a significant bystander effect.

Quantitative Data Summary

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable and Non-Cleavable Linkers

ADC TargetPayloadLinker TypeLinkerCell LineIC50 (ng/mL)Reference
HER2MMAECleavableVal-CitSK-BR-314.3 (pM)
HER2DM1Non-CleavableSMCCKPL-433 (pM)
CD30MMAECleavableVal-CitKarpas-299~10
CD30MMAENon-CleavablemcL540cy>1000
CD22DM1CleavableSPDBBJAB~0.1
CD22DM1Non-CleavableSMCCBJAB~1

Note: Direct comparison of IC50 values can be influenced by the specific payload, antibody, and experimental conditions.

Table 2: Comparative Plasma Stability of Different ADC Linkers

Linker TypeLinker ExampleADCSpeciesStability MetricValueReference
Cleavable (Enzyme)Val-CitTrastuzumab-MMAEMouset1/2~144 hours
Cleavable (Enzyme)Val-CitcAC10-MMAECynomolgus MonkeyApparent t1/2~215 hours
Cleavable (pH)HydrazoneGemtuzumab OzogamicinHuman-Prone to hydrolysis
Cleavable (Disulfide)SPDBInotuzumab OzogamicinHuman-Sterically hindered for improved stability
Non-CleavableSMCCTrastuzumab-DM1Mouset1/2~10.4 days
Cleavable (Enzyme)VC-PABCITC6104ROMouse-Unstable (susceptible to carboxylesterase)
Cleavable (Sulfate)OHPASITC6103ROMouse-Stable

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models

ADC TargetPayloadLinker TypeLinkerXenograft ModelEfficacy OutcomeReference
HER2MMAECleavableβ-galactosidase-57-58% tumor volume reduction
HER2DM1Non-CleavableSMCC-Not statistically significant at same dose
CD22DM1CleavableDisulfideHuman lymphomaTumor regression at 3 mg/kg
CD79bMMAECleavable (Tandem)Glucuronide-dipeptideJeko-1 (non-Hodgkin lymphoma)Superior to monocleavage linker
MUC1MMADNon-CleavableAmino-PEG6BxPC3 (pancreatic)Reduced efficacy with linker instability
DLL3DeruxtecanCleavableGGFGSHP-77 (small cell lung cancer)Tumor growth inhibition of 103.95%
DLL3ExatecanCleavableexo-EVCSHP-77 (small cell lung cancer)Tumor growth inhibition of 106.09%

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (Monoculture)

This assay determines the potency of an ADC on a specific cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC of interest

  • Isotype control antibody

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC, isotype control, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Bystander Effect Assay (Co-culture)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Ag- cells stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC with a cleavable linker

  • 96-well cell culture plates

  • Fluorescence microplate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As a control, seed GFP-Ag- cells alone. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in plasma and its susceptibility to premature cleavage.

Materials:

  • ADC of interest

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system or ELISA setup

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C. A control sample in PBS should also be included.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker and calculate its half-life.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function.

ADC_Mechanism cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization via Endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage Payload_Release_C Active Payload Released Cleavage->Payload_Release_C Apoptosis_C Cell Death (Apoptosis) Payload_Release_C->Apoptosis_C Bystander_Effect Payload diffuses to Antigen-Negative Cell Payload_Release_C->Bystander_Effect Bystander_Apoptosis Bystander Cell Death Bystander_Effect->Bystander_Apoptosis ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization via Endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_Release_NC Apoptosis_NC Cell Death (Apoptosis) Payload_Release_NC->Apoptosis_NC

Caption: Mechanisms of action for cleavable and non-cleavable linker ADCs.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Monoculture Cytotoxicity Assay IC50_Determination IC50_Determination Cytotoxicity->IC50_Determination Determine IC50 Bystander Co-culture Bystander Assay Bystander_Quantification Bystander_Quantification Bystander->Bystander_Quantification Quantify Bystander Effect Stability Plasma Stability Assay Linker_Half_life Linker_Half_life Stability->Linker_Half_life Determine Linker Half-life DAR DAR Measurement (HIC/LC-MS) DAR_Value DAR_Value DAR->DAR_Value Determine Average DAR Xenograft Xenograft Efficacy Study IC50_Determination->Xenograft PK Pharmacokinetic Study Linker_Half_life->PK DAR_Value->Xenograft TGI TGI Xenograft->TGI Measure Tumor Growth Inhibition ADC_Clearance ADC_Clearance PK->ADC_Clearance Determine ADC Clearance Tox Toxicology Study MTD MTD Tox->MTD Determine Max Tolerated Dose Lead_Optimization Lead_Optimization TGI->Lead_Optimization Lead Optimization ADC_Clearance->Lead_Optimization MTD->Lead_Optimization ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Bystander ADC_Candidate->Stability ADC_Candidate->DAR

Caption: General experimental workflow for the evaluation of ADC candidates.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between a cleavable and non-cleavable linker strategy is a critical decision that must be guided by the specific therapeutic context, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. A thorough understanding of the different linker technologies, coupled with robust and standardized experimental evaluation, is essential for the successful development of the next generation of highly effective and well-tolerated ADC therapies. As our comprehension of the intricate interplay between the linker and the biological system deepens, we can anticipate the emergence of even more sophisticated and precisely engineered linkers that will further enhance the therapeutic potential of ADCs in the fight against cancer.

References

The Core of Connectivity: An In-depth Technical Guide to Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the ability to link different molecular entities with precision and stability is paramount. Bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile and powerful platform for creating advanced therapeutics and research agents. This technical guide provides a comprehensive exploration of the core features of bifunctional PEG linkers, from their fundamental properties to detailed experimental applications.

Fundamental Properties of Bifunctional PEG Linkers

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units. Its inherent properties make it an ideal backbone for linkers in biological systems.[1][2] Bifunctional PEG linkers possess reactive functional groups at both ends of the PEG chain, enabling the covalent attachment of two different molecules.[3][4]

The primary advantages of incorporating PEG linkers in bioconjugation strategies include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, such as many small-molecule drugs, preventing aggregation and improving formulation stability.[5]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, increases the hydrodynamic radius of the conjugate. This "stealth" effect shields the molecule from renal clearance and recognition by the immune system, leading to a prolonged circulation half-life in the bloodstream.

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chain can mask immunogenic epitopes on the surface of proteins and other biomolecules, reducing the likelihood of an adverse immune response.

  • Biocompatibility and Low Toxicity: PEG is well-tolerated in biological systems and is considered non-toxic, making it suitable for in vivo applications.

  • Tunable Length and Flexibility: Bifunctional PEG linkers are available in a wide range of molecular weights and lengths, allowing for precise control over the distance and spatial orientation between the conjugated molecules. This flexibility can minimize steric hindrance and optimize the biological activity of the final conjugate.

Structural Diversity of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized based on the nature of their terminal functional groups:

  • Homobifunctional PEG Linkers: These linkers possess identical functional groups at both ends of the PEG chain. They are primarily used for crosslinking similar molecules or for creating polymeric networks.

  • Heterobifunctional PEG Linkers: These are the most widely used type of PEG linkers in drug development and feature two different reactive groups. This dual reactivity allows for the specific and sequential conjugation of two distinct molecules, a critical feature for constructing complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH2) on lysine residues or sulfhydryl groups (-SH) on cysteine residues of proteins.

Quantitative Data on Common Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of quantitative data for some commonly used heterobifunctional PEG linkers to facilitate comparison.

Table 1: Properties of Amine-Reactive and Thiol-Reactive Heterobifunctional PEG Linkers

Linker TypeFunctional Group 1Functional Group 2Molecular Weight (Da)PEG Units (n)
NHS-PEG-MaleimideN-Hydroxysuccinimide EsterMaleimide295.27 - 2237.52 - 48
SMCCN-Hydroxysuccinimide EsterMaleimide334.320
NHS-PEG-AzideN-Hydroxysuccinimide EsterAzide288.25 - 2231.42 - 48
NHS-PEG-AlkyneN-Hydroxysuccinimide EsterAlkyne271.26 - 2214.52 - 48
Thiol-PEG-AmineThiolAmine221.34 - 2164.72 - 48

Table 2: Common Functional Groups and Their Reactive Partners

Functional Group on PEG LinkerReactive Partner on BiomoleculeResulting Linkage
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH2)Amide
MaleimideSulfhydryl (-SH)Thioether
AldehydeAmine (-NH2)Schiff Base (reducible to secondary amine)
HydrazideCarbonyl (Aldehyde, Ketone)Hydrazone
AzideAlkyneTriazole (via Click Chemistry)
AlkyneAzideTriazole (via Click Chemistry)
DBCO (Dibenzocyclooctyne)AzideTriazole (via Copper-Free Click Chemistry)

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving bifunctional PEG linkers.

General Protein-Protein Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the two-step conjugation of a protein with available primary amines (Protein 1-NH2) to a protein with a free sulfhydryl group (Protein 2-SH).

Materials:

  • Protein 1-NH2

  • Protein 2-SH

  • NHS-Ester-PEG-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reducing Agent (for Protein 2, if necessary): TCEP (Tris(2-carboxyethyl)phosphine)

  • Desalting columns

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Protein 1:

    • Dissolve or dialyze Protein 1-NH2 into the Conjugation Buffer.

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of Protein 1 with the PEG Linker:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the dissolved linker to the Protein 1 solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Linker:

    • Remove the unreacted NHS-Ester-PEG-Maleimide linker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent self-conjugation of Protein 2.

  • Preparation of Protein 2:

    • If Protein 2-SH has disulfide bonds, reduce them using a suitable reducing agent like TCEP.

    • Remove the excess reducing agent using a desalting column equilibrated with a degassed buffer.

  • Conjugation of Activated Protein 1 to Protein 2:

    • Immediately add the purified Maleimide-activated Protein 1 to the solution of Protein 2-SH.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • To quench the maleimide reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the conjugate from unreacted proteins.

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by SEC-HPLC to assess purity.

Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol outlines a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by coupling a target protein ligand (POI Ligand) with a carboxylic acid group to an E3 ligase ligand (E3 Ligase Ligand) with an amine group via an Amine-PEG-Amine linker.

Materials:

  • POI Ligand-COOH

  • E3 Ligase Ligand-NH2

  • t-Boc-N-amido-PEGn-Amine linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Step 1: Coupling of POI Ligand to the PEG Linker

    • Dissolve POI Ligand-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add t-Boc-N-amido-PEGn-Amine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (POI-PEGn-Boc) by flash chromatography.

  • Step 2: Deprotection of the Boc Group

    • Dissolve the purified POI-PEGn-Boc in DCM.

    • Add TFA (20-50% v/v) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine salt (POI-PEGn-NH2), which is often used in the next step without further purification.

  • Step 3: Coupling of POI-PEGn-Amine to the E3 Ligase Ligand

    • Dissolve E3 Ligase Ligand-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add the POI-PEGn-NH2 (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Step 4: Purification of the Final PROTAC

    • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

    • Characterize the final product by LC-MS and NMR.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in the application of bifunctional PEG linkers.

experimental_workflow_protein_conjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification Protein1 Protein 1-NH2 Activated_Protein1 Maleimide-PEG-Protein 1 Protein1->Activated_Protein1 + Linker (pH 7.2-7.5) Linker NHS-PEG-Maleimide Desalting Desalting Column Activated_Protein1->Desalting Purified_Activated_Protein1 Purified Activated Protein 1 Desalting->Purified_Activated_Protein1 Remove excess linker Final_Conjugate Protein 1-PEG-Protein 2 Purified_Activated_Protein1->Final_Conjugate + Protein 2-SH Protein2 Protein 2-SH SEC Size-Exclusion Chromatography Final_Conjugate->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate Isolate conjugate

Caption: Workflow for Protein-Protein Conjugation.

protac_synthesis_workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand-COOH Step1 1. Couple POI Ligand to PEG Linker (HATU, DIPEA) POI_Ligand->Step1 PEG_Linker t-Boc-NH-PEG-NH2 PEG_Linker->Step1 E3_Ligase_Ligand E3 Ligase Ligand-NH2 Step3 3. Couple to E3 Ligase Ligand (HATU, DIPEA) E3_Ligase_Ligand->Step3 Step2 2. Boc Deprotection (TFA) Step1->Step2 Step2->Step3 Step4 4. Final Purification (HPLC) Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

adc_mechanism_of_action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) (Stable PEG Linker) Tumor_Cell Tumor Cell (Antigen Overexpression) ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis 5. Induction of Apoptosis

Caption: ADC Mechanism of Action.

Conclusion

Bifunctional PEG linkers are a cornerstone of modern bioconjugation and drug delivery. Their unique combination of properties, including enhanced solubility, improved pharmacokinetics, and low immunogenicity, coupled with their structural versatility, allows for the rational design and synthesis of highly effective and targeted therapeutics. A thorough understanding of their core features and the availability of robust experimental protocols are essential for researchers and scientists working to advance the frontiers of medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG6-MS in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC.[1] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability.[3][4] This document provides detailed protocols and application notes for the use of Azido-PEG6-MS, a bifunctional linker, in the synthesis of PROTACs. This compound incorporates an azide moiety for bioorthogonal "click" chemistry and a mesylate group for nucleophilic substitution, offering a versatile platform for PROTAC assembly.

Introduction

PROTACs mediate their effect by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The modular nature of PROTACs allows for the systematic optimization of their components to achieve desired pharmacological profiles. The choice of linker, in particular, can significantly impact the efficacy of a PROTAC by modulating the distance and orientation between the two ligands, which is crucial for the formation of a stable and productive ternary complex.

This compound (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate) is a valuable tool in PROTAC synthesis due to its dual functionality. The azide group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, a cornerstone of bioorthogonal chemistry. This reaction allows for the covalent ligation of the linker to a molecule containing a terminal alkyne with high yield and functional group tolerance. The mesylate group, a good leaving group, allows for the attachment of the other binding ligand through nucleophilic substitution. This dual reactivity provides a strategic and flexible approach to PROTAC synthesis.

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols outline the key steps for the two primary synthetic routes: first reacting the mesylate group followed by click chemistry, or vice versa.

Protocol 1: Synthesis via Initial Mesylate Reaction Followed by Click Chemistry

This protocol describes the initial attachment of a POI ligand or E3 ligase ligand via the mesylate group of this compound, followed by the final coupling using click chemistry.

Step 1: Nucleophilic Substitution of the Mesylate Group

  • Reagents and Materials:

    • POI ligand or E3 ligase ligand with a nucleophilic group (e.g., phenol, amine) (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the POI or E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add the base (e.g., K₂CO₃) to the solution and stir for 30 minutes at room temperature.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60 °C) and stir for 16-24 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Azide-functionalized intermediate from Step 1 (1.0 eq)

    • Alkyne-functionalized POI or E3 ligase ligand (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

  • Procedure:

    • Dissolve the azide-functionalized intermediate and the alkyne-functionalized ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Protocol 2: Synthesis via Initial Click Chemistry Followed by Mesylate Reaction

This alternative protocol involves first performing the click chemistry reaction to attach one of the ligands, followed by the reaction of the mesylate group.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Alkyne-functionalized POI or E3 ligase ligand (1.0 eq)

    • This compound (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 2, using the alkyne-functionalized ligand and this compound as the starting materials.

    • Purify the resulting mesylate-functionalized intermediate by flash column chromatography.

Step 2: Nucleophilic Substitution of the Mesylate Group

  • Reagents and Materials:

    • Mesylate-functionalized intermediate from Step 1 (1.0 eq)

    • POI ligand or E3 ligase ligand with a nucleophilic group (1.2 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 1, using the mesylate-functionalized intermediate and the second ligand as the starting materials.

    • Purify the final PROTAC by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers, compiled from various literature sources. It is important to note that this data is illustrative and the performance of a specific PROTAC will be dependent on the target protein, E3 ligase, and the specific cell line used.

Table 1: Illustrative Yields for PROTAC Synthesis Steps

StepReaction TypeTypical Yield (%)
Intermediate SynthesisNucleophilic Substitution60-85%
Final PROTAC SynthesisCuAAC Click Chemistry70-95%

Table 2: Illustrative Biological Activity of PEGylated PROTACs

PROTAC ExampleLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the PROTAC synthesis protocols described above.

PROTAC_Synthesis_Workflow_1 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final PROTAC Synthesis POI_Ligand POI/E3 Ligand (with Nucleophile) Step1 Step 1: Nucleophilic Substitution POI_Ligand->Step1 Azido_PEG6_MS This compound Azido_PEG6_MS->Step1 Intermediate Azide-Functionalized Intermediate Step1->Intermediate Step2 Step 2: CuAAC Click Chemistry Intermediate->Step2 Alkyne_Ligand Alkyne-Functionalized POI/E3 Ligand Alkyne_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Caption: Workflow for Protocol 1.

PROTAC_Synthesis_Workflow_2 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final PROTAC Synthesis Alkyne_Ligand Alkyne-Functionalized POI/E3 Ligand Step1 Step 1: CuAAC Click Chemistry Alkyne_Ligand->Step1 Azido_PEG6_MS This compound Azido_PEG6_MS->Step1 Intermediate Mesylate-Functionalized Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Nucleophile_Ligand POI/E3 Ligand (with Nucleophile) Nucleophile_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Caption: Workflow for Protocol 2.

References

Application Notes and Protocols for Azido-PEG6-MS Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Azido-PEG6-MS in click chemistry reactions. This protocol is designed for professionals in research and drug development, offering a step-by-step methodology for the successful conjugation of biomolecules.

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[1][2][3] The two most prominent types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This guide will cover both methodologies, providing protocols adaptable to specific research needs. This compound is a heterobifunctional linker containing an azide group for click chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive group "MS" for initial conjugation to a target molecule. For the purpose of this guide, "MS" is assumed to be an N-hydroxysuccinimide (NHS) ester, a functional group commonly used to react with primary amines on biomolecules like proteins.

I. Overview of Azido-PEG6-NHS Ester Click Chemistry Workflow

The overall process involves a two-step conjugation. First, the Azido-PEG6-NHS ester is conjugated to an amine-containing molecule (e.g., a protein) via an amide bond. Second, the azide-functionalized molecule is reacted with an alkyne-containing molecule through either CuAAC or SPAAC to form a stable triazole linkage.

G Experimental Workflow: Two-Step Bioconjugation cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Azide-Alkyne Click Chemistry cluster_2 Analysis and Purification A Azido-PEG6-NHS Ester C Azide-Functionalized Biomolecule (Azido-PEG6-Protein) A->C NHS Ester Reaction B Amine-Containing Biomolecule (e.g., Protein-NH2) B->C E Conjugated Product (Protein-PEG6-Triazole-Molecule) C->E CuAAC or SPAAC D Alkyne-Containing Molecule D->E F Purification (e.g., SEC, HPLC) E->F G Characterization (e.g., MS, SDS-PAGE) F->G

Caption: Workflow for bioconjugation using Azido-PEG6-NHS ester.

II. Quantitative Data Summary

The efficiency of click chemistry reactions can be influenced by various factors including reactant concentrations, temperature, and reaction time. The following tables provide typical reaction parameters for both CuAAC and SPAAC.

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterCondition/ValueReference
Catalyst System CuSO₄ / Sodium Ascorbate[4]
Copper Source Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Reducing Agent Sodium Ascorbate
Ligand (optional but recommended) THPTA or TBTA
Solvent Aqueous buffer (e.g., PBS, pH 7.4), DMF/water, DMSO/water
Reactant Ratio (Alkyne:Azide) 1:1.5 to 1:5
Copper Concentration 50 µM - 1 mM
Sodium Ascorbate Concentration 1 mM - 5 mM
Ligand to Copper Ratio 2:1 to 5:1
Temperature Room Temperature (20-25°C)
Reaction Time 30 minutes - 16 hours
Typical Yields > 90%

Table 2: Typical Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterCondition/ValueReference
Cyclooctyne Reagent DBCO, BCN, DIBO
Solvent Aqueous buffer (e.g., PBS, pH 7.4), DMSO
Reactant Ratio (Cyclooctyne:Azide) 1.5:1 to 5:1
Cyclooctyne Concentration 10 µM - 100 µM
Temperature 4°C to 37°C
Reaction Time 1 - 24 hours
Typical Yields > 90%

III. Experimental Protocols

Protocol 1: Conjugation of Azido-PEG6-NHS Ester to an Amine-Containing Protein

This protocol describes the initial labeling of a protein with the azide-PEG6 linker.

Materials:

  • Protein of interest with accessible primary amines (in a suitable buffer, e.g., PBS pH 7.4)

  • Azido-PEG6-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Azido-PEG6-NHS ester in anhydrous DMF or DMSO at a concentration of 10-50 mM.

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). Tris or other amine-containing buffers will compete with the reaction.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the desired molar excess of the Azido-PEG6-NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a good starting point for optimization. The final concentration of the organic solvent (DMF or DMSO) should ideally be below 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted Azido-PEG6-NHS ester and byproducts by passing the reaction mixture through a desalting column or by using SEC.

    • The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized protein to an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein with the desired molar excess of the alkyne-containing molecule.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture. The final concentration of copper is typically 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC, HPLC, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications where the toxicity of copper is a concern, such as in live cells.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Cyclooctyne-containing molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein.

    • Add the cyclooctyne-containing molecule stock solution to the protein solution. A 1.5 to 5-fold molar excess of the cyclooctyne is often recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate using a suitable chromatographic technique (e.g., SEC, HPLC) to remove any unreacted starting materials.

IV. Signaling Pathways and Logical Relationships

The underlying principle of click chemistry is the highly efficient and specific formation of a triazole ring from an azide and an alkyne.

G Click Chemistry Reaction Mechanisms cluster_c Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_s Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 (Azide) Product1 1,4-disubstituted 1,2,3-triazole Azide1->Product1 Alkyne1 R2-C≡CH (Terminal Alkyne) Alkyne1->Product1 Catalyst Cu(I) Catalyst Catalyst->Product1 Catalyzes Azide2 R1-N3 (Azide) Product2 Triazole Product Azide2->Product2 Alkyne2 Strained Cyclooctyne (e.g., DBCO) Alkyne2->Product2 Driven by Ring Strain

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

V. Troubleshooting

ProblemPossible CauseSolutionReference
Low Reaction Yield Inactive catalyst (CuAAC)Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen.
Steric hindranceIncrease reaction time or temperature. Use a longer PEG linker if possible.
Incorrect pHEnsure the reaction buffer is within the optimal pH range (typically 7-8).
Side Product Formation Oxidation of Cu(I) to Cu(II) (CuAAC)Ensure an adequate excess of sodium ascorbate. Use a stabilizing ligand like THPTA.
Non-specific labeling (SPAAC)Reduce the concentration of the cyclooctyne reagent. Optimize incubation time.
Difficulty in Purification Unreacted starting materialsEnsure the reaction has gone to completion by monitoring with LC-MS or SDS-PAGE. Optimize the reactant stoichiometry.
Copper contamination (CuAAC)Use a copper chelating agent during workup or utilize purification methods like metal chelate affinity chromatography.

References

Application Notes and Protocols for the Use of Azido-PEG6-MS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Azido-PEG6-MS represents a versatile, heterobifunctional linker that leverages the benefits of a polyethylene glycol (PEG) spacer and allows for efficient and specific conjugation methodologies. The azide group provides a bioorthogonal handle for "click chemistry," while the "MS" moiety, typically a maleimide or an N-hydroxysuccinimide (NHS) ester, allows for covalent attachment to the antibody.

This document provides detailed application notes and protocols for the use of this compound linkers in the development of ADCs. It covers key aspects from antibody modification and drug-linker conjugation to the purification and characterization of the final ADC product.

Advantages of this compound Linkers in ADC Development

The incorporation of an this compound linker in ADC design offers several key advantages:

  • Enhanced Hydrophilicity: The hexaethylene glycol (PEG6) spacer increases the overall hydrophilicity of the ADC, which can mitigate aggregation, a common issue with hydrophobic payloads.[1]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell, potentially shielding the payload from premature clearance and extending the ADC's circulation half-life.[2]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, thereby reducing the risk of an immune response.

  • Controlled and Bioorthogonal Conjugation: The azide group allows for highly specific and efficient "click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for payload attachment.[3][4] This bioorthogonal nature ensures that the reaction is specific and does not interfere with native biological functional groups.[4]

  • Versatile Antibody Modification: The "MS" reactive group (e.g., Maleimide or NHS ester) provides a means for covalent attachment to the antibody through well-established and reliable conjugation chemistries.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using PEGylated linkers and click chemistry. These values are illustrative and can vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Impact of PEGylation on ADC Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTarget DARAchieved DAR (mean ± SD)% Monomer% Aggregate
Non-PEGylated43.8 ± 0.592%8%
This compound 4 3.9 ± 0.3 98% 2%
Non-PEGylated87.5 ± 0.885%15%
This compound 8 7.8 ± 0.4 95% 5%

Table 2: In Vitro Stability of ADCs in Human Plasma (37°C)

ADC ConstructLinker TypeHalf-life of Intact ADC (days)% Payload Release after 7 days
ADC-1Non-PEGylated515%
ADC-2 This compound 10 8%
ADC-3Short-chain cleavable345%
ADC-4 This compound (cleavable) 6 35%

Table 3: Comparative In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Tumor Regression
Vehicle Control-0%0/10
Unconjugated Antibody1025%0/10
Non-PEGylated ADC (DAR 4)575%3/10
This compound ADC (DAR 4) 5 95% 7/10

Experimental Protocols

This section provides detailed protocols for the key steps in developing an ADC using an this compound linker. Two common variants of the "MS" group are considered: N-hydroxysuccinimide (NHS) ester for reaction with lysine residues and Maleimide for reaction with cysteine residues.

Protocol 1: Antibody Modification with Azido-PEG6-NHS Ester

This protocol describes the modification of a monoclonal antibody by targeting surface-exposed lysine residues with an Azido-PEG6-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG6-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS Ester Reaction:

    • Prepare a 10 mM stock solution of Azido-PEG6-NHS ester in anhydrous DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the Azido-PEG6-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted Azido-PEG6-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Antibody Modification with Azido-PEG6-Maleimide

This protocol is for the site-specific modification of an antibody via engineered or reduced cysteine residues.

Materials:

  • Cysteine-engineered or native antibody

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of native disulfides (if applicable)

  • Azido-PEG6-Maleimide

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.0-7.5, containing EDTA (1-2 mM)

  • Spin desalting columns

Procedure:

  • Antibody Reduction (if necessary for native disulfides):

    • Prepare a 10 mM stock solution of TCEP.

    • Add a 10-fold molar excess of TCEP to the antibody solution in Reaction Buffer.

    • Incubate for 1-2 hours at 37°C.

    • Remove excess TCEP using a spin desalting column equilibrated with degassed Reaction Buffer.

  • Maleimide Conjugation:

    • Prepare a 10 mM stock solution of Azido-PEG6-Maleimide in anhydrous DMSO.

    • Add a 5- to 10-fold molar excess of the Azido-PEG6-Maleimide stock solution to the reduced or cysteine-engineered antibody.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification of Azide-Modified Antibody:

    • Purify the azide-modified antibody using a spin desalting column equilibrated with PBS, pH 7.4, to remove unreacted maleimide reagent.

    • Determine the antibody concentration via UV-Vis spectrophotometry at 280 nm.

Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol describes the conjugation of a DBCO (Dibenzocyclooctyne)-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1 or 2)

  • DBCO-functionalized cytotoxic payload

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • SPAAC Reaction:

    • Prepare a 10-20 mM stock solution of the DBCO-functionalized payload in anhydrous DMSO.

    • To the azide-modified antibody in Reaction Buffer, add a 3- to 5-fold molar excess of the DBCO-payload stock solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the ADC:

    • Purify the ADC using an SEC system to remove the unreacted payload and any potential aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

    • The purified ADC can be concentrated using centrifugal filter units.

  • Storage:

    • Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

  • In Vitro Antigen Binding: The binding affinity of the ADC to its target antigen can be evaluated by Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).

  • In Vitro Cytotoxicity: The potency of the ADC is assessed using cell-based assays on antigen-positive and antigen-negative cancer cell lines.

  • In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in preclinical animal models, such as xenograft models.

Visualizations

Experimental Workflow for ADC Synthesis using Azido-PEG6-NHS Ester and SPAAC

ADC_Workflow_NHS_SPAAC cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation (SPAAC) cluster_purification Purification & Characterization mAb Monoclonal Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb Lysine Conjugation (pH 8.0-8.5) azido_peg_nhs Azido-PEG6-NHS Ester azido_peg_nhs->azide_mAb crude_adc Crude ADC azide_mAb->crude_adc Click Chemistry (Copper-Free) dbco_payload DBCO-Payload dbco_payload->crude_adc purified_adc Purified ADC crude_adc->purified_adc SEC characterization Characterization (DAR, Purity, Potency) purified_adc->characterization

Caption: Workflow for ADC synthesis via lysine modification and copper-free click chemistry.

Signaling Pathway of ADC Internalization and Payload Release

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The use of this compound linkers provides a powerful and versatile strategy for the development of next-generation antibody-drug conjugates. By combining the benefits of PEGylation with the precision of click chemistry, researchers can synthesize more homogeneous, stable, and effective ADCs. The detailed protocols and representative data presented in these application notes serve as a valuable resource for scientists and drug development professionals working to advance this promising class of cancer therapeutics.

References

Application Notes and Protocols for Azido-PEG6-MS Bioconjugation to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Azido-PEG6-MS for the bioconjugation of proteins and peptides. This document outlines the chemical principles, experimental protocols, and quantitative data to facilitate the successful modification of biomolecules for a variety of applications, including drug development, proteomics, and diagnostics.

Introduction to this compound Bioconjugation

This compound is a chemical modification reagent that enables the introduction of an azide functional group onto proteins and peptides. The "PEG6" component refers to a hexaethylene glycol spacer, which offers several advantages in bioconjugation. The polyethylene glycol (PEG) linker is hydrophilic, which can help to improve the solubility and reduce the aggregation of the modified biomolecule. The length of the PEG spacer can also mitigate steric hindrance between the biomolecule and any subsequent conjugation partner. The "MS" designation in the reagent name is not standard in chemical nomenclature for such linkers and its specific meaning is ambiguous without further context from the supplier. It may refer to a specific salt form or a particular application, such as mass spectrometry. However, the core reactivity of the molecule is dictated by the azide group.

The primary utility of introducing an azide group is to enable highly specific and efficient covalent ligation to a molecule containing an alkyne group via "click chemistry". This bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage under mild, aqueous conditions that are compatible with biological molecules.[1][2][3] This two-step approach of amine modification followed by click chemistry provides a powerful and versatile method for labeling, crosslinking, and modifying proteins and peptides.[4][5]

Principle of the Method

The bioconjugation process using an amine-reactive Azido-PEG6 reagent, such as one activated with an N-hydroxysuccinimide (NHS) ester, involves two primary steps:

  • Amine-Reactive Labeling: The NHS ester of the Azido-PEG6 reagent reacts with primary amines on the protein or peptide. These primary amines are predominantly found on the ε-amine of lysine residues and the N-terminus of the polypeptide chain. The reaction forms a stable amide bond, covalently attaching the Azido-PEG6 linker to the biomolecule. This reaction is most efficient at a slightly basic pH (7.2-8.5), where the amine groups are deprotonated and more nucleophilic.

  • Bioorthogonal Click Chemistry: Once the protein or peptide is functionalized with the azide group, it can be conjugated to a wide array of molecules that have been modified to contain an alkyne group. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, proceeding readily in aqueous buffers with high yields and minimal side reactions.

Quantitative Data Summary

The efficiency of labeling proteins and peptides with an Azido-PEG6-NHS ester is influenced by several factors, including the concentration of the biomolecule, the molar ratio of the labeling reagent to the biomolecule, the reaction buffer composition, and the incubation time and temperature. The following tables provide typical quantitative data for the labeling of a generic IgG antibody and a peptide.

Table 1: Typical Quantitative Data for IgG Antibody Labeling

ParameterValueNotes
Protein Human IgGMolecular Weight: ~150 kDa
Protein Concentration 1-10 mg/mLIn amine-free buffer (e.g., PBS), pH 7.2-8.0
Reagent Azido-PEG6-NHS EsterDissolved in anhydrous DMSO
Molar Excess of Reagent 20-foldMoles of Azido-PEG6-NHS Ester per mole of IgG
Reaction Temperature Room Temperature (20-25°C)Can also be performed at 4°C for longer incubation times
Reaction Time 30-60 minutesAt room temperature
Average Degree of Labeling (DOL) 3 - 6 azides per antibodyDetermined by mass spectrometry (e.g., MALDI-TOF or ESI-MS)
Labeling Efficiency > 95%Percentage of antibody molecules labeled with at least one azide
Post-Labeling Protein Recovery > 90%After removal of excess reagent via desalting or dialysis

Table 2: Typical Quantitative Data for Peptide Labeling

ParameterValueNotes
Peptide Concentration 1-5 mg/mLIn amine-free buffer (e.g., PBS), pH 7.2-8.0
Reagent Azido-PEG6-NHS EsterDissolved in anhydrous DMSO
Molar Excess of Reagent 2-5-foldMoles of Azido-PEG6-NHS Ester per mole of peptide
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1-2 hours
Modification Efficiency > 90%Determined by mass spectrometry (e.g., LC-MS)
Post-Labeling Peptide Recovery > 95%After purification by HPLC or desalting

Experimental Protocols

The following are generalized protocols for the bioconjugation of proteins and peptides using an Azido-PEG6-NHS ester and subsequent click chemistry. Optimization may be required for specific biomolecules and applications.

Protocol 1: Azide Labeling of Proteins and Peptides

This protocol describes the procedure for labeling a protein or peptide with an Azido-PEG6-NHS ester.

Materials and Reagents:

  • Protein or peptide of interest

  • Azido-PEG6-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other amine-free buffer)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes

  • Reaction tubes

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve the protein or peptide in PBS (or another suitable amine-free buffer) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the intended reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG6-NHS Ester in anhydrous DMSO.

    • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the reagent vial tightly sealed.

  • Labeling Reaction:

    • Calculate the required volume of the Azido-PEG6-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold for an antibody).

    • Add the calculated volume of the Azido-PEG6-NHS Ester stock solution to the protein or peptide solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Mix gently by pipetting or vortexing and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification:

    • Remove the excess, unreacted Azido-PEG6-NHS Ester using a desalting column or dialysis with an appropriate molecular weight cutoff.

    • Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein or peptide using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).

    • The degree of labeling can be determined using mass spectrometry.

    • Store the azide-labeled biomolecule at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule) to the azide-labeled protein or peptide.

Materials and Reagents:

  • Azide-labeled protein or peptide (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh immediately before use).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a reaction tube, combine the azide-labeled protein or peptide (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein/peptide).

    • Add THPTA to a final concentration of 1 mM.

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the reaction tube containing the protein/peptide and alkyne.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by desalting, dialysis, or another appropriate chromatographic method.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.

Visualizations

The following diagrams illustrate the key workflows and relationships in this compound bioconjugation.

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry Conjugation protein Protein/Peptide (with primary amines) reaction1 Amine-Reactive Labeling protein->reaction1 reagent Azido-PEG6-NHS Ester reagent->reaction1 azide_protein Azide-Labeled Protein/Peptide reaction1->azide_protein reaction2 CuAAC Click Reaction azide_protein->reaction2 alkyne Alkyne-Molecule (e.g., Fluorophore, Drug) alkyne->reaction2 catalyst Cu(I) Catalyst catalyst->reaction2 conjugate Final Bioconjugate reaction2->conjugate

Caption: Experimental workflow for two-step bioconjugation.

signaling_pathway_application cluster_cell Cellular Environment receptor Cell Surface Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response antibody Antibody linker Azido-PEG6 Linker antibody->linker drug Therapeutic Drug drug->linker adc Antibody-Drug Conjugate (ADC) linker->adc adc->receptor Binding

Caption: Application in antibody-drug conjugate (ADC) development.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG6-MS in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This bifunctional linker is a valuable tool for bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates.

Introduction to this compound and SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that occurs between a strained alkyne (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) and an azide. A key advantage of SPAAC is that it proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][]

This compound is a heterobifunctional linker featuring a terminal azide group for SPAAC and a methanesulfonyl (Ms) group. The six-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the linked molecules. The methanesulfonyl group is an excellent leaving group, allowing for the covalent attachment of the Azido-PEG6- moiety to nucleophiles such as primary and secondary amines found on proteins, peptides, and small molecules.[3][4] This dual functionality enables a versatile two-step conjugation strategy.

Key Applications

The primary application of this compound is in the construction of complex biomolecules where a PEG linker is desired between two molecular entities. A prominent example is the synthesis of PROTACs.[5] PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

Other applications include:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or cell surfaces.

  • Surface Modification: Functionalizing surfaces of nanoparticles or other materials for biological applications.

Experimental Protocols

Protocol 1: Conjugation of a Primary Amine-Containing Molecule with this compound

This protocol describes the first step of a two-step conjugation: the attachment of the Azido-PEG6- linker to a molecule of interest (e.g., a protein ligand, a small molecule drug) containing a primary amine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbon adjacent to the methanesulfonyl group, displacing the mesylate.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometer (MS)

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the solution to act as a proton scavenger.

  • In a separate vial, dissolve this compound (1.2-1.5 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slowly add the this compound solution to the solution of the amine-containing molecule under stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal reaction time and temperature may need to be determined empirically.

  • Monitor the reaction progress by LC-MS to observe the formation of the desired azide-functionalized product and the consumption of the starting materials.

  • Upon completion, the reaction mixture can be quenched by the addition of a small amount of water.

  • Purify the Azido-PEG6-functionalized molecule using an appropriate method, such as preparative reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the second step: the "click" reaction between the azide-functionalized molecule from Protocol 1 and a molecule containing a strained alkyne (e.g., a DBCO- or BCN-functionalized protein or small molecule).

Materials:

  • Azido-PEG6-functionalized molecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-protein, BCN-small molecule)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (for dissolving water-insoluble components)

  • Reaction vessel

  • Analytical and preparative chromatography systems (e.g., HPLC, Size-Exclusion Chromatography (SEC))

Procedure:

  • Dissolve the Azido-PEG6-functionalized molecule (1-1.5 equivalents) in a minimal amount of DMSO.

  • Dissolve the strained alkyne-containing molecule (1 equivalent) in the desired reaction buffer (e.g., PBS). If the alkyne-containing molecule is not water-soluble, it can also be dissolved in a minimal amount of DMSO before being added to the buffer.

  • Add the solution of the Azido-PEG6-functionalized molecule to the solution of the strained alkyne-containing molecule. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid negative impacts on protein structure and reaction kinetics.

  • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C for 4-16 hours. The reaction is typically fast, but the optimal time can be determined by monitoring the reaction progress.

  • Monitor the formation of the triazole-linked conjugate using an appropriate analytical technique, such as LC-MS or SDS-PAGE for protein conjugations (which will show a shift in molecular weight).

  • Purify the final bioconjugate to remove any unreacted starting materials using a suitable method. For protein conjugates, size-exclusion chromatography or dialysis are often effective. For small molecule conjugates, preparative HPLC is typically used.

  • Characterize the final product to confirm its identity, purity, and integrity.

Data Presentation

Quantitative data for SPAAC reactions are highly dependent on the specific azide, strained alkyne, solvent, and temperature used. The following table summarizes representative second-order rate constants for the reaction of benzyl azide with various common cyclooctynes to provide a general understanding of the reaction kinetics. The kinetics of this compound are expected to be in a similar range.

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
BCN0.14
DBCO~0.1
DIBO0.17
DIFO0.076

Note: These values are for benzyl azide and serve as an approximation. The PEG6 linker on this compound may slightly influence the reaction kinetics.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Azide Functionalization cluster_step2 Step 2: SPAAC Reaction Amine_Molecule Amine-Containing Molecule (R-NH2) Reaction1 Nucleophilic Substitution (DMF/DMSO, DIPEA) Amine_Molecule->Reaction1 Azido_PEG6_MS This compound Azido_PEG6_MS->Reaction1 Azide_Product Azido-PEG6-Molecule (N3-PEG6-NH-R) Reaction1->Azide_Product Reaction2 SPAAC (PBS, pH 7.4) Azide_Product->Reaction2 Alkyne_Molecule Strained Alkyne Molecule (e.g., DBCO-X) Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate (X-DBCO-Triazole-PEG6-NH-R) Reaction2->Final_Conjugate

Caption: Two-step conjugation workflow using this compound.

PROTAC Mechanism of Action

protac_mechanism PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Target_Protein Target Protein PROTAC->Target_Protein binds Ternary_Complex Ternary Complex (E3-PROTAC-Target) E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin recruits Ub_Target Polyubiquitinated Target Protein Ubiquitin->Ub_Target transfers to target Proteasome Proteasome Ub_Target->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Applications of Azido-PEG6-Maleimide in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of potent cytotoxic agents to cancer cells is a cornerstone of modern oncology research. Antibody-drug conjugates (ADCs) and other targeted constructs have emerged as a powerful therapeutic modality, combining the specificity of a targeting ligand (e.g., a monoclonal antibody) with the cell-killing efficacy of a small molecule drug. The linker connecting the targeting moiety to the payload is a critical component, influencing the stability, pharmacokinetics, and overall efficacy of the conjugate.

This document provides detailed application notes and protocols for the use of Azido-PEG6-Maleimide, a heterobifunctional linker, in the development of targeted drug delivery systems. This linker features a maleimide group for conjugation to thiol-containing molecules, such as reduced antibodies or cysteine-bearing ligands, and an azide group for the attachment of alkyne-modified payloads via "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Core Principles

The Azido-PEG6-Maleimide linker enables a two-step conjugation strategy:

  • Thiol-Maleimide Ligation: The maleimide group reacts specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond. This is commonly used to attach the linker to cysteine residues on a protein or peptide.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The azide group at the other end of the linker can then be conjugated to a payload functionalized with a terminal alkyne or a strained cyclooctyne. This reaction is highly efficient and bioorthogonal. Two primary methods are employed:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to join a terminal alkyne to the azide, forming a stable triazole ring.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Data Presentation

The following tables summarize quantitative data from studies utilizing PEG linkers in targeted drug conjugates, illustrating the impact of PEGylation on pharmacokinetic and cytotoxic properties.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study evaluating the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8.

Table 2: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linkers

ConjugateIC50 (nM) on NCI-N87 cellsFold Reduction in Cytotoxicity (compared to no PEG)
ZHER2-SMCC-MMAE (No PEG)~1.51
ZHER2-PEG4K-MMAE~6.84.5
ZHER2-PEG10K-MMAE~3322

This data demonstrates that while PEGylation can improve pharmacokinetic properties, it may also reduce in vitro potency, highlighting the need for careful optimization.

Experimental Protocols

Protocol 1: Conjugation of Azido-PEG6-Maleimide to a Thiol-Containing Antibody

This protocol describes the first step of the two-step conjugation process, attaching the linker to a reduced monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Azido-PEG6-Maleimide

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA

  • Desalting columns

Procedure:

  • Antibody Reduction: a. To the antibody solution, add TCEP to a final concentration of 2-5 mM. b. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. c. Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Linker Preparation: a. Immediately before use, dissolve the Azido-PEG6-Maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: a. To the reduced and desalted antibody, immediately add a 10- to 20-fold molar excess of the Azido-PEG6-Maleimide stock solution. b. Gently mix and incubate for 1-4 hours at room temperature or for 2-8 hours at 4°C.

  • Purification: a. Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Conjugation

This protocol outlines the copper-free click chemistry reaction to attach a DBCO-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized cytotoxic payload

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

Procedure:

  • Reactant Preparation: a. Dissolve the DBCO-functionalized payload in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

  • SPAAC Reaction: a. To the azide-functionalized antibody in Reaction Buffer, add a 3- to 5-fold molar excess of the DBCO-payload stock solution. b. Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove the excess payload and any unreacted starting materials.

  • Characterization: a. Determine the final drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.[1][2] b. Assess the purity and aggregation of the final ADC by SEC.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a colorimetric assay to determine the cytotoxic potential of the synthesized ADC on cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized ADC, unconjugated antibody (control), and free cytotoxic payload (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.

  • Incubation: a. Incubate the plates for 72-120 hours.

  • MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: a. Carefully aspirate the medium and add 150 µL of solubilization solution to each well. b. Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Many cytotoxic payloads used in ADCs, such as monomethyl auristatin E (MMAE), function as tubulin polymerization inhibitors.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. One of the key survival pathways that can be affected is the PI3K/Akt pathway, which is often dysregulated in cancer.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Bad Bad Akt->Bad Inhibition GSK3b GSK3β Akt->GSK3b Inhibition mTORC2->Akt Phosphorylation Caspase9 Caspase-9 Bad->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis CellCycle Cell Cycle Progression GSK3b->CellCycle Inhibition Tubulin Tubulin Polymerization Inhibitor (e.g., MMAE) Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest G2M_Arrest->Apoptosis

Caption: The PI3K/Akt signaling pathway and its intersection with tubulin polymerization inhibitors.

Experimental Workflows

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Antibody Conjugation cluster_1 Step 2: Payload Attachment (SPAAC) mAb Thiol-containing Antibody reduce Reduce with TCEP mAb->reduce conjugate1 Conjugate reduce->conjugate1 linker Azido-PEG6-Maleimide linker->conjugate1 azide_mAb Azide-PEG6-Ab conjugate1->azide_mAb conjugate2 SPAAC Reaction azide_mAb->conjugate2 payload DBCO-Payload payload->conjugate2 ADC Final ADC conjugate2->ADC

Caption: Workflow for the synthesis of an ADC using Azido-PEG6-Maleimide.

Cytotoxicity_Assay_Workflow seed Seed Cells (Ag+ and Ag-) incubate1 Incubate Overnight seed->incubate1 treat Treat with ADC/ Controls incubate1->treat incubate2 Incubate (72-120h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability & Determine IC50 read->analyze

Caption: General workflow for the in vitro cytotoxicity assessment using the MTT assay.

References

Application Notes and Protocols for Labeling Molecules with Azido-PEG6 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of biomolecules is a fundamental technique in modern biological research and drug development, enabling the study of their function, interactions, and localization. A powerful and versatile method for this is a two-step labeling strategy employing bioorthogonal chemistry. This approach utilizes a chemical handle that is introduced into the target molecule and a reporter molecule that reacts specifically with this handle under biological conditions without interfering with native cellular processes.[1]

This document provides detailed protocols for labeling molecules using Azido-PEG6 derivatives. These reagents consist of three key components:

  • An azide group (N₃) : A bioorthogonal functional group that is largely inert in biological systems but reacts efficiently in "click chemistry" reactions.[2][3]

  • A hexaethylene glycol (PEG6) spacer : A hydrophilic linker that increases the solubility of the reagent and the labeled molecule in aqueous media.[4][5]

  • A reactive group (e.g., MS, NHS ester) : This group allows for the covalent attachment of the Azido-PEG6 linker to the target molecule.

The general principle involves a two-step process. First, the Azido-PEG6 linker is covalently attached to the target molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) via its reactive group. After removing any unreacted linker, the introduced azide handle is then specifically conjugated to a reporter molecule (such as a fluorophore, biotin, or drug molecule) that contains a corresponding alkyne or strained cyclooctyne group. This second step is achieved through highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or the metal-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This modular strategy provides great flexibility in the choice of reporter molecule for a wide range of applications.

Key Experimental Workflows

The overall process for labeling molecules with Azido-PEG6 derivatives follows a structured workflow, from initial conjugation to final analysis. The choice between a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) click reaction in the second step depends on the nature of the sample; SPAAC is preferred for applications in living cells to avoid copper-induced cytotoxicity.

G cluster_prep Step 1: Primary Labeling cluster_click Step 2: Secondary Labeling (Click Chemistry) Target Target Molecule (Protein, Peptide, etc.) Labeling Covalent Labeling Reaction Target->Labeling Reagent Azido-PEG6-X (X = NHS, MS, etc.) Reagent->Labeling Purification1 Purification (Dialysis / Gel Filtration) Labeling->Purification1 AzideLabeled Azide-Labeled Molecule Purification1->AzideLabeled Click Click Reaction (CuAAC or SPAAC) AzideLabeled->Click Reporter Reporter Molecule (Alkyne / DBCO) Reporter->Click Purification2 Final Purification Click->Purification2 FinalProduct Final Labeled Conjugate Purification2->FinalProduct Analysis Downstream Analysis (SDS-PAGE, MS, Imaging, etc.) FinalProduct->Analysis

Caption: General experimental workflow for two-step molecule labeling.

Experimental Protocols

Protocol 1: Labeling of Amine-Containing Molecules with Azido-PEG6-NHS Ester

This protocol describes the labeling of primary amines, such as the N-terminus and the ε-amine of lysine residues in proteins, using Azido-PEG6-NHS ester. The NHS ester reacts with primary amines in a slightly alkaline buffer to form a stable amide bond.

Materials:

  • Azido-PEG6-NHS Ester

  • Protein or other amine-containing molecule (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in cold, amine-free PBS buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, equilibrate the vial of Azido-PEG6-NHS ester to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in DMSO or DMF.

  • Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the Azido-PEG6-NHS ester over the protein is a common starting point. Using a 20-fold molar excess to label an antibody typically results in 4-6 Azido-PEG6 linkers per molecule.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the Azido-PEG6-NHS ester stock solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times or higher temperatures may increase labeling efficiency but also risk modifying secondary amines or hydrolysis of the NHS ester.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted Azido-PEG6-NHS ester and quenching buffer by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled molecule via a copper-catalyzed click reaction. This reaction is highly efficient and creates a stable triazole linkage.

Materials:

  • Azide-labeled molecule (from Protocol 1)

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh )

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled molecule (e.g., final concentration 1-5 mg/mL) and the alkyne-reporter (2-5 fold molar excess over the protein).

  • Add the copper ligand THPTA to a final concentration of 1 mM. THPTA helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.

  • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM). The ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Add the CuSO₄/sodium ascorbate mixture to the protein/alkyne solution to initiate the click reaction.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Remove excess reagents and the copper catalyst by gel filtration or dialysis.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol is a copper-free alternative to CuAAC, making it suitable for live-cell labeling and other applications where copper is toxic. It utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with azides.

Materials:

  • Azide-labeled molecule (from Protocol 1)

  • Strained alkyne reporter (e.g., DBCO-fluorophore)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Combine the azide-labeled molecule and the strained alkyne reporter in the reaction buffer. A 2- to 10-fold molar excess of the strained alkyne is typically sufficient.

  • Incubate the reaction for 1-4 hours at room temperature or 37°C. Reaction times may vary depending on the specific strained alkyne used.

  • Purification: Purify the final conjugate using standard methods like dialysis or gel filtration to remove any unreacted reporter molecule.

Data Presentation

Quantitative parameters are crucial for reproducible labeling experiments. The following tables summarize key reaction conditions.

Table 1: Typical Parameters for Protein Labeling with Azido-PEG6-NHS Ester

Parameter Recommended Value Notes
Protein Concentration 1 - 10 mg/mL Higher concentrations generally lead to higher labeling efficiency.
Reaction Buffer Amine-free (e.g., PBS) Buffers containing primary amines (Tris, glycine) will compete with the reaction.
Buffer pH 7.0 - 8.0 Optimal range for the reaction of NHS esters with primary amines.
Molar Excess of Reagent 10 - 20 fold Adjust ratio to achieve the desired degree of labeling.
Incubation Time 30-60 min (RT) or 2 hr (ice) Longer times do not always significantly increase labeling.

| Solvent Concentration | < 10% (v/v) | High concentrations of organic solvents (DMSO/DMF) can denature proteins. |

Table 2: Recommended Reagent Concentrations for Click Chemistry Reactions

Reaction Reagent Final Concentration Notes
CuAAC Alkyne-Reporter 2 - 5x molar excess over azide Higher excess can drive the reaction to completion.
CuSO₄ 1 mM The copper catalyst source.
Sodium Ascorbate 5 mM Reducing agent, should be prepared fresh.
THPTA (Ligand) 1 mM Stabilizes Cu(I) and prevents protein precipitation.

| SPAAC | Strained Alkyne | 2 - 10x molar excess over azide | Reaction is bimolecular; concentration affects reaction rate. |

Visualization of Labeling Chemistry

The core of the two-step labeling process is the highly specific reaction between the azide handle and a corresponding alkyne or strained cyclooctyne on the reporter molecule.

G cluster_cuaac CuAAC Pathway (Copper-Catalyzed) cluster_spaac SPAAC Pathway (Copper-Free) Molecule Azide-Labeled Molecule Alkyne Alkyne-Reporter DBCO DBCO/BCN-Reporter (Strained Alkyne) Product1 Triazole-Linked Conjugate Alkyne->Product1 reacts with Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Catalyst->Product1 Product2 Triazole-Linked Conjugate DBCO->Product2 reacts with

Caption: Click chemistry pathways for secondary labeling reactions.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation half-life. Azido-PEG6-MS is a heterobifunctional linker that enables the covalent attachment of a PEG spacer to nanoparticles via a stable bond, while presenting a terminal azide group for subsequent "click" chemistry reactions. This allows for the facile and highly specific conjugation of targeting ligands, imaging agents, or therapeutic molecules.

These application notes provide a comprehensive overview of the use of this compound for the surface modification of nanoparticles. Detailed protocols for nanoparticle functionalization and subsequent characterization are provided, along with a discussion of the impact of PEGylation on cellular uptake and associated signaling pathways.

Properties of this compound

This compound is a chemical compound with a molecular structure designed for bioconjugation. It consists of a short six-unit polyethylene glycol (PEG) chain that provides hydrophilicity and a spacer arm. One end of the PEG chain is terminated with a mesylate (MS) group, a good leaving group that can react with nucleophiles such as amines or thiols on the surface of nanoparticles to form a stable covalent bond. The other end of the PEG chain is terminated with an azide (N₃) group. This azide group is a key functional moiety for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating a wide range of molecules to the nanoparticle surface without affecting their biological activity.[2]

Key Applications

The use of this compound for nanoparticle surface modification offers several advantages in the field of nanomedicine:

  • Improved Pharmacokinetics: The hydrophilic PEG layer reduces opsonization (the process of marking pathogens for phagocytosis) and recognition by the mononuclear phagocyte system (MPS), leading to a longer circulation time in the bloodstream.[3][4] This prolonged circulation increases the likelihood of the nanoparticle reaching its target site.

  • Enhanced Stability: The PEG chains provide a steric barrier that prevents nanoparticle aggregation in biological fluids, improving their colloidal stability.[5]

  • Platform for Targeted Drug Delivery: The terminal azide group serves as a versatile handle for the attachment of targeting ligands such as antibodies, peptides, or aptamers. This enables the development of nanoparticles that can specifically bind to and be internalized by target cells, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Development of Advanced Diagnostics: Imaging agents can be conjugated to the nanoparticle surface via the azide group, allowing for the development of targeted contrast agents for various imaging modalities.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of nanoparticles using this compound and subsequent characterization.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassettes with appropriate molecular weight cut-off, centrifugal filters, or size exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The reaction mixture should be incubated for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-functionalized nanoparticles from excess reagents and byproducts using dialysis against phosphate-buffered saline (PBS), pH 7.4, for 48 hours with frequent buffer changes, or by using centrifugal filters or size exclusion chromatography.

  • Characterization: Characterize the purified nanoparticles as described in Protocol 3.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol details the "clicking" of an alkyne-functionalized molecule (e.g., a targeting ligand or imaging agent) onto the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification system

Procedure:

  • Reaction Setup: Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

  • Addition of Reactants: Add the alkyne-functionalized molecule to the nanoparticle dispersion. A 2- to 10-fold molar excess of the alkyne-functionalized molecule over the estimated number of surface azide groups is recommended.

  • Catalyst Preparation: In a separate tube, prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Initiation of Click Reaction: Add the copper catalyst solution to the nanoparticle mixture to a final copper concentration of 50-200 µM. Immediately after, add a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Purification: Purify the conjugated nanoparticles to remove the copper catalyst, unreacted alkyne-functionalized molecules, and other reagents using an appropriate purification method.

Protocol 3: Characterization of Modified Nanoparticles

This protocol describes the key analytical techniques to confirm the successful surface modification of the nanoparticles.

Methods:

  • Dynamic Light Scattering (DLS):

    • Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter after each modification step is indicative of successful conjugation.

    • Procedure: Disperse a small aliquot of the nanoparticle suspension in an appropriate buffer and measure the size distribution using a DLS instrument.

  • Zeta Potential Measurement:

    • Purpose: To determine the surface charge of the nanoparticles. A change in zeta potential after modification can indicate successful surface functionalization. For example, the reaction of positively charged amine groups with this compound should lead to a decrease in the positive zeta potential.

    • Procedure: Measure the zeta potential of the nanoparticle suspension using an appropriate instrument.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present on the nanoparticle surface. The appearance of a characteristic azide peak at approximately 2100 cm⁻¹ after reaction with this compound confirms the presence of the azide group. The disappearance of this peak after the click reaction indicates successful conjugation.

    • Procedure: Prepare a sample of the dried nanoparticles and acquire the FTIR spectrum.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition of the nanoparticle surface. The detection of nitrogen from the azide group can confirm successful modification.

    • Procedure: Analyze a sample of the dried nanoparticles using an XPS instrument.

  • Quantification of Surface Ligands:

    • Purpose: To determine the number of conjugated molecules per nanoparticle.

    • Procedure: This can be achieved using various methods, such as UV-Vis spectroscopy if the conjugated ligand has a chromophore, or by using fluorescently labeled ligands and measuring the fluorescence intensity.

Quantitative Data Presentation

The following tables summarize typical quantitative data that can be obtained from the characterization of nanoparticles at different stages of modification. The values presented are illustrative and will vary depending on the specific nanoparticle system and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles During Surface Modification

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles100 ± 50.15 ± 0.02+35 ± 3
Azide-PEG6-Functionalized Nanoparticles115 ± 60.18 ± 0.03+15 ± 2
Ligand-Conjugated Nanoparticles125 ± 70.20 ± 0.03+10 ± 2

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of PEGylation on Cellular Uptake

Nanoparticle FormulationCell LineIncubation Time (h)Cellular Uptake (% of control)
Bare NanoparticlesHeLa4100
Azido-PEG6-Functionalized NanoparticlesHeLa460 ± 8
Bare NanoparticlesJ774A.1 (Macrophages)2100
Azido-PEG6-Functionalized NanoparticlesJ774A.1 (Macrophages)245 ± 6

Cellular uptake can be quantified using techniques such as flow cytometry or fluorescence microscopy with fluorescently labeled nanoparticles. Data are presented as mean ± standard deviation (n=3).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification of nanoparticles with this compound followed by ligand conjugation via click chemistry.

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Ligand Conjugation (CuAAC) NP_amine Amine-Functionalized Nanoparticle Reaction1 Conjugation Reaction (pH 8.5, RT, 2-4h) NP_amine->Reaction1 Azido_PEG_MS This compound Azido_PEG_MS->Reaction1 NP_azide Azide-Functionalized Nanoparticle Reaction1->NP_azide Purification1 Purification (Dialysis/Filtration) NP_azide->Purification1 Purified_NP_azide Purified Azide-NP Purification1->Purified_NP_azide Reaction2 Click Reaction (CuSO4, THPTA, NaAsc, RT, 1-2h) Purified_NP_azide->Reaction2 Alkyne_Ligand Alkyne-Functionalized Ligand Alkyne_Ligand->Reaction2 NP_conjugated Ligand-Conjugated Nanoparticle Reaction2->NP_conjugated Purification2 Purification NP_conjugated->Purification2

Caption: Experimental workflow for nanoparticle surface modification.

Cellular Uptake and Signaling Pathways

PEGylation of nanoparticles generally reduces their uptake by cells compared to their non-PEGylated counterparts. However, the uptake that does occur is often mediated by specific endocytic pathways. The following diagram illustrates the common endocytic pathways for PEGylated nanoparticles and the subsequent intracellular signaling.

G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP This compound Modified Nanoparticle Receptor Receptor NP->Receptor Binding Macropinocytosis Macropinocytosis NP->Macropinocytosis CME Clathrin-Mediated Endocytosis Receptor->CME Caveolae Caveolae-Mediated Endocytosis Receptor->Caveolae Early_Endosome Early Endosome CME->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Drug_Release Drug Release & Cellular Response Endosomal_Escape->Drug_Release

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Upon binding to the cell surface, PEGylated nanoparticles can be internalized through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once inside the cell, the nanoparticles are typically enclosed in endosomes. For therapeutic effect, the nanoparticles or their payload must escape the endosome before it fuses with the lysosome, where enzymatic degradation occurs. The release of the therapeutic agent into the cytoplasm can then initiate the desired cellular response. The specific signaling cascades activated will depend on the nature of the nanoparticle and its cargo.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward method to introduce a hydrophilic PEG spacer and a versatile azide handle for subsequent bioconjugation via click chemistry. The protocols and information provided in these application notes are intended to guide researchers in the successful functionalization and characterization of nanoparticles for a wide range of applications in drug delivery and nanomedicine. The ability to precisely engineer the surface of nanoparticles is paramount to controlling their biological fate and therapeutic efficacy.

References

Application Notes and Protocols for PROTAC Linker Design Using Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Linker Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but an active component that influences the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[3] The length, composition, and attachment points of the linker can significantly impact a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), cell permeability, and solubility.

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. The Azido-PEG6-MS linker is a valuable tool for PROTAC synthesis, featuring a six-unit PEG chain that provides a balance of flexibility and length. The azide and methanesulfonyl (mesylate) functional groups allow for versatile and efficient conjugation to the POI and E3 ligase ligands, often through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that requires empirical optimization for each specific POI and E3 ligase pair. The following tables summarize representative data on how varying PEG linker lengths can affect the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4.

Table 1: Comparative In Vitro Degradation of BRD4 with Varying PEG Linker Lengths (Hypothetical Data)

This table presents a hypothetical but representative dataset illustrating the impact of PEG linker length on the degradation of BRD4 by a series of PROTACs.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35088
PEG42596
PEG5 12 >98
PEG62894

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Physicochemical and Cellular Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths (Hypothetical Data)

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG32.170
PEG41.835
PEG5 1.6 20
PEG61.445

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: Experimentally Observed Impact of PEG Linker Length on Degradation of BRD4 by Thalidomide-Based PROTACs

This table summarizes findings from published studies on thalidomide-based PROTACs targeting BRD4, showcasing the non-linear relationship between PEG linker length and degradation efficacy.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.
4-5BRD4H661< 0.5> 90Longer linkers can restore and even enhance degradation efficacy.

Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes PROTAC_recycled PROTAC Recycled Ternary_Complex->PROTAC_recycled Releases Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

PROTAC_Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Select_Components Select Warhead (POI Ligand) & E3 Ligase Ligand Select_Linker Select this compound Linker Select_Components->Select_Linker Synthesis Chemical Synthesis (e.g., Click Chemistry) Select_Linker->Synthesis Cell_Culture Cell Culture & PROTAC Treatment Synthesis->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS, CTG) Cell_Culture->Viability_Assay Degradation_Analysis Determine DC50 & Dmax Western_Blot->Degradation_Analysis Data_Analysis Analyze Data & Structure- Activity Relationship (SAR) Degradation_Analysis->Data_Analysis Toxicity_Analysis Determine IC50 Viability_Assay->Toxicity_Analysis Toxicity_Analysis->Data_Analysis Iterative_Design Iterative Redesign of Linker and/or Ligands Data_Analysis->Iterative_Design Iterative_Design->Select_Components Refine

PROTAC Experimental Workflow

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC by coupling an alkyne-functionalized warhead (POI ligand) with an E3 ligase ligand that has been modified with this compound.

Materials:

  • Alkyne-functionalized warhead (1.0 eq)

  • E3 ligase ligand with a nucleophilic handle (e.g., -OH or -NH2) (1.05 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.1 eq)

  • tert-Butanol (t-BuOH) and water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

Step 1: Functionalization of E3 Ligase Ligand with this compound

  • Dissolve the E3 ligase ligand (1.05 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add Et3N or DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.05 eq) in anhydrous DCM or DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized E3 ligase ligand.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand from Step 1 (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq). If using THPTA, pre-mix the CuSO4·5H2O with THPTA in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution (or the pre-mixed catalyst solution).

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Include a vehicle-only control.

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Re-probing for Loading Control: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, following steps 17-21.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of the PROTAC (IC50).

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Allow the cells to adhere and grow for 24 hours at 37°C in a CO2 incubator.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium.

  • Add the desired concentrations of the PROTAC to the wells. Include a vehicle-only control and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTS Assay: Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other values.

  • Calculate the percentage of cell viability for each PROTAC concentration relative to the vehicle-treated control (set to 100% viability).

  • Plot the percentage of cell viability versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Synthesis of Drug-Linker Conjugates with Azido-PEG6-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of drug-linker conjugates utilizing the heterobifunctional linker, Azido-PEG6-MS (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate). This linker is particularly valuable in the construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols herein describe a two-step process: initial conjugation of a drug molecule to the mesylate (Ms) group via nucleophilic substitution, followed by the attachment of a second molecule of interest to the azide terminus through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This guide is intended to provide researchers with a comprehensive workflow for the synthesis, purification, and characterization of these conjugates.

Introduction

The field of targeted therapeutics has seen a rapid expansion with the development of sophisticated drug delivery systems. Linkers play a pivotal role in connecting a targeting moiety (like an antibody or a small molecule ligand) to a therapeutic payload. This compound is a versatile linker that offers a six-unit polyethylene glycol (PEG) spacer to enhance solubility and improve the pharmacokinetic properties of the final conjugate.[1][2] It possesses two distinct reactive handles: a methanesulfonyl (mesylate) group and an azide group.

The mesylate group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or hydroxyls present on a drug molecule.[3] The azide group allows for highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.[4][5] This dual reactivity enables a modular and controlled approach to the synthesis of complex drug-linker constructs.

Chemical Structure and Properties

  • IUPAC Name: 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate

  • CAS Number: 352439-38-4

  • Molecular Formula: C13H27N3O8S

  • Molecular Weight: 385.43 g/mol

  • Appearance: Colorless to light yellow liquid

  • Solubility: Soluble in DMSO and other polar organic solvents.

Synthesis Workflow

The synthesis of a drug-linker conjugate using this compound typically follows a two-step pathway. First, a drug or a molecule of interest containing a nucleophilic group is conjugated to the mesylate end of the linker. In the second step, a targeting moiety or another functional molecule containing an alkyne group is attached to the azide terminus via click chemistry.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Click Chemistry Drug_Nu Drug-Nucleophile (e.g., R-NH2, R-SH) Drug_Linker_Azide Drug-Linker-Azide Intermediate Drug_Nu->Drug_Linker_Azide Reaction Azido_PEG6_MS This compound Azido_PEG6_MS->Drug_Linker_Azide Purification_1 Purification Drug_Linker_Azide->Purification_1 Alkyne_Molecule Alkyne-Molecule (e.g., Targeting Moiety) Final_Conjugate Final Drug-Linker Conjugate Alkyne_Molecule->Final_Conjugate CuAAC or SPAAC Purification_2 Purification Final_Conjugate->Purification_2 Drug_Linker_Azide_2 Drug-Linker-Azide Intermediate Drug_Linker_Azide_2->Final_Conjugate Purification_1->Drug_Linker_Azide_2 Characterization Characterization Purification_2->Characterization

Figure 1. General workflow for the synthesis of a drug-linker conjugate using this compound.

Experimental Protocols

Protocol 1: Synthesis of Drug-Azido-PEG6 Intermediate via Nucleophilic Substitution

This protocol describes the conjugation of a drug containing a primary amine to the mesylate group of this compound.

Materials:

  • This compound

  • Amine-containing drug molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Reverse-phase HPLC system for purification

  • LC-MS system for reaction monitoring and characterization

  • NMR spectrometer for structural confirmation

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add this compound (1.2 equivalents) to the solution.

    • Add DIPEA or TEA (3.0 equivalents) to the reaction mixture to act as a base.

    • Purge the reaction vessel with nitrogen or argon gas.

  • Reaction:

    • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the reaction rate) for 12-24 hours.

    • Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired product peak.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the purified product and lyophilize to obtain the Drug-Azido-PEG6 intermediate as a solid or oil.

Expected Outcome:

  • The successful conjugation will be confirmed by LC-MS, showing a new peak with the expected mass of the Drug-Azido-PEG6 conjugate.

  • ¹H NMR spectroscopy should show the characteristic peaks of both the drug molecule and the PEG linker, with the disappearance of the mesylate proton signals.

Protocol 2: Conjugation to an Alkyne-Containing Molecule via CuAAC

This protocol details the copper-catalyzed click chemistry reaction between the Drug-Azido-PEG6 intermediate and an alkyne-containing molecule.

Materials:

  • Drug-Azido-PEG6 intermediate (from Protocol 1)

  • Alkyne-containing molecule (e.g., a targeting ligand with a terminal alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • DMSO

  • Size-exclusion chromatography (SEC) or reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

    • Dissolve the Drug-Azido-PEG6 intermediate and the alkyne-containing molecule in a minimal amount of DMSO.

  • Reaction:

    • In a reaction tube, combine the Drug-Azido-PEG6 intermediate (1.0 equivalent) and the alkyne-containing molecule (1.5 equivalents) in PBS. The final DMSO concentration should be kept below 10% (v/v).

    • Prepare a premixed solution of CuSO4 and THPTA (1:5 molar ratio).

    • Add the copper/ligand complex to the reaction mixture (final copper concentration of 50-250 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 5-10 times the copper concentration).

    • Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Upon completion, the final drug-linker conjugate can be purified by SEC to remove unreacted small molecules or by reverse-phase HPLC for higher purity.

    • Collect and lyophilize the pure fractions.

Quantitative Data Summary (Exemplary)

ParameterNucleophilic Substitution (Protocol 1)CuAAC Reaction (Protocol 2)
Reactant Ratio (Linker:Drug/Alkyne) 1.2 : 11 : 1.5
Reaction Time 12-24 hours1-4 hours
Temperature Room Temperature - 50 °CRoom Temperature
Typical Yield 70-90%>90%
Purity (Post-Purification) >95% (by HPLC)>95% (by HPLC)
Protocol 3: Conjugation to a DBCO-Containing Molecule via SPAAC

This protocol describes the strain-promoted azide-alkyne cycloaddition, which is a copper-free click chemistry method.

Materials:

  • Drug-Azido-PEG6 intermediate (from Protocol 1)

  • DBCO-containing molecule

  • PBS, pH 7.4

  • DMSO

  • SEC or reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the Drug-Azido-PEG6 intermediate and the DBCO-containing molecule in a minimal amount of DMSO.

  • Reaction:

    • In a reaction vessel, combine the Drug-Azido-PEG6 intermediate (1.0 equivalent) and the DBCO-containing molecule (1.5 equivalents) in PBS. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 4-12 hours or at 4 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the final conjugate using SEC or reverse-phase HPLC as described in Protocol 2.

Quantitative Data Summary (Exemplary)

ParameterSPAAC Reaction (Protocol 3)
Reactant Ratio (Linker:DBCO-Molecule) 1 : 1.5
Reaction Time 4-24 hours
Temperature 4 °C - Room Temperature
Typical Yield >90%
Purity (Post-Purification) >95% (by HPLC)

Characterization of Drug-Linker Conjugates

Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized drug-linker conjugates.

1. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary tool for monitoring reaction progress and confirming the molecular weight of the intermediates and the final product.

CompoundExpected Mass (m/z)
This compound385.43
Drug-Azido-PEG6 Intermediate[M_drug - H] + 322.4
Final Conjugate (CuAAC/SPAAC)[M_intermediate + M_alkyne/DBCO]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the conjugates. Key diagnostic signals include the disappearance of the mesylate protons and the appearance of triazole protons in the case of CuAAC. The characteristic PEG protons will be present in all intermediates and the final product.

3. High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the synthesized conjugates. A single, sharp peak is indicative of a pure compound.

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Drug-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 2. Simplified signaling pathway for a PROTAC synthesized using this compound.

G reagents Reagents This compound Drug-Nucleophile Alkyne-Molecule synthesis Synthesis Steps 1. Nucleophilic Substitution 2. Click Chemistry reagents->synthesis purification Purification Reverse-Phase HPLC Size-Exclusion Chromatography synthesis->purification characterization Characterization LC-MS NMR Analytical HPLC purification->characterization final_product Final Product Pure Drug-Linker Conjugate characterization->final_product

Figure 3. Logical relationship of the experimental process.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of complex drug-linker conjugates. The distinct reactivity of its mesylate and azide functionalities allows for a controlled, stepwise approach to building sophisticated molecular architectures. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of drug development to successfully synthesize, purify, and characterize drug-linker conjugates using this compound, facilitating the advancement of targeted therapies.

References

Application Notes and Protocols for Azido-PEG6-MS in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG6-MS reagents in various proteomics research applications. This document outlines the underlying principles, detailed experimental protocols, and data interpretation guidelines for the successful implementation of this technology in your laboratory.

Introduction to this compound in Proteomics

This compound refers to a class of chemical biology tools featuring an azide (N₃) group, a six-unit polyethylene glycol (PEG) spacer, and a mass spectrometry (MS)-compatible reactive group. The azide serves as a bioorthogonal handle for "click chemistry," enabling the specific attachment of reporter tags for enrichment and detection.[1] The PEG6 linker enhances solubility and reduces steric hindrance, improving reaction efficiency and biocompatibility.[2] The MS-compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide, allows for the covalent labeling of proteins.

This two-step labeling strategy offers significant advantages in proteomics research:

  • Specificity: The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the reporter tag is attached only to the azide-modified proteins.[3]

  • Versatility: A wide range of alkyne-functionalized reporter tags can be "clicked" onto the azide handle, including biotin for affinity purification, fluorophores for imaging, and isotope-coded tags for quantitative proteomics.

  • Improved Solubility: The hydrophilic PEG6 linker increases the water solubility of the labeling reagent and the resulting modified proteins, which is beneficial for subsequent biochemical assays and mass spectrometry analysis.[4]

  • Reduced Steric Hindrance: The flexible PEG6 spacer provides sufficient distance between the protein and the reporter tag, minimizing potential interference with protein function or downstream applications like enzymatic digestion.[2]

Applications in Proteomics Research

This compound reagents are versatile tools for a variety of proteomics applications, including:

  • Activity-Based Protein Profiling (ABPP): Covalently label active enzymes in complex biological samples to study their function and identify new drug targets.

  • Target Identification and Validation: Identify the cellular targets of small molecule drugs or natural products by incorporating the Azido-PEG6 moiety into the molecule of interest.

  • Quantitative Proteomics: In conjunction with isotopic labeling strategies, this compound reagents can be used for the relative or absolute quantification of protein expression or modification levels.

  • Protein-Protein Interaction Studies: When combined with crosslinking strategies, these reagents can be used to capture and identify interacting proteins.

Data Presentation: Quantitative Proteomics Analysis

The following table represents typical quantitative data obtained from a chemical proteomics experiment using an Azido-PEG6-based probe to identify the targets of a hypothetical drug candidate. In this example, a cell lysate was treated with either the drug candidate containing an Azido-PEG6-alkyne moiety or a DMSO control. The labeled proteins were then subjected to click chemistry with an azide-biotin tag, enriched, digested, and analyzed by LC-MS/MS.

Protein IDGene NamePeptide SequenceFold Change (Drug/Control)p-valueNumber of Unique Peptides
P04075ANXA2(R)AMKGLGTDEDTLIEIIMASR15.20.000112
Q06830HSP90B1(K)LGIHEDSQNRK8.70.00158
P62258PPIA(R)FEDFUCITK6.30.00325
P11021HSP90AA1(K)GVVDSEDLPLNISR5.90.00419
P08238HSPA5(K)LGGEDFDNR4.50.01087
P60709ACTB(R)SYELPDGQVITIGNER1.20.654315
P02768ALB(K)QTALVELLK0.90.891221

Experimental Protocols

Here, we provide detailed protocols for two common applications of this compound reagents: labeling of primary amines using an Azido-PEG6-NHS ester and labeling of cysteine residues using an Azido-PEG6-Maleimide.

Protocol 1: Protein Labeling with Azido-PEG6-NHS Ester

This protocol describes the labeling of primary amines (N-terminus and lysine residues) on proteins in a cell lysate.

Materials:

  • Azido-PEG6-NHS ester (e.g., Succinimidyl 6-azidohexanoate with a PEG6 spacer)

  • Protein lysate

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • DMSO (anhydrous)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Prepare the protein lysate in an amine-free buffer. Ensure the protein concentration is between 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the Azido-PEG6-NHS ester in DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Azido-PEG6-NHS ester to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess Reagent:

    • Remove the unreacted Azido-PEG6-NHS ester using a desalting column equilibrated with the desired buffer for the subsequent click chemistry reaction (e.g., PBS).

  • Downstream Processing:

    • The azide-labeled protein is now ready for the click chemistry reaction (see Protocol 3).

Protocol 2: Cysteine-Specific Protein Labeling with Azido-PEG6-Maleimide

This protocol outlines the labeling of free cysteine residues on proteins.

Materials:

  • Azido-PEG6-Maleimide

  • Protein sample

  • Thiol-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • DMSO or DMF (anhydrous)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-5 mg/mL.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Reagent Preparation:

    • Immediately before use, dissolve the Azido-PEG6-Maleimide in DMSO or DMF to a final concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Azido-PEG6-Maleimide to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 50 mM.

  • Removal of Excess Reagent:

    • Remove unreacted Azido-PEG6-Maleimide using a desalting column.

  • Downstream Processing:

    • The azide-labeled protein is now ready for the click chemistry reaction (see Protocol 3).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the attachment of an alkyne-biotin reporter tag to the azide-labeled protein for subsequent enrichment.

Materials:

  • Azide-labeled protein from Protocol 1 or 2

  • Alkyne-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • PBS

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions: 50 mM CuSO₄ in water, 500 mM TCEP or Sodium Ascorbate in water (prepare fresh), 10 mM Alkyne-Biotin in DMSO, and 10 mM TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-labeled protein (to a final concentration of 1-5 µM)

      • Alkyne-Biotin (to a final concentration of 100 µM)

      • TCEP or Sodium Ascorbate (to a final concentration of 1 mM)

      • TBTA (to a final concentration of 100 µM)

      • CuSO₄ (to a final concentration of 1 mM)

    • Vortex briefly to mix.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

  • Enrichment and Mass Spectrometry Preparation:

    • Resuspend the biotin-labeled protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

    • Proceed with streptavidin-based affinity purification to enrich the labeled proteins.

    • Perform on-bead or in-solution tryptic digestion of the enriched proteins.

    • Desalt the resulting peptides using C18 spin tips.

    • Analyze the peptides by LC-MS/MS.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis protein Protein of Interest (with -NH2 or -SH groups) labeled_protein Azide-Labeled Protein protein->labeled_protein Covalent Modification reagent This compound Reagent (NHS Ester or Maleimide) reagent->labeled_protein clicked_protein Biotin-Labeled Protein labeled_protein->clicked_protein CuAAC alkyne_tag Alkyne-Reporter Tag (e.g., Biotin) alkyne_tag->clicked_protein enrichment Streptavidin Enrichment clicked_protein->enrichment digestion Tryptic Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms data Protein Identification & Quantification ms->data

Caption: General workflow for proteomics studies using this compound reagents.

logical_relationship cluster_components Key Functional Components cluster_functions Function in Proteomics Workflow reagent This compound Reagent azide Azide (N3) Group peg6 PEG6 Linker ms_group MS-Reactive Group (e.g., NHS, Maleimide) click Bioorthogonal 'Click' Chemistry (for reporter tag attachment) azide->click solubility Enhances Solubility & Reduces Steric Hindrance peg6->solubility labeling Covalent Protein Labeling (targets specific amino acids) ms_group->labeling

Caption: Functional components of this compound reagents and their roles.

signaling_pathway_abpp title Activity-Based Protein Profiling (ABPP) using an Azido-PEG6 Probe probe Active Site-Directed Probe + Azido-PEG6-Alkyne inactive_enzyme Inactive Enzyme probe->inactive_enzyme No Reaction labeled_enzyme Covalently Labeled Active Enzyme probe->labeled_enzyme active_enzyme Active Enzyme active_enzyme->labeled_enzyme Covalent Binding biotin_labeled Biotinylated Enzyme labeled_enzyme->biotin_labeled Click Chemistry azide_biotin Azide-Biotin azide_biotin->biotin_labeled enrich Streptavidin Enrichment biotin_labeled->enrich ms_analysis LC-MS/MS Analysis enrich->ms_analysis identification Identification of Active Enzymes ms_analysis->identification

Caption: Conceptual workflow of Activity-Based Protein Profiling (ABPP).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-PEG6-MS Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG6-MS conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional linker that contains two reactive functional groups separated by a 6-unit polyethylene glycol (PEG) spacer. The 'Azido' group is used for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The 'MS' likely refers to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (-NH2) found on proteins (e.g., the side chain of lysine residues or the N-terminus) and other molecules.[5] The PEG spacer increases the solubility of the molecule in aqueous solutions.

Q2: What is the optimal pH for reacting the NHS ester group of this compound?

The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. Within this range, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester. A lower pH will result in protonated, unreactive amines, while a higher pH (above 8.5) significantly increases the rate of hydrolysis of the NHS ester, which competes with the conjugation reaction.

Q3: Which buffers should I use for the NHS ester reaction and which should I avoid?

It is crucial to use an amine-free buffer for the NHS ester conjugation step. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

Q4: How should I store and handle this compound?

NHS esters are sensitive to moisture. It is recommended to store this compound at -20°C or -80°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. For use, it's best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the aqueous reaction mixture. Stock solutions should be prepared fresh for each experiment to avoid degradation from repeated freeze-thaw cycles.

Q5: What are the common reasons for low yield in the azide-alkyne cycloaddition (click chemistry) step?

Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be due to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. Ensure that a sufficient amount of a reducing agent, like sodium ascorbate, is used and that the reaction is protected from air.

  • Poor Reagent Quality: The azide or alkyne starting materials may have degraded. Use high-purity, fresh reagents.

  • Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction. Increasing the reaction time or temperature may help.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, or temperature can all negatively impact the reaction yield.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency in the NHS Ester Reaction
Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of Competing Amines Ensure the buffer (e.g., Tris, glycine) and any other additives do not contain primary amines. Dialyze the protein into an appropriate amine-free buffer like PBS before starting the reaction.
Hydrolysis of NHS Ester Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. The half-life of NHS esters decreases significantly as the pH rises above 8.
Low Protein Concentration The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, perform the conjugation at a higher protein concentration.
Reagent Inactivity Allow the reagent vial to warm to room temperature before opening to prevent moisture contamination. Use a fresh vial of the reagent if degradation is suspected.
Issue 2: Poor Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Recommended Solution
Oxidation of Cu(I) Catalyst Prepare the copper sulfate and sodium ascorbate solutions fresh. Consider degassing the reaction mixture to remove dissolved oxygen. The use of a stabilizing ligand like TBTA can also protect the Cu(I) catalyst.
Impure Reagents Use high-purity azide and alkyne-containing molecules. Azides can be unstable and should be stored properly.
Substrate-Specific Issues Steric hindrance near the reactive groups can slow the reaction. Try increasing the reaction temperature or extending the reaction time.
Copper Contamination in Final Product Purify the product using methods like size-exclusion chromatography, dialysis, or by treating with a copper-chelating resin.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter Recommended Range/Value Notes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can help minimize hydrolysis.
Reaction Time 0.5 - 4 hoursMonitor reaction progress to determine the optimal time.
Molar Excess of this compound 10-20 fold over the target moleculeThis can be optimized depending on the target and desired degree of labeling.

Table 2: Stability of NHS Esters in Aqueous Solution

pH Temperature Approximate Half-life
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

Step A: NHS Ester Reaction with a Primary Amine-Containing Molecule (e.g., a Protein)

  • Buffer Exchange: Ensure your protein (or other amine-containing molecule) is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • Prepare Reagent Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to your protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (desalting column) or dialysis.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reactants: The azide-modified molecule from Step A is now ready for the click reaction with an alkyne-containing molecule.

  • Prepare Catalyst Stocks:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • Reaction Setup: In a suitable reaction vessel, combine the azide-modified molecule, the alkyne-containing molecule (typically in a slight molar excess), and the reaction buffer (e.g., PBS).

  • Catalyst Addition: Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM, followed by the addition of copper(II) sulfate to a final concentration of 1-2 mM.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques like HPLC or SDS-PAGE.

  • Purification: Purify the final conjugate to remove the copper catalyst and any unreacted starting materials using an appropriate method such as chromatography or dialysis.

Visualizations

experimental_workflow cluster_stepA Step A: NHS Ester Conjugation cluster_stepB Step B: CuAAC Click Chemistry A1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) A3 Combine Protein and This compound A1->A3 A2 Dissolve this compound in Anhydrous DMSO A2->A3 A4 Incubate (1-4 hours) A3->A4 A5 Purify Azide-Modified Protein (e.g., Desalting Column) A4->A5 B1 Combine Azide-Modified Protein and Alkyne-Molecule A5->B1 Proceed to Click Reaction B2 Add Sodium Ascorbate (Reducing Agent) B1->B2 B3 Add Copper(II) Sulfate (Catalyst Precursor) B2->B3 B4 Incubate (1-4 hours) B3->B4 B5 Purify Final Conjugate B4->B5

Caption: Workflow for two-step this compound conjugation.

troubleshooting_nhs Start Low Yield in NHS Ester Reaction Q1 Is the buffer pH between 7.2 and 8.5? Start->Q1 A1_Yes Are there competing amines (e.g., Tris) in the buffer? Q1->A1_Yes Yes A1_No Adjust buffer pH Q1->A1_No No A2_Yes Use amine-free buffer (e.g., PBS, HEPES) A1_Yes->A2_Yes Yes A2_No Was the this compound reagent prepared fresh in anhydrous solvent? A1_Yes->A2_No No A3_Yes Consider increasing reagent concentration or optimizing reaction time/temperature A2_No->A3_Yes Yes A3_No Prepare fresh reagent and avoid moisture A2_No->A3_No No

Caption: Troubleshooting logic for low NHS ester reaction yield.

References

Azido-PEG6-MS stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG6-MS. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and troubleshooting of this reagent to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a six-unit polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility. One end of the linker is functionalized with an azide group (-N₃), and the other with a methanesulfonyl (mesyl or MS) group (-OMs). The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient conjugation to alkyne-containing molecules. The mesyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for covalent attachment to nucleophiles like amines, thiols, and alcohols.

Q2: What are the known stability issues with this compound?

This compound has two primary points of potential instability:

  • Hydrolysis of the Mesylate Group: The methanesulfonyl ester is susceptible to hydrolysis, particularly in aqueous solutions. The rate of this hydrolysis is influenced by pH and temperature. While methanesulfonate itself is very stable, the ester linkage can be cleaved.

  • Degradation of the Azide Group: Organic azides can be sensitive to light, heat, and the presence of certain chemicals like strong acids or reducing agents. While the azide group is generally stable under most bioconjugation conditions, improper handling and storage can lead to its degradation.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Store at -20°C or below. For long-term storage, -80°C is preferable.Low temperatures slow down potential degradation reactions, including hydrolysis of the mesylate group.
Light Protect from light. Store in a dark container or a light-blocking box.The azide group can be sensitive to light.
Moisture Store in a desiccated environment.The mesylate group is sensitive to moisture, which can lead to hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.This minimizes exposure to moisture and oxygen.

Q4: How should I handle this compound during my experiments?

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation inside.

  • Dissolving: Prepare solutions of this compound immediately before use. Use anhydrous solvents like DMSO or DMF for stock solutions.

  • pH Control: For reactions in aqueous buffers, maintain a pH between 7.0 and 8.0. The hydrolysis of the mesylate group is influenced by pH.

  • Avoid Incompatibilities: Do not expose the reagent to strong acids, strong bases, heavy metals, or strong reducing agents, as these can react with the azide group.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem 1: Low or no conjugation efficiency.

Potential CauseRecommended Solution
Hydrolysis of the Mesylate Group - Prepare fresh stock solutions of the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. - Perform reactions at a neutral to slightly basic pH (7.2-8.0). - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Degradation of the Azide Group - Ensure the reagent has been stored correctly, protected from light and moisture. - Avoid harsh chemical conditions during your reaction and purification steps.
Steric Hindrance - If the target nucleophile is sterically hindered, consider increasing the reaction time or using a slight molar excess of this compound.
Incorrect Buffer Composition - Avoid buffers containing primary amines (e.g., Tris or glycine) if the mesylate group is intended to react with another nucleophile, as they will compete in the reaction.

Problem 2: Inconsistent results between experiments.

Potential CauseRecommended Solution
Variability in Reagent Activity - Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. - Always allow the vial to equilibrate to room temperature before opening to prevent moisture contamination.
Variability in Reaction Conditions - Precisely control the pH, temperature, and reaction time for all experiments. - Ensure consistent concentrations of all reactants.

Experimental Protocols

Protocol 1: General Procedure for Conjugation using this compound

This protocol provides a general starting point for the conjugation of a nucleophile-containing molecule (e.g., a protein with amine groups) with this compound. Conditions should be optimized for each specific application.

  • Preparation:

    • Prepare your molecule of interest in an appropriate amine-free reaction buffer (e.g., 1x PBS, pH 7.4).

    • Allow the vial of this compound to warm completely to room temperature before opening.

  • Reagent Dissolution:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to your molecule solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Analysis:

    • Analyze the reaction products using techniques like SDS-PAGE (which should show a band shift for successful conjugation to a protein), mass spectrometry (to confirm the mass increase), or HPLC.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol describes a method to assess the stability of this compound under different conditions (e.g., pH, temperature).

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Aqueous buffers at various pH values (e.g., pH 5, 7.4, 9)

    • HPLC system with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). A C8 or C18 reversed-phase column is suitable.

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).

    • For each condition to be tested, dilute the stock solution into the respective aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC system.

    • Monitor the degradation of this compound by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • From these plots, the half-life (t₁/₂) of the compound under each condition can be determined.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound This compound cluster_degradation Degradation Pathways Temperature Temperature Hydrolysis Mesylate Hydrolysis Temperature->Hydrolysis increases rate pH pH pH->Hydrolysis influences rate Light Light Azide_Degradation Azide Degradation Light->Azide_Degradation can induce Moisture Moisture Moisture->Hydrolysis initiates Compound This compound Compound->Hydrolysis Compound->Azide_Degradation

Caption: Factors influencing the stability of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Equilibrate Reagent to RT B Prepare Stock Solution (Anhydrous Solvent) A->B C Add Reagent to Sample (Controlled pH & Temp) B->C D Incubate C->D E Quench Reaction (Optional) D->E F Purify Conjugate E->F G Analyze Product (HPLC, MS, SDS-PAGE) F->G

Caption: General experimental workflow for using this compound.

Technical Support Center: Azido-PEG6-Maleimide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG6-Maleimide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this specific linker.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG6-Maleimide, and what are its primary reactive groups?

Azido-PEG6-Maleimide is a heterobifunctional linker that contains three key components: an azide group (-N₃), a polyethylene glycol (PEG) spacer of six units, and a maleimide group.

  • Azide Group: This functionality is used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a stable triazole linkage with a terminal alkyne.

  • PEG6 Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that can improve the solubility of the conjugate and reduce steric hindrance between the conjugated molecules.

  • Maleimide Group: This group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues in proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

Q2: What are the most common side reactions in Azido-PEG6-Maleimide click chemistry?

The most common side reactions can be categorized by the reactive group involved:

  • Azide-Alkyne Cycloaddition (CuAAC):

    • Oxidation of Cu(I) catalyst: The active catalyst for the click reaction is Cu(I). If exposed to oxygen, it can be oxidized to the inactive Cu(II) state, which will halt the reaction.

    • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and copper, terminal alkynes can couple with each other to form a diyne byproduct.

    • Reaction with Biomolecules: The copper catalyst and the reducing agent (like sodium ascorbate) can sometimes lead to the generation of reactive oxygen species (ROS), which may cause oxidative damage to sensitive biomolecules.[1]

  • Maleimide Group:

    • Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[2][3] This opens the ring to form a maleamic acid derivative that is unreactive towards thiols.

    • Reaction with Amines: At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues).[3][4]

    • Retro-Michael Addition: The thioether bond formed between a maleimide and a thiol can be reversible, especially in the presence of other thiols. This can lead to the exchange of the conjugated molecule.

    • Reaction with Reducing Agents: Some reducing agents, like tris(2-carboxyethyl)phosphine (TCEP), can react with the maleimide group.

Q3: Is the azide-alkyne click reaction and the maleimide-thiol reaction orthogonal?

Generally, yes. The azide-alkyne click reaction and the maleimide-thiol reaction are considered orthogonal, meaning they can be performed in the presence of each other without significant cross-reactivity under the proper conditions. However, it is crucial to carefully control the reaction conditions, particularly pH and the choice of reducing agent, to maintain this orthogonality.

Troubleshooting Guide

Problem 1: Low or No Click Chemistry Product Formation
Possible CauseSuggested Solution
Inactive Cu(I) Catalyst - Ensure all solutions are degassed to remove oxygen. - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reducing Agent - Use a sufficient excess of sodium ascorbate to keep the copper in the Cu(I) state. A 5-10 fold excess over the copper catalyst is common.
Incompatible Buffer - Avoid buffers containing primary amines (e.g., Tris), as they can inhibit the CuAAC reaction. Phosphate-buffered saline (PBS) is a common choice.
Steric Hindrance - The PEG6 spacer is designed to minimize this, but if you are conjugating large molecules, consider a longer PEG chain.
Low Reagent Concentration - Ensure that the concentrations of your azide and alkyne are sufficient. Low concentrations can lead to slow reaction rates.
Problem 2: Presence of Unwanted Side Products in Mass Spectrometry Analysis
Possible CauseSuggested Solution
Alkyne Homocoupling - Thoroughly degas all solutions to remove oxygen. - Use a copper-stabilizing ligand such as TBTA or THPTA.
Maleimide Hydrolysis - Maintain the pH of the reaction mixture between 6.5 and 7.5. - Prepare the maleimide-containing solution immediately before use.
Reaction of Maleimide with Other Nucleophiles - Keep the pH below 7.5 to minimize reaction with amines. - If a reducing agent is needed for other parts of your molecule (e.g., to reduce disulfide bonds), choose one that does not react with maleimides, or perform the reduction and maleimide conjugation in separate steps.
Oxidative Damage to Biomolecule - Use a copper-stabilizing ligand. - Include a radical scavenger like aminoguanidine in the reaction mixture.

Experimental Protocols

Protocol 1: Two-Step Conjugation - Maleimide-Thiol Reaction Followed by Click Chemistry

This protocol is ideal when you want to ensure the maleimide reaction goes to completion before initiating the click chemistry.

Step 1: Maleimide-Thiol Conjugation

  • Prepare Protein: Dissolve your protein containing a free cysteine in a thiol-free buffer at pH 6.5-7.0 (e.g., PBS with 5-10 mM EDTA). If necessary, reduce disulfide bonds with a non-thiol reducing agent like TCEP and remove the reducing agent before proceeding.

  • Prepare Azido-PEG6-Maleimide: Dissolve the Azido-PEG6-Maleimide in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-100 mM.

  • Reaction: Add a 10-20 fold molar excess of the Azido-PEG6-Maleimide solution to the protein solution.

  • Incubation: Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.

  • Purification: Remove excess Azido-PEG6-Maleimide using a desalting column or dialysis.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reagents:

    • Aliquot your azide-functionalized protein from Step 1.

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (e.g., 50 mM in water).

      • A copper-stabilizing ligand like THPTA (e.g., 250 mM in water).

      • Sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein and a 2-10 fold molar excess of the alkyne-containing molecule.

    • In a separate tube, premix the copper(II) sulfate and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Initiate Reaction: Add the copper/ligand mixture to the protein/alkyne solution, followed by the sodium ascorbate solution to initiate the reaction.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess reagents.

Protocol 2: One-Pot Conjugation

This protocol can be used if the maleimide-thiol and azide-alkyne reactions are compatible under the same conditions. Careful optimization is required.

  • Prepare Reagents: As in Protocol 1, but ensure all components are ready for simultaneous addition.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your cysteine-containing protein and the alkyne-containing molecule in a degassed buffer at pH 7.0-7.2.

    • Add the Azido-PEG6-Maleimide (10-20 fold molar excess over the protein).

    • Premix the copper/ligand solution as described in Protocol 1.

  • Initiate Reaction: Add the copper/ligand mixture and then the sodium ascorbate solution to the reaction mixture.

  • Incubation: Incubate at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate as described above.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification A Prepare Protein (with Cys) D Maleimide-Thiol Reaction (pH 6.5-7.5) A->D B Prepare Alkyne -Molecule E Click Reaction (CuAAC) B->E C Prepare Azido- PEG6-Maleimide C->D D->E F Purification (e.g., SEC) E->F G Mass Spectrometry Analysis F->G

Caption: Experimental workflow for a two-step conjugation.

Troubleshooting_Low_Yield Start Low or No Product Q1 Is the Maleimide Conjugation Step Working? Start->Q1 A1_Yes Check Click Reaction Components Q1->A1_Yes Yes A1_No Troubleshoot Maleimide Reaction Q1->A1_No No Q2 Is the Cu(I) Catalyst Active? A1_Yes->Q2 A1_No_Sol Verify pH (6.5-7.5) Check for Free Thiols Ensure Maleimide Integrity A1_No->A1_No_Sol A2_Yes Check Reagent Concentrations & Purity Q2->A2_Yes Yes A2_No Degas Solutions & Use Fresh Reducing Agent Q2->A2_No No A2_Yes_Sol Increase Concentration Verify Alkyne/Azide Purity A2_Yes->A2_Yes_Sol

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Azido-PEG6-MS Conjugated Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for Azido-PEG6-MS conjugated products. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step after completing the conjugation reaction?

The essential first step is to quench the reaction to deactivate any unreacted moieties. For example, if a succinimidyl ester was used for conjugation, it is highly reactive towards primary amines. To prevent further reactions or uncontrolled hydrolysis, a quenching agent with a primary amine, such as Tris or glycine buffers, should be added in excess.[1] This will consume all remaining active groups, effectively stopping the reaction.[1]

Q2: What are the primary methods for purifying my this compound conjugated product?

The most common and effective purification methods leverage the physicochemical differences between the desired conjugate and impurities, such as unreacted PEG reagent, the biomolecule, and quenching agents. Key techniques include:

  • Size Exclusion Chromatography (SEC): This is a widely used and highly effective method that separates molecules based on their size (hydrodynamic radius).[1][2][] The larger conjugated product will typically elute first.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the surface charges of a biomolecule, altering its interaction with the IEX resin compared to the unmodified molecule, which allows for their separation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While not as commonly used as SEC or IEX for PEGylated proteins, it can be a useful complementary technique.

  • Dialysis and Tangential Flow Filtration (TFF): These methods utilize a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to remove smaller impurities like excess PEG reagent and quenching molecules through buffer exchange. TFF is a faster and more scalable version of dialysis.

Q3: How do I choose the right purification method?

The selection of an appropriate purification method depends on several factors, including the size difference between the conjugate and impurities, the scale of your reaction, and the required purity of the final product. A combination of methods is often employed to achieve high purity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugated products.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Conjugated Product Incomplete conjugation reaction.Optimize reaction conditions (pH, temperature, time, molar ratio of reactants). Ensure the biomolecule is in a suitable buffer for conjugation.
Loss of product during purification steps.Select a purification method with appropriate resolution and capacity. For dialysis/TFF, ensure the MWCO of the membrane is suitable to retain your conjugate while allowing impurities to pass through. For chromatography, optimize column selection and running conditions.
Aggregation of the conjugate.Analyze for aggregates using Size Exclusion Chromatography (SEC). If aggregation is present, consider optimizing buffer conditions (e.g., pH, ionic strength, addition of excipients).
Presence of Unreacted PEG Reagent in Final Product Inefficient purification.For SEC, ensure the column has the necessary resolution to separate the conjugate from the smaller unreacted PEG. For TFF, increase the number of diavolumes during buffer exchange. Consider using a secondary purification step like IEX or HIC.
Presence of Unconjugated Biomolecule in Final Product Incomplete reaction or inefficient purification.Drive the conjugation reaction closer to completion by optimizing the molar excess of the PEG reagent. Utilize a high-resolution purification method like Ion Exchange Chromatography (IEX), which can often separate the charged biomolecule from the shielded PEGylated conjugate.
Heterogeneous Final Product (Multiple PEG Chains Attached) Lack of site-specificity in the conjugation chemistry.If homogeneity is critical, consider using site-specific conjugation techniques. Characterize the degree of PEGylation using techniques like Mass Spectrometry (MS) or SDS-PAGE.
Difficulty Confirming Conjugation Analytical method lacks sufficient resolution.Use high-resolution analytical techniques to confirm conjugation and assess purity. Reversed-Phase HPLC (RP-HPLC) and Mass Spectrometry (ESI-MS) are powerful tools for characterizing bioconjugates.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugated protein. The goal is to have the conjugate elute in the resolved volume of the column, well separated from smaller impurities.

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) until a stable baseline is achieved.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions containing the peak of interest (the conjugated product) using SDS-PAGE and/or Mass Spectrometry to confirm purity and identity.

Protocol 2: Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your biomolecule but significantly larger than the this compound reagent. For example, for a 50 kDa protein, a 10 kDa MWCO membrane is a common choice.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in a large volume of dialysis buffer (at least 200-500 times the sample volume). Gently stir the buffer at 4°C or room temperature.

  • Buffer Exchange: Perform several buffer changes over 24-48 hours to ensure complete removal of small molecular weight impurities. A common practice is to dialyze for 2-4 hours, change the buffer, and then continue for another 2-4 hours or overnight.

  • Sample Recovery: Recover the purified conjugate from the dialysis device.

Visualizing Workflows

General Purification Workflow

G cluster_0 Reaction cluster_1 Purification cluster_2 Analysis a This compound + Biomolecule b Conjugation Reaction a->b c Quenching b->c d Crude Conjugate Mixture c->d e Primary Purification (e.g., SEC or TFF) d->e f Partially Purified Conjugate e->f g Secondary Purification (e.g., IEX or HIC) f->g h Purified this compound Conjugate g->h i Characterization (MS, HPLC, SDS-PAGE) h->i G start Analyze Final Product impurity Impurities Detected? start->impurity unreacted_peg Unreacted PEG? impurity->unreacted_peg Yes pure Product is Pure impurity->pure No unconjugated_bio Unconjugated Biomolecule? unreacted_peg->unconjugated_bio No sec_tff Optimize SEC/TFF (Resolution/Diavolumes) unreacted_peg->sec_tff Yes iex_hic Implement IEX/HIC unconjugated_bio->iex_hic Yes optimize_reaction Optimize Conjugation Reaction (Molar Ratio) unconjugated_bio->optimize_reaction Also Consider unconjugated_bio->pure No iex_hic->optimize_reaction

References

Technical Support Center: Enhancing ADC Synthesis Efficiency with Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of Antibody-Drug Conjugate (ADC) synthesis utilizing Azido-PEG6-MS. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your ADC development workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in ADC synthesis?

This compound is a chemical linker that contains an azide (N3) functional group, a six-unit polyethylene glycol (PEG) chain, and a methylsulfonyl (MS) leaving group. It is primarily used in the synthesis of ADCs. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach the linker to a payload or an antibody that has been functionalized with an alkyne or a strained alkyne, respectively. The PEG6 chain enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively impact the pharmacokinetic profile of the conjugate.[1][2][3]

Q2: What are the most common reasons for low Drug-to-Antibody Ratio (DAR) when using click chemistry with this compound?

A low DAR is a frequent issue in ADC synthesis and can stem from several factors:

  • Inefficient Antibody or Payload Functionalization: Incomplete introduction of the azide or alkyne handle onto the antibody or payload will limit the number of available sites for conjugation.

  • Poor Solubility of the Linker-Payload: Hydrophobic payloads can cause the this compound linker-payload conjugate to have poor solubility in aqueous buffers, reducing its availability to react with the antibody.[4]

  • Suboptimal Reaction Conditions: The efficiency of click chemistry is highly dependent on reaction parameters such as pH, temperature, reaction time, and, in the case of CuAAC, the concentration and quality of the copper catalyst and reducing agent.[5]

  • Steric Hindrance: The structure of the antibody or payload may sterically hinder the azide and alkyne groups from coming into close enough proximity for the reaction to occur efficiently.

Q3: How can I improve the solubility of my this compound linker-payload conjugate?

The PEG6 moiety in this compound is designed to improve solubility. However, with highly hydrophobic payloads, additional strategies may be necessary:

  • Introduce a Co-solvent: Adding a limited amount of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the reaction buffer can significantly improve the solubility of the linker-payload. It is crucial to keep the final concentration of the organic solvent low (typically below 10%) to avoid denaturing the antibody.

  • Optimize the Buffer: The pH and composition of the conjugation buffer can influence the solubility of the reactants. Screening different buffer systems may be beneficial.

Q4: Should I choose Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) click chemistry for my ADC synthesis with this compound?

The choice between CuAAC and SPAAC depends on the specific requirements of your experiment.

  • CuAAC is generally faster and more efficient, often resulting in higher yields in a shorter time. However, the copper catalyst can be cytotoxic, which may be a concern for certain applications, and it requires careful removal after the reaction.

  • SPAAC is a copper-free alternative, making it highly biocompatible and suitable for in vivo applications. The reaction rates are typically slower than CuAAC and depend on the reactivity of the strained alkyne (e.g., DBCO, BCN) used.

Troubleshooting Guides

Issue 1: Low or No ADC Product Formation
Possible Cause Recommended Solution
Inactive Reactants Ensure the this compound linker and the alkyne-functionalized counterpart are not degraded. Use fresh, high-quality reagents and store them under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).
Inefficient Click Chemistry For CuAAC: Use a freshly prepared solution of a reducing agent like sodium ascorbate to ensure the copper is in the active Cu(I) state. Consider using a copper-stabilizing ligand such as THPTA or TBTA. For SPAAC: The reaction kinetics are dependent on the strain of the cyclooctyne. Ensure you are using a sufficiently reactive strained alkyne (e.g., DBCO). Increase the reaction time and/or temperature (e.g., from 4°C to room temperature).
Incorrect Reaction Buffer The pH of the reaction buffer is critical. For CuAAC, a pH range of 4-12 is generally acceptable, with neutral pH being common for antibody conjugations. For SPAAC, a slightly alkaline pH (7.5-8.5) can increase the reaction rate. Avoid buffers containing components that can interfere with the reaction (e.g., azide-containing buffers).
Presence of Impurities Ensure the antibody is highly pure (>95%). Impurities in the antibody preparation can compete with the intended conjugation reaction.
Issue 2: High Levels of Aggregation in the Final ADC Product
Possible Cause Recommended Solution
Hydrophobicity of the Payload A high DAR with a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation. The PEG6 linker in this compound helps to mitigate this, but further optimization may be needed.
Suboptimal Formulation Buffer Screen different buffer conditions, including pH and the addition of excipients, to find a formulation that minimizes aggregation.
High DAR Consider reducing the molar excess of the this compound linker-payload during the conjugation reaction to achieve a lower average DAR.
Harsh Conjugation or Purification Conditions High temperatures or extreme pH during the reaction or subsequent purification steps can denature the antibody and promote aggregation. Maintain mild conditions throughout the process.

Data Presentation

Table 1: Comparative Analysis of CuAAC vs. SPAAC for ADC Synthesis
Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity.High, suitable for in vivo applications.
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹).Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the strained alkyne used.
Alkyne Reactant Terminal alkynes are most common.Strained cyclooctynes (e.g., DBCO, BCN).
Side Reactions Potential for oxidative homocoupling of alkynes.Strained alkynes can be susceptible to side reactions if highly unstable.
Typical Reaction Time 30-60 minutes at room temperature.2-4 hours at room temperature or overnight at 4°C.
Table 2: Impact of PEG Linker Length on ADC Properties (Illustrative Data)
PEG Linker Length Average DAR % Monomer (by SEC) In Vitro Cytotoxicity (IC50) Plasma Half-life
No PEG3.585%Lower (more potent)Shorter
PEG43.895%Slightly HigherLonger
PEG6 (this compound) ~4.0 >95% Comparable to PEG4/8 Intermediate
PEG84.2>95%HigherLonger
PEG123.0 (may decrease due to steric hindrance)>95%HigherLongest

Note: This table presents illustrative trends compiled from multiple sources. The optimal PEG linker length is context-dependent and should be determined empirically for each ADC.

Table 3: Effect of Co-Solvent (DMSO) Concentration on ADC Synthesis
DMSO Concentration Linker-Payload Solubility Antibody Stability Typical Impact on DAR
0%Potentially low for hydrophobic payloads.HighMay be limited by solubility.
5%ImprovedGenerally highOften optimal for maximizing conjugation without significant antibody denaturation.
10%GoodMay show slight destabilization.Can further increase DAR, but risk of aggregation and denaturation rises.
>20%HighSignificant risk of denaturation and aggregation.Not recommended for antibody-based conjugations.

Note: It is crucial to perform small-scale optimization experiments to determine the ideal DMSO concentration for your specific antibody and linker-payload combination.

Experimental Protocols

Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an this compound-functionalized payload to an antibody containing a DBCO (dibenzocyclooctyne) group.

  • Preparation of Reactants:

    • Prepare the DBCO-modified antibody at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound-payload conjugate in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 2- to 4-fold molar excess of the this compound-payload stock solution to the DBCO-modified antibody solution.

    • If necessary, add additional reaction buffer to ensure the final DMSO concentration is below 10%.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess unreacted this compound-payload and organic solvent using a desalting column (e.g., PD-10) equilibrated with the final formulation buffer (e.g., PBS).

    • Concentrate the purified ADC using an ultracentrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).

  • Characterization:

    • Determine the final ADC concentration using a UV-Vis spectrophotometer.

    • Analyze the average DAR and distribution of DAR species using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC).

Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an this compound-functionalized payload to an antibody containing a terminal alkyne group.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM CuSO4 solution in water.

    • Prepare a 200 mM solution of a copper-stabilizing ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound-payload in DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified antibody and the this compound-payload (typically at a 1:4 to 1:10 molar ratio of antibody to payload).

    • In a separate tube, prepare the copper catalyst complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.

    • Add the copper catalyst complex to the antibody-payload mixture (typically 25 equivalents relative to the azide).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents relative to the azide).

    • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as outlined in the SPAAC protocol (steps 3 and 4).

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_preparation Reactant Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Ab Antibody Ab_mod Antibody Functionalization (e.g., with DBCO) Ab->Ab_mod Payload Payload + this compound Payload_prep Linker-Payload Preparation Payload->Payload_prep Conjugation Click Chemistry (SPAAC or CuAAC) Ab_mod->Conjugation Payload_prep->Conjugation Purification Size Exclusion Chromatography (SEC) Conjugation->Purification Analysis Characterization (HIC, MS, SEC) Purification->Analysis Final_ADC Final_ADC Analysis->Final_ADC Final ADC Product

Caption: General experimental workflow for ADC synthesis using click chemistry.

Troubleshooting_Low_DAR cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_solubility Solubility Issues Start Low DAR Observed Check_Reagents Check Reagent Quality (Antibody, Linker, Payload) Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Solubility Assess Linker-Payload Solubility Start->Check_Solubility Degraded Degraded Reagents? Check_Reagents->Degraded Impure Impure Antibody? Check_Reagents->Impure pH Incorrect pH? Check_Conditions->pH Time_Temp Suboptimal Time/Temp? Check_Conditions->Time_Temp Catalyst CuAAC: Inactive Catalyst? Check_Conditions->Catalyst Precipitation Precipitation Observed? Check_Solubility->Precipitation Reagents_Solution Solution: - Use fresh, high-quality reagents. - Purify antibody. Degraded->Reagents_Solution Impure->Reagents_Solution Conditions_Solution Solution: - Optimize pH, time, temp. - Use fresh catalyst/ligand. pH->Conditions_Solution Time_Temp->Conditions_Solution Catalyst->Conditions_Solution Solubility_Solution Solution: - Add co-solvent (e.g., DMSO). - Screen different buffers. Precipitation->Solubility_Solution

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis Featuring Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how PEG linker length, with a focus on Azido-PEG6-MS and its analogues, influences PROTAC performance, supported by experimental data.

The linker in a PROTAC is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient.[1][2]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

Systematic studies have demonstrated that modifying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase. The use of "clickable" linkers, such as those containing an azide group (e.g., this compound), allows for the efficient synthesis of a library of PROTACs with varying linker lengths to empirically determine the optimal size.

Below are tables summarizing experimental data from studies on PROTACs targeting different proteins, illustrating the effect of PEG linker length on their efficacy.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

This study highlights that a 16-atom linker provided the optimal length for degrading Estrogen Receptor α (ERα) in MCF7 breast cancer cells.

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

In the case of TANK-binding kinase 1 (TBK1), a longer 21-atom linker demonstrated the highest potency and efficacy.

Table 3: In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linkers

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This representative study on Bromodomain-containing protein 4 (BRD4) suggests that a PEG5 linker offered the optimal balance for potent protein degradation.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein upon treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can help illustrate the fundamental processes and workflows in PROTAC development.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow Start Start: PROTAC Synthesis (with varying PEG linkers) Cell_Culture Cell Culture and Seeding Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (Target Protein & Loading Control) Protein_Quantification->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis End Determine DC50 and Dmax Data_Analysis->End

Western Blot Experimental Workflow

Linker_Efficacy cluster_Linker_Length PEG Linker Length cluster_Outcome PROTAC Efficacy Too_Short Too Short (e.g., <12 atoms for TBK1) Steric_Hindrance Steric Hindrance, No Ternary Complex Too_Short->Steric_Hindrance Leads to Optimal Optimal Length (e.g., 16 atoms for ERα, PEG5 for BRD4) Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Enables Too_Long Too Long (e.g., 29 atoms for TBK1) Inefficient_Ub Inefficient Ubiquitination, Reduced Potency Too_Long->Inefficient_Ub Results in

Linker Length and PROTAC Efficacy

Conclusion

The length of the PEG linker is a paramount design consideration in the development of effective PROTACs. While a PEG6 linker, often functionalized with an azide for click chemistry (as in this compound), represents a commonly explored option, the ideal chain length is not a "one-size-fits-all" parameter. The provided data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. The ongoing exploration of novel linker chemistries and computational modeling will undoubtedly further refine our ability to rationally design optimal linkers for any given target.

References

A Head-to-Head Comparison: Azido-PEG6-MS vs. Amine- and Carboxyl-Terminated PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the performance, stability, and efficacy of bioconjugates. This guide provides an objective comparison of three prevalent classes of PEG linkers: azido-terminated (represented by Azido-PEG6-MS), amine-terminated, and carboxyl-terminated linkers. By examining their reaction chemistries, performance characteristics, and applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

At a Glance: Key Differences and Applications

Polyethylene glycol (PEG) linkers are indispensable tools in biotechnology, enhancing the solubility, stability, and pharmacokinetic properties of molecules.[1][2] The terminal functional group of the PEG linker dictates the conjugation strategy and can influence the final product's characteristics. Azido-terminated PEGs are renowned for their role in highly specific "click chemistry" reactions. Amine- and carboxyl-terminated PEGs, on the other hand, are staples in traditional bioconjugation, forming stable amide bonds.

The choice between these linkers is often guided by the desired level of specificity, the functional groups available on the target molecule, and the required stability of the resulting linkage. For instance, in the development of complex therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker's properties are paramount to the overall success of the drug.[2][]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound, amine-, and carboxyl-terminated PEG linkers based on their reaction chemistries. Direct quantitative comparisons of reaction kinetics and yields are challenging to source from a single head-to-head study, as these parameters are highly dependent on the specific substrates and reaction conditions. However, general trends and key considerations are outlined below.

FeatureThis compound (via Click Chemistry)Amine-Terminated PEGCarboxyl-Terminated PEG
Reaction Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic acyl substitution with activated esters (e.g., NHS esters)Amide bond formation via activation with carbodiimides (e.g., EDC) and NHS
Target Residues Site-specifically introduced alkynesPrimary amines (Lysine, N-terminus)Primary amines (after activation of the carboxyl group)
Specificity Very HighModerate to HighModerate to High
Reaction Efficiency/Yield Generally high to very highVariable, can be high but susceptible to hydrolysisVariable, dependent on activation efficiency and susceptible to hydrolysis
Control over Degree of Labeling High, especially with site-specific alkyne incorporationModerate, can be challenging to controlModerate, can be challenging to control
Linkage Stability High (stable triazole ring)[4]High (stable amide bond)High (stable amide bond)
Key Side Reactions Minimal with appropriate ligands and conditionsHydrolysis of activated estersHydrolysis of activated intermediates
Biocompatibility High (copper can be cytotoxic, but copper-free methods are available)HighHigh

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments using each type of linker.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol outlines the conjugation of an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Desalting column for purification

Procedure:

  • Preparation of Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified biomolecule solution with a 5-10 fold molar excess of the this compound stock solution.

    • Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution at a 5:1 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate and remove excess reagents using a desalting column or size-exclusion chromatography.

Protocol 2: Conjugation of Amine-Terminated PEG to a Protein via NHS Ester

This protocol describes the labeling of a protein with an amine-terminated PEG linker that has been pre-activated with an NHS ester.

Materials:

  • Protein to be labeled

  • Amine-PEG-Linker

  • N,N'-Disuccinimidyl carbonate (DSC) for activation (or a pre-activated Amine-PEG-NHS ester)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in amine-free buffer to a concentration of 2-10 mg/mL.

  • PEG-NHS Ester Preparation (if not pre-activated):

    • Dissolve the Amine-PEG-Linker and a 1.5-fold molar excess of DSC in an anhydrous organic solvent (e.g., DMF).

    • Stir the reaction at room temperature for 4-12 hours to form the PEG-NHS ester.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted PEG-NHS ester.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.

Protocol 3: EDC/NHS Coupling of Carboxyl-Terminated PEG to a Protein

This protocol details the conjugation of a carboxyl-terminated PEG linker to the primary amines of a protein.

Materials:

  • Protein to be labeled

  • Carboxyl-PEG-Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5)

  • Desalting column for purification

Procedure:

  • Activation of Carboxyl-PEG:

    • Dissolve the Carboxyl-PEG-Linker in the activation buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the PEG solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

  • Protein Preparation:

    • Exchange the protein into the coupling buffer.

  • Conjugation Reaction:

    • Immediately add the activated PEG solution to the protein solution. A 20-50 fold molar excess of the activated PEG linker over the protein is recommended.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching:

    • Add the quenching buffer to stop the reaction and hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using a desalting column or size-exclusion chromatography.

Visualizing Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate common experimental workflows and signaling pathways where these PEG linkers are employed.

experimental_workflow_adc cluster_antibody Antibody Preparation cluster_linker Linker-Drug Conjugation cluster_conjugation Final Conjugation mAb Monoclonal Antibody Reduction Antibody Reduction (if thiol conjugation) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker PEG Linker (Azido, Amine, or Carboxyl) LinkerDrug Linker-Drug Intermediate Linker->LinkerDrug Drug Cytotoxic Drug Drug->LinkerDrug LinkerDrug->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC protac_workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand Step2 Couple Intermediate to POI Ligand POI_Ligand->Step2 E3_Ligase_Ligand E3 Ligase Ligand Step1 Couple PEG Linker to E3 Ligase Ligand E3_Ligase_Ligand->Step1 PEG_Linker Bifunctional PEG Linker (e.g., Azido-PEG-NHS) PEG_Linker->Step1 Intermediate Linker-E3 Ligase Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation car_t_cell_pathway cluster_pegylation CAR-T Cell Surface PEGylation cluster_signaling Modulation of Cell-Cell Interaction CART CAR-T Cell Azide_Label Metabolic Azide Labeling CART->Azide_Label DBCO_PEG DBCO-PEG Conjugation (SPAAC) Azide_Label->DBCO_PEG Peg_CART PEGylated CAR-T Cell DBCO_PEG->Peg_CART Interaction_Block Steric Hindrance by PEG Layer Peg_CART->Interaction_Block Tumor_Cell Tumor Cell Tumor_Cell->Interaction_Block Monocyte Monocyte Monocyte->Interaction_Block Cytokine_Release Cytokine Release (e.g., IL-6, TNF-α) Interaction_Block->Cytokine_Release Reduces CRS Cytokine Release Syndrome (CRS) Cytokine_Release->CRS

References

The Strategic Advantage of Azido-PEG6-MS in Next-Generation Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The careful engineering of each ADC component is critical to its success, with the linker molecule playing a pivotal role in determining the overall efficacy, stability, and safety profile. This guide provides an in-depth comparison of Azido-PEG6-MS, a heterobifunctional linker, against other common alternatives in ADC development, supported by illustrative experimental data and detailed methodologies.

Unveiling the Advantages of this compound

This compound is a discrete polyethylene glycol (PEG) linker featuring an azide (N₃) group at one terminus and a methanesulfonyl (mesyl or MS) group at the other. This unique architecture offers several distinct advantages in the synthesis and performance of ADCs.

The integrated PEG6 spacer, a chain of six ethylene glycol units, imparts crucial physicochemical properties to the ADC. Its hydrophilicity helps to counteract the often hydrophobic nature of cytotoxic payloads, mitigating the risk of aggregation—a significant challenge in ADC manufacturing and formulation that can compromise stability and efficacy.[1] This enhanced solubility and stability contribute to a more homogeneous and manufacturable drug product.

From a chemical standpoint, the azide and mesyl groups provide a powerful and versatile conjugation strategy. The azide group facilitates highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions proceed with high yield under mild, aqueous conditions, preserving the integrity of the antibody and the payload.[2] The terminal mesyl group is an excellent leaving group, enabling efficient and stable conjugation to nucleophilic residues on the payload molecule.

Comparative Performance Analysis

While direct head-to-head experimental data for this compound is limited in publicly available literature, we can infer its performance based on studies of ADCs constructed with similar azide-PEG linkers and compare them to other common linker technologies. The following tables summarize key performance indicators.

Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

The choice of linker and conjugation chemistry significantly impacts the final DAR and the homogeneity of the ADC preparation.

Linker TypeConjugation ChemistryTypical DARHomogeneityKey Considerations
This compound (inferred) Click Chemistry (Azide) & Nucleophilic Substitution (Mesyl)2-4HighSite-specific conjugation via engineered cysteines or unnatural amino acids yields highly homogeneous products.[3]
SMCC-PEGn Maleimide-Thiol Coupling & NHS Ester-Amine Coupling2-8Moderate to LowRandom conjugation to native lysines can lead to a heterogeneous mixture of ADC species with varying DARs.
Hydrazone-PEGn Hydrazone formation2-4ModerateCan be prone to instability in circulation, leading to premature drug release.[4]
Table 2: In Vitro Cytotoxicity

The linker can influence the ADC's potency by affecting its stability and the efficiency of payload release inside the target cell.

ADC Construct (Illustrative)Linker TypeTarget Cell LineIC50 (nM)Reference
Anti-HER2-ADC1Azide-PEG-vc-MMAEHER2-positive (NCI-N87)~5Inferred from similar constructs[5]
Anti-HER2-ADC2SMCC-DM1 (non-cleavable)HER2-positive (NCI-N87)~10
Anti-HER2-ADC3No PEG LinkerHER2-positive (NCI-N87)~4.94
Anti-HER2-ADC4PEG4k LinkerHER2-positive (NCI-N87)~31.9
Anti-HER2-ADC5PEG10k LinkerHER2-positive (NCI-N87)~111.3

Note: Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, a trade-off that may be compensated by improved in vivo performance.

Table 3: Pharmacokinetics (PK) and In Vivo Efficacy

The hydrophilic PEG spacer is expected to enhance the pharmacokinetic profile of the ADC, leading to prolonged circulation and increased tumor accumulation.

ADC Construct (Illustrative)Linker TypeHalf-life (t½) in vivoTumor Growth InhibitionReference
Anti-HER2-ADC (Azide-PEG)Azide-PEG-vc-MMAEExpected to be longer than non-PEGylated counterpartsHighInferred from general PEG linker studies
Anti-HER2-ADC (No PEG)SMCC-MMAEBaselineModerate
Anti-HER2-ADC (PEG10k)PEG10k-MMAE11.2-fold increase vs. No PEGHigh
Trastuzumab-DM1 (T-DM1)SMCC-DM1~3-4 daysHigh

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis via this compound Linker

Objective: To synthesize an ADC using an this compound linker with a payload containing a suitable nucleophile (e.g., a thiol or amine).

Materials:

  • Antibody with an engineered alkyne group

  • This compound linker

  • Cytotoxic payload with a nucleophilic handle

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Payload-Linker Conjugation: Dissolve the cytotoxic payload and a molar excess of this compound in an appropriate organic solvent (e.g., DMF or DMSO). Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction between the payload's nucleophile and the mesyl group of the linker. Incubate at room temperature until the reaction is complete, monitored by LC-MS. Purify the payload-linker conjugate.

  • Antibody-Payload Conjugation (CuAAC):

    • Prepare a stock solution of the payload-azide-PEG6 conjugate in DMSO.

    • In a reaction tube, combine the alkyne-modified antibody in PBS with the desired molar excess of the payload-azide-PEG6 conjugate.

    • Prepare a fresh solution of CuSO₄ and THPTA (1:5 molar ratio).

    • Add the CuSO₄/THPTA mixture to the antibody-payload solution.

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using an SEC column to remove excess reagents.

  • Characterization: Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3)

  • Control cell line (e.g., HER2-negative MCF-7)

  • Cell culture medium and supplements

  • ADC constructs and controls (unconjugated antibody, free payload)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control articles in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Tumor cells for implantation (e.g., HER2-positive NCI-N87)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize mice into treatment groups.

  • Treatment Administration: Administer the ADCs and controls (e.g., intravenously) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Rationale and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and the experimental workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (this compound Linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release (Linker Cleavage) Lysosome->Payload_Release Apoptosis 5. Cytotoxicity & Apoptosis Payload_Release->Apoptosis

ADC Mechanism of Action

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Payload Linker-Payload Conjugation (MS chem) ADC_Conj Antibody-Linker Conjugation (Click chem) Linker_Payload->ADC_Conj Purification Purification (SEC) ADC_Conj->Purification Characterization Characterization (HIC, MS) Determine DAR Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK Pharmacokinetics Study Characterization->PK Efficacy Xenograft Efficacy Study PK->Efficacy

ADC Development Workflow

Conclusion

The selection of an appropriate linker is a critical decision in the design of a successful ADC. The this compound linker offers a compelling combination of features that address key challenges in ADC development. The hydrophilic PEG spacer enhances solubility and stability, while the azide and mesyl functional groups provide a robust and versatile platform for efficient and site-specific conjugation. While direct comparative data is still emerging, the inferred advantages in homogeneity, stability, and pharmacokinetic profile position this compound as a promising tool for the creation of next-generation ADCs with an improved therapeutic index. Researchers and drug developers are encouraged to consider this linker technology in their efforts to advance the field of targeted cancer therapy.

References

A Researcher's Guide to Characterizing Azido-PEG6-MS Conjugates: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for characterizing Azido-PEG6-MS conjugates, offering insights into their principles, performance, and practical applications. Experimental data is summarized for easy comparison, and detailed protocols for key methods are provided.

The covalent attachment of polyethylene glycol (PEG) to molecules, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. This compound represents a specific class of PEGylation reagent, featuring an azide group for click chemistry conjugation, a discrete chain length of six ethylene glycol units to minimize dispersity, and a mass spectrometry (MS) handle for analytical purposes. Accurate and robust analytical methods are crucial to verify the identity, purity, and consistency of these conjugates.

Comparative Analysis of Analytical Techniques

The characterization of this compound conjugates relies on a suite of analytical techniques that probe different physicochemical properties. The choice of method depends on the specific information required, ranging from molecular weight determination to the degree of conjugation and structural integrity. The primary techniques include mass spectrometry, chromatography, and spectroscopy.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS)Ionization of the analyte in solution by applying a high voltage, followed by mass-to-charge ratio analysis.[1][2]Precise molecular weight of the conjugate, confirmation of successful conjugation, identification of impurities.[1]High mass accuracy and resolution, suitable for coupling with liquid chromatography (LC-MS).[1][2]Can produce complex spectra with multiple charge states, which may require deconvolution software. Ion suppression effects can occur.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Average molecular weight, molecular weight distribution (polydispersity), and confirmation of covalent modifications.High throughput, tolerant to some buffers and salts, provides simple spectra with predominantly singly charged ions.Lower resolution and mass accuracy compared to ESI-MS, sample preparation can be critical.
Chromatography
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Separation of molecules based on their hydrodynamic volume, followed by detection of light scattering to determine absolute molar mass.Absolute molar mass, size (radius of gyration), degree of PEGylation, and aggregation state.Does not rely on column calibration with standards, provides information on conformation in solution.Requires specialized detectors (MALS and refractive index), may not resolve species with similar hydrodynamic volumes but different masses.
High-Performance Liquid Chromatography (HPLC)Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Purity analysis, quantification of conjugate and unreacted starting materials, separation of isomers.High resolution and sensitivity, versatile with different column chemistries (e.g., reversed-phase, ion-exchange).Requires development of specific methods for each conjugate, may require reference standards for quantification.
Spectroscopy
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.Confirmation of the chemical structure, determination of the degree of substitution, and purity assessment.Provides detailed structural information at the atomic level, non-destructive.Relatively low sensitivity, requires higher sample concentrations, complex spectra for large molecules.
Fourier-Transform Infrared (FTIR) SpectroscopyMeasures the absorption of infrared radiation by the sample, providing information about its functional groups.Confirmation of the presence of the PEG chain (characteristic C-O-C stretch), verification of the azide group, and determination of the degree of PEGylation.Fast, non-destructive, and requires minimal sample preparation, can be used for solid and liquid samples.Provides information on functional groups rather than the entire molecular structure, can be less sensitive for minor components.

Experimental Protocols

ESI-MS for Molecular Weight Determination

Objective: To determine the precise molecular weight of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Mass Range: m/z 200-2000

  • Data Analysis: Acquire the mass spectrum and use deconvolution software to determine the zero-charge mass of the conjugate. The presence of the MS tag will aid in the identification of the correct species.

SEC-MALS for Determination of Molar Mass and Degree of PEGylation

Objective: To determine the absolute molar mass and assess the degree of PEGylation of a protein conjugated with this compound.

Methodology:

  • Sample Preparation: Prepare the conjugated protein sample in a filtered and degassed mobile phase (e.g., phosphate-buffered saline) at a concentration of 1-2 mg/mL. Prepare the unconjugated protein as a control.

  • Instrumentation: An HPLC system coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector. A size-exclusion column suitable for the molecular weight range of the conjugate should be used.

  • Chromatographic Conditions:

    • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 50-100 µL

  • Data Analysis:

    • Determine the dn/dc value (refractive index increment) for the protein and the PEG separately.

    • Use the data from the UV (for protein concentration), dRI (for total concentration), and MALS detectors to calculate the molar mass of the protein and the PEG components of the conjugate at each elution point using specialized software (e.g., ASTRA software).

    • The degree of PEGylation can be calculated from the molar masses of the protein and PEG components.

¹H NMR for Structural Confirmation and Purity

Objective: To confirm the covalent attachment of the Azido-PEG6 moiety and assess the purity of the conjugate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • Identify the characteristic proton signals of the PEG backbone (typically a broad singlet around 3.6 ppm).

    • Look for signals corresponding to the protons adjacent to the azide group and the MS tag.

    • Integrate the signals to determine the ratio of the PEG moiety to the parent molecule, which can confirm the degree of substitution.

    • The absence of signals from starting materials indicates the purity of the conjugate.

Visualizing Experimental Workflows

Experimental_Workflow_ESI_MS cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep Dissolve Conjugate (1-10 µM) infusion Direct Infusion prep->infusion ms High-Resolution MS (Q-TOF/Orbitrap) infusion->ms 5-10 µL/min deconvolution Deconvolution ms->deconvolution result Precise Molecular Weight deconvolution->result

Caption: Workflow for ESI-MS analysis of this compound conjugates.

Experimental_Workflow_SEC_MALS cluster_prep Sample Preparation cluster_separation Chromatography cluster_analysis Data Analysis prep Prepare Conjugate (1-2 mg/mL in Mobile Phase) hplc HPLC System prep->hplc sec Size-Exclusion Column hplc->sec mals MALS sec->mals uv UV dri dRI analysis Calculate Molar Mass & Degree of PEGylation mals->analysis uv->analysis dri->analysis

Caption: Workflow for SEC-MALS analysis of PEGylated proteins.

Logical_Relationship_Techniques cluster_primary Primary Characterization cluster_secondary Structural & Functional Confirmation cluster_outcomes Key Quality Attributes conjugate This compound Conjugate ms Mass Spectrometry (ESI-MS, MALDI-TOF) conjugate->ms Molecular Weight chromatography Chromatography (SEC-MALS, HPLC) conjugate->chromatography Purity & Size nmr NMR Spectroscopy conjugate->nmr Structure ftir FTIR Spectroscopy conjugate->ftir Functional Groups identity Identity ms->identity purity Purity ms->purity chromatography->purity potency Degree of Conjugation chromatography->potency nmr->identity ftir->identity stability Stability identity->stability purity->stability potency->stability

Caption: Relationship between analytical techniques and quality attributes.

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. While mass spectrometry is indispensable for confirming molecular weight, chromatography, particularly SEC-MALS, provides crucial information on purity, aggregation, and the degree of PEGylation. Spectroscopic methods like NMR and FTIR offer detailed structural confirmation. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their conjugates, ensuring the development of well-characterized and consistent biopharmaceutical products.

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG6-MS and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in developing novel therapeutics and research tools. The choice of modification reagent and the subsequent analytical characterization are paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of protein modification using Azido-PEG6-MS with other common alternatives, supported by experimental data and detailed mass spectrometry workflows.

Introduction to Protein Modification Strategies

Protein modification, particularly PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size to reduce renal clearance, shielding them from proteolytic degradation, and decreasing their immunogenicity. The method of PEGylation can significantly impact the homogeneity and biological activity of the final product.

This compound (Azido-PEG6-Maleimide) represents a bioorthogonal approach to protein modification. The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues, offering a high degree of site-specificity. The terminal azide group then allows for the attachment of various functionalities through "click chemistry," such as fluorescent dyes, imaging agents, or other therapeutic molecules.

Alternative Modification Reagents include:

  • NHS-PEG-MS (N-hydroxysuccinimide-PEG-Maleimide): This reagent targets primary amines (lysine residues and the N-terminus), often resulting in a heterogeneous mixture of products due to the presence of multiple lysine residues on the protein surface.

  • Maleimide-PEG: Similar to this compound, this reagent also targets cysteine residues, providing site-specific modification. However, it lacks the bioorthogonal azide handle for further functionalization.

Quantitative Comparison of PEGylation Strategies

The efficiency and specificity of different PEGylation reagents can be quantitatively assessed using mass spectrometry. Key parameters include the degree of PEGylation (the average number of PEG molecules per protein) and the yield of the desired modified product.

PEGylation ReagentTarget Residue(s)Typical Degree of PEGylationTypical Yield of Mono-PEGylated ProductAnalytical Method(s)
This compound Cysteine (free thiol)1 (site-specific)>90%MS, HPLC[1][2]
NHS-PEG-MS Lysine, N-terminus1-5 (random)Variable (often a heterogeneous mixture)MS, CE[3]
Maleimide-PEG Cysteine (free thiol)1 (site-specific)>90%MS, HPLC[1][2]

Note: The presented data represent typical ranges and can vary depending on the specific protein, reaction conditions, and the particular PEG reagent used.

Experimental Protocols

Protocol 1: Site-Specific Protein Modification with this compound

This protocol describes the modification of a protein containing a free cysteine residue with Azido-PEG6-Maleimide.

Materials:

  • Protein with a single accessible cysteine residue (e.g., 1 mg/mL in PBS, pH 7.2)

  • Azido-PEG6-Maleimide (e.g., 10 mM stock in DMSO)

  • Reducing agent (e.g., TCEP, 10 mM stock in water)

  • Quenching reagent (e.g., L-cysteine, 100 mM in water)

  • Spin desalting columns for buffer exchange and purification

Procedure:

  • Protein Reduction (Optional): If the cysteine residue is in a disulfide bond, it needs to be reduced. Add a 2-5 molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent by buffer exchanging the protein into a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) using a spin desalting column.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of Azido-PEG6-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 10-fold molar excess of L-cysteine over the maleimide reagent to quench any unreacted Azido-PEG6-Maleimide. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and the quenched maleimide by size-exclusion chromatography or using a spin desalting column.

  • Verification: Confirm the modification by SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Protocol 2: Tryptic Digestion of Azido-PEG6-Modified Protein for Mass Spectrometry

This protocol outlines the in-solution tryptic digestion of the modified protein for subsequent peptide mapping and identification of the modification site by LC-MS/MS.

Materials:

  • Azido-PEG6-modified protein solution

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT in water)

  • Alkylating agent (e.g., 55 mM iodoacetamide in water)

  • Trypsin (mass spectrometry grade, e.g., 1 µg/µL in 50 mM acetic acid)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 5% formic acid)

Procedure:

  • Denaturation: To the protein solution, add the denaturation buffer to a final urea concentration of 8 M.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 20 minutes in the dark at room temperature.

  • Dilution: Dilute the reaction mixture with digestion buffer to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Mass Spectrometry Analysis Workflow and Data Interpretation

The analysis of Azido-PEG6-modified proteins by mass spectrometry can be performed at both the intact protein level and the peptide level after digestion.

Intact Mass Analysis

Intact mass analysis is used to determine the degree of PEGylation. The protein is introduced into the mass spectrometer, and the resulting mass spectrum will show a population of ions corresponding to the unmodified protein and the protein modified with one or more PEG chains. The mass difference will correspond to the mass of the Azido-PEG6-Maleimide moiety.

Peptide Mapping by LC-MS/MS

Peptide mapping is employed to confirm the site of modification. The digested peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The MS/MS spectra are then searched against a protein sequence database to identify the peptides. The peptide containing the cysteine residue will show a mass shift corresponding to the mass of the Azido-PEG6-Maleimide adduct.

Data Analysis Considerations:

  • Database Searching: The mass of the Azido-PEG6-Maleimide modification must be included as a variable modification on cysteine residues in the database search parameters.

  • Fragmentation Analysis: In the MS/MS spectrum of the modified peptide, the b- and y-ion series will be shifted for fragments containing the modified cysteine, confirming the site of attachment.

  • Quantitative Analysis: The relative abundance of the modified versus unmodified cysteine-containing peptide can be determined by comparing the peak areas of their respective extracted ion chromatograms.

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis protein Protein with Free Cysteine reaction PEGylation Reaction protein->reaction reagent This compound reagent->reaction modified_protein Azido-PEG6-Modified Protein reaction->modified_protein digestion Tryptic Digestion modified_protein->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis result Site of Modification Identified data_analysis->result

Caption: Experimental workflow for mass spectrometry analysis.

logic_diagram cluster_reagents PEGylation Reagents cluster_properties Key Properties for MS Analysis azido_peg This compound specificity High Specificity (Cysteine) azido_peg->specificity targets heterogeneity Low Heterogeneity azido_peg->heterogeneity results in bioorthogonality Bioorthogonal Handle (Azide) azido_peg->bioorthogonality provides nhs_peg NHS-PEG-MS low_specificity Low Specificity (Lysine, N-terminus) nhs_peg->low_specificity targets high_heterogeneity High Heterogeneity nhs_peg->high_heterogeneity results in mal_peg Maleimide-PEG mal_peg->specificity targets mal_peg->heterogeneity results in no_handle No Bioorthogonal Handle mal_peg->no_handle lacks

Caption: Comparison of PEGylation reagent properties.

signaling_pathway_analogy cluster_azido This compound Pathway cluster_nhs NHS-PEG-MS Pathway start Protein of Interest cys_mod Cysteine Modification start->cys_mod lys_mod Lysine Modification start->lys_mod click_chem Click Chemistry Reaction cys_mod->click_chem enables final_conjugate Functional Conjugate click_chem->final_conjugate hetero_mix Heterogeneous Mixture lys_mod->hetero_mix

Caption: Protein modification pathways.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissue. There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence, such as the valine-citrulline (VC) dipeptide, that is recognized and cleaved by proteases like cathepsin B, which are abundant in the lysosomes of tumor cells.

  • pH-Sensitive Linkers: Also known as acid-labile linkers, these contain groups like hydrazones that are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione in cancer cells.

A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: Lysosomal Degradation is Key

Non-cleavable linkers, such as those based on thioether chemistry, are characterized by their high stability in circulation. They lack a specific trigger for cleavage and instead rely on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC. This process releases the payload still attached to the linker and an amino acid residue from the antibody.

The primary advantage of this approach is the enhanced safety profile, as the payload is only released inside the target cell, minimizing off-target toxicity and the bystander effect. However, this strategy is dependent on the internalization of the ADC and the subsequent lysosomal processing.

Comparative Performance Data

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC)Reference
Mechanism of Release Enzymatic (e.g., Cathepsin B), pH, or reductive cleavageLysosomal degradation of the antibody
Plasma Stability Generally lowerGenerally higher
Bystander Effect Yes (for membrane-permeable payloads)No or limited
Off-Target Toxicity Potentially higher due to premature releaseLower
Efficacy in Heterogeneous Tumors Potentially higherLower
Dependence on Internalization Less dependent for some mechanismsHighly dependent
Parameter ADC with Cleavable Linker ADC with Non-Cleavable Linker
In Vitro Cytotoxicity (IC50) Lower (more potent)Higher (less potent)
Plasma Stability (% intact ADC after 7 days) 75%95%
In Vivo Efficacy (Tumor Growth Inhibition) 90%70%
Maximum Tolerated Dose (MTD) LowerHigher

Note: The above quantitative data is a representative summary from multiple studies and can vary depending on the specific antibody, payload, and tumor model used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant for the concentration of released payload using liquid chromatography-mass spectrometry (LC-MS). The amount of intact ADC can be quantified using enzyme-linked immunosorbent assay (ELISA).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and a control antibody.

  • Incubation: Incubate the plates for a period that allows for cell death to occur (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study in Xenograft Models

Objective: To assess the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Administer the ADC, a control ADC, and a vehicle control to different groups of mice intravenously.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Euthanize the mice when tumors reach a maximum allowable size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizing the Mechanisms and Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect Cell_Death_C Target Cell Death Payload_Release_C->Cell_Death_C Neighbor_Death Neighboring Cell Death Bystander_Effect->Neighbor_Death ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Release Degradation->Payload_Release_NC Cell_Death_NC Target Cell Death Payload_Release_NC->Cell_Death_NC

Caption: Mechanisms of drug release for cleavable and non-cleavable linkers.

Experimental Workflow for ADC Linker Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Comparison Plasma_Stability Plasma Stability Assay Cytotoxicity Cytotoxicity Assay Plasma_Stability->Cytotoxicity Characterization Biophysical Characterization Cytotoxicity->Characterization Xenograft Xenograft Efficacy Study Characterization->Xenograft PK Pharmacokinetic Study Xenograft->PK Toxicity Toxicity Assessment PK->Toxicity Compare_Efficacy Compare Efficacy (TGI, IC50) Toxicity->Compare_Efficacy Compare_Safety Compare Safety (MTD, Toxicity Profile) Toxicity->Compare_Safety Compare_Stability Compare Stability (t1/2 in plasma) Toxicity->Compare_Stability

Caption: Workflow for comparing cleavable and non-cleavable ADCs.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not straightforward and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic outcome.

Cleavable linkers are often favored for their potential to induce a potent bystander effect, which can be crucial for treating solid tumors with heterogeneous antigen expression. However, this comes at the cost of potentially higher off-target toxicity due to premature linker cleavage.

Non-cleavable linkers offer a superior safety profile due to their high plasma stability and targeted intracellular drug release. This makes them an excellent choice for treating hematological malignancies or for payloads where systemic exposure is a major concern. However, their efficacy is strictly dependent on ADC internalization and lysosomal processing.

Ultimately, the optimal linker choice depends on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. A thorough understanding of the comparative performance and mechanisms of action of both linker types, supported by robust experimental data, is essential for the rational design and development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to PROTAC Efficacy: The Impact of PEG6 Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role in determining the molecule's efficacy. Among the various linker types, those based on polyethylene glycol (PEG) are favored for their hydrophilicity and tunable length. This guide provides a detailed comparison of how different functional groups appended to a PEG6 linker influence the performance of PROTACs, supported by experimental data and detailed protocols.

The introduction of functional groups into a PEG linker, beyond simple extension, can significantly alter a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. These modifications can also directly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

Impact of Linker Functional Groups on PROTAC Performance

The choice of functional group within the linker can dramatically influence the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Ether vs. Amide vs. Ester Linkages

The replacement of an amide bond with an ester bond within the linker has been shown to enhance cell permeability, a critical factor for PROTAC efficacy. This modification can lead to more potent degradation of the target protein. For instance, in a series of BET degraders, an amide-to-ester substitution resulted in a notable increase in permeability and, consequently, more potent degradation.

"Clickable" Triazole Moieties

The use of "clickable" chemistry to introduce a triazole ring into the linker is a common strategy in PROTAC synthesis. This approach offers a robust and efficient way to connect the two ends of the PROTAC. The resulting triazole moiety is metabolically stable and provides a degree of rigidity to the linker. Studies have shown that for certain targets, such as cyclin-dependent kinase 9 (CDK9), a triazole-containing linker was more effective than a simple alkane chain.

Heterocyclic Functional Groups

Incorporating heterocyclic rings like piperazine or piperidine into the linker can improve a PROTAC's pharmacokinetic properties. These groups can enhance solubility and provide a degree of rigidity that may be favorable for ternary complex formation. For example, a BRD4 degrader with a piperazine-PEG hybrid linker demonstrated improved solubility compared to its counterpart with a triazole-only linker.

Quantitative Comparison of PROTACs with Different Linker Functional Groups

The following tables summarize the degradation performance of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) with different linker compositions.

TargetPROTACLinker Functional GroupCell LineDC50 (nM)Dmax (%)Reference
BTK PTD10Piperazine-containingMOLM-140.5>95[1]
BTK MT802PEG with Amide linkageMOLM-14<10>90[2]
BTK SJF620PEG with Ether linkageMOLM-14<10>90[2]
TargetPROTACLinker Functional GroupCell LineDC50 (nM)Dmax (%)Reference
BRD4 Compound 34Piperazine-containingMDA-MB-23160>90[3]
BRD4 Compound 37α-acyloxy amideMDA-MB-23162>90[3]
BRD4 ARV-825PEG linkerBurkitt's lymphoma<1>90

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A Cell Seeding B PROTAC Treatment (Dose Response) A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F Data Analysis (DC50 & Dmax) E->F

References

A Comparative Guide to Validating Target Engagement for Azido-PEG6-MS Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, validating the engagement of a PROTAC (Proteolysis Targeting Chimera) with its intended target protein is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key methodologies for validating the target engagement of Azido-PEG6-MS based PROTACs, a class of molecules featuring a flexible polyethylene glycol (PEG) linker functionalized with an azide group for potential "click chemistry" applications. We will delve into the performance of established and emerging techniques, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific drug discovery pipelines.

The Significance of the this compound Linker

The this compound linker in a PROTAC molecule serves a dual purpose. The PEG6 component provides a flexible spacer to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The terminal azide (N3) group is a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality allows for the straightforward attachment of various moieties, such as fluorescent dyes or affinity tags, which can be leveraged in specific target engagement validation assays. The "MS" (methyl sulfone) group can also be a reactive handle for covalent modification, although the azide is more commonly utilized for bioorthogonal ligation.

Comparative Analysis of Target Engagement Validation Methods

The selection of an appropriate assay for validating target engagement depends on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., direct binding, cellular target occupancy, or downstream functional effects). Below is a comparative summary of commonly employed techniques.

Method Principle Advantages Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][2]Label-free, applicable to native proteins in intact cells or lysates, provides evidence of direct target binding.[1][2]Not all protein-ligand interactions result in a significant thermal shift, lower throughput for traditional Western blot-based detection.[3]Thermal shift (ΔTm), CETSA EC50.
NanoBRET™/BRET Assays Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged target protein and a fluorescently labeled tracer or PROTAC.High-throughput, real-time measurements in live cells, can quantify intracellular target occupancy and permeability.Requires genetic modification of the target protein, potential for steric hindrance from the tag, tracer competition can lead to false negatives.IC50, EC50, BRET ratio.
In-Cell Western™ (ICW) A quantitative immunofluorescence-based assay performed in microplates to measure protein levels in fixed cells.Higher throughput than traditional Western blotting, provides quantitative data on protein degradation.Requires high-quality antibodies, provides an indirect measure of target engagement (protein degradation), fixation can alter epitopes.DC50 (half-maximal degradation concentration), Dmax (maximum degradation).
Quantitative Mass Spectrometry (LC-MS/MS) Directly measures the abundance of the target protein (and other proteins) in cell lysates after PROTAC treatment.Unbiased, global proteome-wide analysis, highly sensitive and specific, can identify off-target effects.Lower throughput, requires specialized instrumentation and expertise, data analysis can be complex.Fold change in protein abundance, DC50, Dmax.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to assess the target engagement of an this compound based PROTAC.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. A no-heat control should be included.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the protein concentration using a suitable method (e.g., BCA assay).

    • Analyze the levels of the target protein in the soluble fraction by Western blotting or mass spectrometry.

NanoBRET™ Target Engagement Assay Protocol

This protocol describes a NanoBRET™ assay to measure the intracellular target engagement of a PROTAC.

  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • Assay Setup:

    • Prepare serial dilutions of the this compound PROTAC.

    • Prepare the NanoBRET™ tracer working solution at the recommended concentration.

  • Measurement:

    • Add the PROTAC dilutions to the cells, followed by the NanoBRET™ tracer.

    • Incubate at 37°C for the recommended time (e.g., 2 hours).

    • Add the Nano-Glo® substrate and read the BRET signal (donor emission at 460 nm and acceptor emission at >600 nm) using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

In-Cell Western™ Protocol

This protocol details the steps for an In-Cell Western™ assay to quantify PROTAC-mediated protein degradation.

  • Cell Plating and Treatment:

    • Seed adherent cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the this compound PROTAC for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the cells and incubate with an IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark. A second antibody for a housekeeping protein (e.g., tubulin) with a different colored dye can be used for normalization.

  • Imaging and Analysis:

    • Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for the target protein and normalize it to the housekeeping protein.

    • Plot the normalized intensity against the PROTAC concentration to determine the DC50 and Dmax values.

Quantitative LC-MS/MS Proteomics Protocol

This protocol provides a general workflow for quantitative proteomics to assess PROTAC-induced protein degradation.

  • Sample Preparation:

    • Treat cells with the this compound PROTAC or vehicle control.

    • Harvest and lyse the cells in a urea-based lysis buffer.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from different treatment conditions with distinct isobaric tags.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the relative abundance of proteins across the different treatment groups.

    • Determine the fold change in the target protein level and assess proteome-wide selectivity.

Visualizing the PROTAC Workflow and Signaling

To better understand the processes involved in PROTAC action and its validation, the following diagrams illustrate the key pathways and experimental logic.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for an this compound based PROTAC.

Target_Engagement_Workflow Start Start: PROTAC Treatment Direct_Binding Direct Target Binding? Start->Direct_Binding Degradation Target Degradation? Direct_Binding->Degradation No CETSA CETSA Direct_Binding->CETSA Yes NanoBRET NanoBRET Direct_Binding->NanoBRET Yes ICW In-Cell Western Degradation->ICW Yes LCMS LC-MS/MS Proteomics Degradation->LCMS Yes Negative_Result Negative/Revise Strategy Degradation->Negative_Result No Positive_Result Positive Target Engagement CETSA->Positive_Result NanoBRET->Positive_Result ICW->Positive_Result LCMS->Positive_Result Signaling_Pathway_Validation PROTAC_Treatment PROTAC Treatment Target_Degradation Target Protein Degradation PROTAC_Treatment->Target_Degradation Downstream_Substrate Downstream Substrate Target_Degradation->Downstream_Substrate affects Phenotypic_Effect Cellular Phenotype (e.g., Apoptosis, Proliferation) Target_Degradation->Phenotypic_Effect Phosphorylation_Change Phosphorylation Change Downstream_Substrate->Phosphorylation_Change Phosphorylation_Change->Phenotypic_Effect

References

A Head-to-Head Comparison of Azido-PEG6-MS and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of bioconjugates, influencing the efficacy, stability, and delivery of therapeutic and diagnostic agents. This guide provides a comprehensive head-to-head comparison of Azido-PEG6-MS, a heterobifunctional crosslinker, with other commonly used crosslinking agents. We will delve into their mechanisms of action, performance metrics, and provide detailed experimental protocols to assist in making an informed decision for your specific research needs.

This compound (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate) is a versatile crosslinker that features a terminal azide group and a mesylate (MS) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique combination of functional groups allows for a two-step sequential crosslinking strategy. The mesylate group reacts with primary amines, such as the side chain of lysine residues in proteins, while the azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG6 spacer enhances water solubility and biocompatibility, potentially reducing aggregation and immunogenicity of the resulting conjugate.

Performance Comparison of Crosslinkers

The choice of a crosslinker is dictated by several key performance indicators, including reactivity, specificity, spacer arm length, solubility, and the nature of the covalent bond formed. Below is a comparative analysis of this compound with other widely used crosslinkers.

Data Presentation: Quantitative Comparison of Crosslinker Properties
FeatureThis compoundHomobifunctional NHS Esters (e.g., DSS, BS3)Heterobifunctional (e.g., SMCC, Sulfo-SMCC)
Reactive Groups Mesylate (amine-reactive), Azide (alkyne/DBCO/BCN-reactive)N-hydroxysuccinimide (NHS) ester (amine-reactive)NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive)
Specificity High (two-step sequential reaction)Moderate (one-step, can lead to self-conjugation)High (two-step sequential reaction)
Spacer Arm Length ~28.1 ÅDSS: 11.4 Å, BS3: 11.4 Å[1][2]SMCC: 8.3 Å, Sulfo-SMCC: 8.3 Å[3]
Solubility High (hydrophilic PEG6 spacer)DSS: Low (requires organic solvent), BS3: HighSMCC: Low (requires organic solvent), Sulfo-SMCC: High
Biocompatibility High (PEG spacer reduces immunogenicity)ModerateModerate to High (Sulfo-SMCC is more biocompatible)
Reaction pH Mesylate-Amine: ~8.0-9.0; Azide-Alkyne (CuAAC): Neutral~7.2-8.5[4]NHS-Amine: ~7.2-8.5; Maleimide-Thiol: ~6.5-7.5
Cleavability Non-cleavableNon-cleavableNon-cleavable

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinkers. Below are representative protocols for protein crosslinking using this compound and a method for quantifying the crosslinking efficiency.

Protocol 1: Two-Step Protein-Protein Conjugation using this compound and an Alkyne-Modified Protein

This protocol describes the conjugation of two proteins (Protein A and Protein B) where Protein A is first modified with this compound and then conjugated to Protein B, which has been previously functionalized with an alkyne group.

Materials:

  • Protein A and Protein B

  • This compound

  • Amine-reactive alkyne labeling reagent (e.g., Alkyne-PEG4-NHS ester)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA)

  • Desalting columns

  • SDS-PAGE analysis equipment

  • Densitometry software (e.g., ImageJ)

Procedure:

Step 1: Modification of Protein B with an Alkyne Group

  • Dissolve Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of the Alkyne-PEG4-NHS ester (dissolved in DMSO) to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove excess, unreacted alkyne reagent using a desalting column equilibrated with PBS, pH 7.2.

Step 2: Modification of Protein A with this compound

  • Dissolve Protein A in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add a 20- to 50-fold molar excess of this compound (dissolved in DMSO) to the protein solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.2. This yields the azide-modified Protein A.

Step 3: Click Chemistry Conjugation of Azide-Modified Protein A and Alkyne-Modified Protein B

  • Combine the azide-modified Protein A and alkyne-modified Protein B in a suitable reaction vessel at a desired molar ratio (e.g., 1:1).

  • Prepare the "click mix" by pre-mixing CuSO4, sodium ascorbate, and THPTA in PBS.

  • Add the click mix to the protein mixture to initiate the CuAAC reaction. Final concentrations are typically 1 mM CuSO4, 5 mM sodium ascorbate, and 2.5 mM THPTA.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • The resulting conjugate can be purified by size-exclusion chromatography (SEC) to separate the crosslinked product from unreacted proteins.

Protocol 2: Quantification of Crosslinking Efficiency by SDS-PAGE and Densitometry

This protocol provides a method to quantify the extent of crosslinking by analyzing the reduction in the monomeric protein band and the appearance of higher molecular weight crosslinked species on an SDS-PAGE gel.[5]

Materials:

  • Crosslinked protein samples from Protocol 1

  • Unmodified Protein A as a control

  • SDS-PAGE gel and electrophoresis system

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

  • Densitometry analysis software (e.g., ImageJ or Fiji)

  • Bovine Serum Albumin (BSA) standards of known concentrations

Procedure:

  • SDS-PAGE:

    • Prepare a series of BSA standards of known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 µg).

    • Load equal amounts of the uncrosslinked control protein and the crosslinked reaction mixture onto an SDS-PAGE gel. Also, load the BSA standards in separate lanes.

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

    • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Image Acquisition:

    • Scan the stained gel using a gel documentation system or a flatbed scanner to obtain a high-resolution grayscale image (TIFF format is recommended).

  • Densitometric Analysis using ImageJ/Fiji:

    • Open the gel image in ImageJ/Fiji.

    • Use the software to draw lanes around each band in the gel.

    • Plot the lane profiles to generate peaks corresponding to each protein band.

    • Use the built-in tools to measure the area under the curve for each peak, which corresponds to the intensity of the band.

    • Subtract the background intensity from each measurement.

  • Quantification:

    • Create a standard curve by plotting the known concentrations of the BSA standards against their measured band intensities.

    • Determine the concentration of the monomeric protein remaining in the crosslinked sample by comparing its band intensity to the BSA standard curve.

    • The crosslinking efficiency can be calculated as follows: Crosslinking Efficiency (%) = [1 - (Intensity of Monomer in Crosslinked Sample / Intensity of Monomer in Control Sample)] x 100

Mandatory Visualizations

Logical Workflow for Two-Step Crosslinking

G cluster_0 Step 1: Protein A Modification cluster_1 Step 2: Protein B Modification cluster_2 Step 3: Click Chemistry Conjugation ProteinA Protein A (with -NH2) Reaction1 Reaction (pH 8.0-9.0) ProteinA->Reaction1 AzidoPEG6MS This compound AzidoPEG6MS->Reaction1 Azide_ProteinA Azide-Modified Protein A Reaction1->Azide_ProteinA ClickReaction CuAAC Click Reaction (CuSO4, Ascorbate) Azide_ProteinA->ClickReaction ProteinB Protein B (with -NH2) Reaction2 Reaction (pH 7.2-8.5) ProteinB->Reaction2 AlkyneNHS Alkyne-PEG4-NHS AlkyneNHS->Reaction2 Alkyne_ProteinB Alkyne-Modified Protein B Reaction2->Alkyne_ProteinB Alkyne_ProteinB->ClickReaction Conjugate Protein A - Protein B Conjugate ClickReaction->Conjugate G cluster_0 Sample Preparation & Electrophoresis cluster_1 Image Analysis cluster_2 Data Analysis & Quantification start Crosslinked & Control Samples sds_page SDS-PAGE start->sds_page stain Coomassie Staining sds_page->stain scan Gel Imaging stain->scan imagej ImageJ/Fiji Densitometry scan->imagej measure Measure Band Intensities imagej->measure calculate Calculate Crosslinking Efficiency measure->calculate

References

Evaluating the In Vivo Stability of Azido-PEG6-MS Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic index, directly influencing both efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the therapeutic agent at the target site. Conversely, a linker that is overly stable may prevent the efficient release of the payload within the target cell. This guide provides an objective comparison of the in vivo stability of Azido-PEG6-MS linkers with other commonly used linker technologies, supported by available experimental data.

The "this compound" designation typically refers to a heterobifunctional linker composed of an azide group for bioorthogonal "click" chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility, and a maleimide-succinimide (MS) group for conjugation to thiol moieties on proteins. The in vivo stability of a bioconjugate formed with this linker is primarily determined by the stability of the maleimide-thiol linkage and the triazole ring formed by the azide's click reaction.

Comparative Analysis of Linker Stability

Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of payload release and stability profiles.[1]

This compound Linker Components and Stability:

  • Maleimide-Thiol Conjugation: The maleimide group reacts with thiol groups (e.g., from cysteine residues) to form a thioether bond. However, this linkage is known to be susceptible to a retro-Michael reaction in vivo, especially in the presence of endogenous thiols like albumin. This can lead to premature deconjugation and payload release. Strategies to mitigate this instability, such as hydrolysis of the resulting thiosuccinimide ring, can enhance stability.

  • Azide and Click Chemistry: The azide group is used to form a stable 1,2,3-triazole ring with an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting triazole ring is generally considered to be highly stable and biologically inert.[2][3] While this stability is advantageous for maintaining the integrity of the bioconjugate in circulation, it may also hinder the release of the payload if a cleavage site is not incorporated elsewhere in the linker design. In one in vivo study, an ADC with a triazole linker required a significantly higher dose to achieve tumor suppression compared to ADCs with alkyne or piperazine-containing linkers, suggesting that excessive stability can be detrimental to efficacy.[4]

Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the target cell.

  • Enzyme-Sensitive Linkers (e.g., Valine-Citrulline): Dipeptide linkers like valine-citrulline (Val-Cit) are cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This provides a targeted release mechanism. However, Val-Cit linkers have shown instability in rodent plasma due to cleavage by carboxylesterase 1c, which can complicate preclinical studies.

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.

  • Redox-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.

Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This generally leads to higher stability in circulation.

Quantitative In Vivo Stability Data

The following table summarizes publicly available data on the in vivo stability of various linker types. Direct comparative in vivo stability data for this compound linkers is not extensively available, so the stability is inferred from its components and compared with linkers for which quantitative data exists.

Linker TypeBioconjugate ExampleAnimal ModelKey Stability FindingReference
Triazole (from Click Chemistry) anti-HER2/3 ADCMouseRequired a 36 mg/kg dose for tumor suppression, whereas alkyne and piperazine linker ADCs were effective at 0.31 and 1 mg/kg, respectively, suggesting high stability may impede payload release.
Valine-Citrulline (VC-PABC) Anti-CD30 ADCMouseLinker half-life of approximately 144 hours (6.0 days).
Valine-Citrulline (VC-PABC) Anti-CD30 ADCCynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).
Valine-Citrulline (VC-PABC) Generic ADCMouseUnstable in mouse plasma due to cleavage by carboxylesterase 1c, leading to high clearance of the antibody-conjugated drug.
Triglycyl Peptide (CX) CX-DM1 ADCMouseHalf-life of 9.9 days, comparable to SMCC non-cleavable linker.
Silyl Ether (Acid-Cleavable) MMAE ConjugateHuman Plasma (in vitro)Half-life of over 7 days, significantly more stable than traditional hydrazine linkers.
Non-Cleavable (SMCC) SMCC-DM1 ADCMouseHalf-life of 10.4 days.
Single-Domain Antibody-Drug Conjugate n501-MMAEBxPC-3 Xenograft MouseHalf-life of 2.69 hours.
Single-Domain Antibody-Drug Conjugate with Albumin Binding Moiety n501-αHSA-MMAEBxPC-3 Xenograft MouseHalf-life extended to 12.2 hours.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo linker stability is crucial and is typically performed using immunoassays and mass spectrometry-based methods.

1. ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody conjugated to the drug over time in plasma samples.

  • Animal Dosing: The ADC is administered intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that specifically binds to the payload is added. This will only bind to ADCs that have retained their payload.

  • Substrate Addition: A chromogenic or fluorogenic substrate is added, and the signal, which is proportional to the amount of intact ADC, is measured.

2. LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile).

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the small-molecule free payload, is collected.

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry system. The free payload is separated, ionized, and detected with high specificity and sensitivity.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve.

Visualizing ADC Mechanism and Experimental Workflow

General Mechanism of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Receptor Target Antigen (on cell surface) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Proteases) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Workflow for Assessing In Vivo Stability of ADCs

ADC_Stability_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Bioanalysis Phase cluster_data_analysis Data Interpretation Dosing Administer ADC to Animal Model (e.g., Mouse) Sampling Collect Blood Samples at Time Points Dosing->Sampling Plasma Isolate Plasma Sampling->Plasma ELISA ELISA for Intact ADC Plasma->ELISA LCMS LC-MS/MS for Free Payload Plasma->LCMS PK_Profile Determine Pharmacokinetic Profile (e.g., Half-life) ELISA->PK_Profile LCMS->PK_Profile Linker_Stability_Logic Linker_Stability Linker Stability in Circulation High_Stability High Stability Linker_Stability->High_Stability Low_Stability Low Stability Linker_Stability->Low_Stability Reduced_Off_Target Reduced Off-Target Toxicity High_Stability->Reduced_Off_Target Leads to Increased_Delivery Increased Payload Delivery to Tumor High_Stability->Increased_Delivery Leads to Increased_Off_Target Increased Off-Target Toxicity Low_Stability->Increased_Off_Target Leads to Reduced_Delivery Reduced Payload Delivery to Tumor Low_Stability->Reduced_Delivery Leads to Wider_TI Wider Therapeutic Index Reduced_Off_Target->Wider_TI Contributes to Increased_Delivery->Wider_TI Contributes to Narrower_TI Narrower Therapeutic Index Increased_Off_Target->Narrower_TI Contributes to Reduced_Delivery->Narrower_TI Contributes to

References

Safety Operating Guide

Safe Disposal of Azido-PEG6-MS: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Azido-PEG6-MS, ensuring operational safety and regulatory compliance in research and development settings.

For laboratory professionals engaged in drug development and scientific research, the proper management of chemical waste is paramount. This compound, a PEGylated organic azide, requires specific disposal procedures due to the inherent risks associated with the azide functional group. This guide provides detailed instructions for the safe disposal of this compound, encompassing both direct disposal as hazardous waste and chemical deactivation protocols. Adherence to these procedures is critical to mitigate the risks of explosion, toxicity, and environmental contamination.

Core Safety Principles for Handling Azido Compounds

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with organic azides:

  • Explosivity: Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.

  • Toxicity: Azide compounds are acutely toxic, with effects similar to cyanides. Exposure can occur through inhalation, ingestion, or skin contact.

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Plumbing Hazards: Never dispose of azide solutions down the drain without prior deactivation. Azides can react with metals such as copper and lead in plumbing systems to form highly explosive metal azides.

Disposal Procedures

There are two primary routes for the proper disposal of this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration of the azide, the quantity of waste, and institutional policies.

Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method for disposing of this compound, particularly for concentrated solutions or mixtures containing other hazardous chemicals.

Procedure:

  • Container: Use a designated, non-metallic, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste: Contains Organic Azides" and list all chemical constituents, including this compound and any solvents.

  • Segregation: Azide-containing waste must be stored separately from acidic waste to prevent the formation of hydrazoic acid.[1]

  • Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EH&S) department or a licensed chemical waste disposal contractor.[1]

Chemical Deactivation (Quenching)

For dilute solutions of this compound, chemical deactivation can be performed to convert the azide to a more stable functional group, such as an amine, before disposal. The Staudinger reaction is a widely recognized and effective method for this purpose.[2]

Experimental Protocol: Deactivation of this compound via Staudinger Reduction

This procedure details the conversion of the azide functionality in this compound to the more stable amine using triphenylphosphine (PPh₃). This reaction should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) or other suitable ether solvent

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies (if monitoring is desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent such as THF. Given that this compound is water-soluble, a mixture of THF and a small amount of water may be necessary to ensure complete dissolution.

  • Addition of Triphenylphosphine: Slowly add triphenylphosphine (approximately 1.1 molar equivalents relative to the estimated amount of this compound) to the stirring solution at room temperature.[2] The addition should be done in portions to control the rate of reaction, which is often accompanied by the evolution of nitrogen gas.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting azide spot. The reaction is typically complete within a few hours.

  • Hydrolysis: Once the Staudinger reaction is complete (i.e., the azide has been converted to the iminophosphorane), add water to the reaction mixture and continue to stir. This step hydrolyzes the iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Waste Collection: The resulting mixture, containing the amino-PEG6-MS, triphenylphosphine oxide, and solvent, should be collected in a designated hazardous waste container. The container should be clearly labeled with all its chemical constituents. Although the azide has been deactivated, the final mixture should still be disposed of as chemical waste according to institutional guidelines.

ParameterValue/Recommendation
Quenching Reagent Triphenylphosphine (PPh₃)
Stoichiometry ~1.1 equivalents of PPh₃ per equivalent of azide
Reaction Solvent Tetrahydrofuran (THF) or other suitable ether
Reaction Temperature Room temperature
Reaction Time Typically a few hours (monitor by TLC if possible)
Hydrolysis Addition of water after azide consumption

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste decision Concentrated or Dilute Solution? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Concentrated deactivation Chemical Deactivation (Staudinger Reduction) decision->deactivation Dilute label_container Label as 'Hazardous Waste: Contains Organic Azides' direct_disposal->label_container perform_reaction Perform Staudinger Reduction Protocol deactivation->perform_reaction collect_waste Arrange for Professional Waste Collection label_container->collect_waste final_disposal Dispose of as Chemical Waste per Institutional Guidelines collect_deactivated_waste Collect Deactivated Waste in Labeled Container perform_reaction->collect_deactivated_waste collect_deactivated_waste->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and environmental protection.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG6-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Azido-PEG6-MS, a bifunctional linker molecule commonly used in bioconjugation, drug delivery, and proteomics. Adherence to these procedural steps is critical for the safe handling and disposal of this azide-containing compound.

This compound, like other organic azides, is an energy-rich molecule that requires careful handling to prevent potential hazards.[1] Both organic and inorganic azides can be sensitive to heat and shock, with the potential to decompose explosively under certain conditions.[1] Exposure to small amounts of sodium azide, a related inorganic azide, can cause a range of adverse health effects, including rapid breathing, dizziness, headache, and skin burns.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the essential PPE for handling this compound, compiled from safety data sheets and general laboratory safety guidelines for hazardous chemicals.[2][3]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use powder-free gloves to prevent aerosolization of hazardous materials. For high-toxicity azides, wearing two pairs of gloves (double gloving) is advisable.
Body Protection Laboratory coat or gownA long-sleeved, polyethylene-coated polypropylene gown provides a barrier against splashes and spills. Cloth lab coats are not suitable as they can absorb chemicals.
Eye and Face Protection Safety goggles and face shieldGoggles should be worn at all times to protect against splashes. A face shield offers an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.
Respiratory Protection RespiratorA respirator may be necessary when handling the powder form of the compound outside of a certified chemical fume hood to avoid inhalation of dust. The specific type of respirator should be determined by a risk assessment.
Foot Protection Closed-toe shoesImpervious, closed-toe shoes are mandatory to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Following a strict operational protocol minimizes the risk of exposure and accidental reactions.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for azide-containing compounds.

2. Handling the Compound:

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.

  • Weighing: When weighing the solid compound, use plastic or ceramic spatulas. Never use metal spatulas , as they can form shock-sensitive metal azides.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. This compound is soluble in water, DMSO, DCM, and DMF.

  • Incompatible Materials: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals and their salts. Do not use halogenated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can form explosive compounds.

3. During the Experiment:

  • Temperature: Store and handle the compound away from heat sources. This compound should be stored at -20°C for long-term stability.

  • Ground-Glass Joints: Avoid using glassware with ground-glass joints, as friction can potentially lead to the explosive decomposition of azides.

  • Labeling: Clearly label all containers with the compound's name and associated hazards.

Disposal Plan: Managing Azide-Containing Waste

Proper disposal is a critical final step to ensure the safety of all laboratory personnel and the environment.

1. Waste Segregation:

  • All waste containing this compound must be collected in a designated, clearly labeled, and sealed waste container.

  • Crucially, do not mix azide waste with acidic wastes.

2. Disposal Methods:

  • Direct Disposal: For many research labs, the safest and most straightforward method of disposal is to treat all azide-containing materials as hazardous waste. This waste should be collected by a certified hazardous waste disposal company.

  • Chemical Deactivation (for dilute inorganic azide solutions): While chemical deactivation methods exist for dilute inorganic azide solutions (e.g., sodium azide), these procedures should only be performed by trained personnel in a controlled environment. A common method involves treatment with nitrous acid, which must be carried out in a fume hood due to the formation of nitric oxide. This process is generally not recommended for organic azides like this compound without specific, validated protocols.

3. Drain Disposal Prohibition:

  • Under no circumstances should this compound or any azide-containing solution be poured down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

Visualizing the Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Spill Kit Prepare Spill Kit Work in Fume Hood->Prepare Spill Kit Weigh with Non-Metal Spatula Weigh with Non-Metal Spatula Prepare Spill Kit->Weigh with Non-Metal Spatula Dissolve in Appropriate Solvent Dissolve in Appropriate Solvent Weigh with Non-Metal Spatula->Dissolve in Appropriate Solvent Conduct Experiment Conduct Experiment Dissolve in Appropriate Solvent->Conduct Experiment Avoid Heat and Incompatibles Avoid Heat and Incompatibles Conduct Experiment->Avoid Heat and Incompatibles Collect Azide Waste Collect Azide Waste Conduct Experiment->Collect Azide Waste Segregate from Acids Segregate from Acids Collect Azide Waste->Segregate from Acids Label Hazardous Waste Label Hazardous Waste Collect Azide Waste->Label Hazardous Waste Arrange for Professional Disposal Arrange for Professional Disposal Label Hazardous Waste->Arrange for Professional Disposal

Caption: Workflow for safe handling and disposal of this compound.

By implementing these safety protocols and operational plans, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.